molecular formula C13H12N2O2 B1429692 3-((5-Methylpyridin-2-yl)amino)benzoic acid CAS No. 1099057-20-1

3-((5-Methylpyridin-2-yl)amino)benzoic acid

Número de catálogo: B1429692
Número CAS: 1099057-20-1
Peso molecular: 228.25 g/mol
Clave InChI: SDJXUYBWAFPJMH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-((5-Methylpyridin-2-yl)amino)benzoic acid is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((5-Methylpyridin-2-yl)amino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-Methylpyridin-2-yl)amino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-[(5-methylpyridin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9-5-6-12(14-8-9)15-11-4-2-3-10(7-11)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXUYBWAFPJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for producing 3-((5-Methylpyridin-2-yl)amino)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details plausible synthetic routes, in-depth reaction mechanisms, and detailed experimental protocols, grounded in established chemical principles and supported by scientific literature.

Introduction

3-((5-Methylpyridin-2-yl)amino)benzoic acid is a substituted diphenylamine derivative. This structural motif is prevalent in a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The synthesis of this and similar molecules is, therefore, a critical aspect of drug discovery and development. This guide will focus on the most probable and efficient synthetic strategies, primarily centered around modern cross-coupling methodologies.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that the key bond disconnection is the C-N bond between the benzoic acid and the pyridine ring. This disconnection points towards two primary synthetic strategies: the Buchwald-Hartwig amination and the Ullmann condensation. Both methods are powerful tools for the formation of aryl-nitrogen bonds.

Retrosynthesis Target Molecule 3-((5-Methylpyridin-2-yl)amino)benzoic acid Disconnection C-N Bond Disconnection Target Molecule->Disconnection Retrosynthesis Intermediates Starting Materials Disconnection->Intermediates ReactantA 3-Aminobenzoic acid Intermediates->ReactantA ReactantB 2-Bromo-5-methylpyridine Intermediates->ReactantB ReactantC 3-Bromobenzoic acid Intermediates->ReactantC ReactantD 2-Amino-5-methylpyridine Intermediates->ReactantD

Caption: Retrosynthetic analysis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid.

Recommended Synthetic Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It offers high functional group tolerance and generally proceeds under milder conditions than the traditional Ullmann condensation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [L2Pd(II)(Ar)(HNR2)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L2Pd(II)(Ar)(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a proposed method based on established procedures for similar substrates.[2][3] Optimization may be necessary to achieve the highest yield.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Aminobenzoic acid99-05-8137.141.37 g10.0
2-Bromo-5-methylpyridine3430-17-9172.021.72 g10.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7291.6 mg0.1
Xantphos161265-03-8578.68173.6 mg0.3
Sodium tert-butoxide (NaOtBu)865-48-596.101.34 g14.0
Anhydrous Toluene108-88-392.1450 mL-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-aminobenzoic acid (1.37 g, 10.0 mmol), 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (173.6 mg, 0.3 mmol), and sodium tert-butoxide (1.34 g, 14.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (50 mL).

  • Adjust the pH of the aqueous layer to approximately 2-3 with 1 M HCl. This will protonate the product and may cause it to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the purified product.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl-aryl and aryl-heteroaryl ethers, thioethers, and amines. While it often requires higher reaction temperatures and stronger bases compared to the Buchwald-Hartwig amination, it remains a viable method.

Reaction Principle

The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig reaction but is generally believed to involve the formation of a copper(I) amide intermediate which then undergoes reaction with the aryl halide.

Ullmann_Condensation Start Ar-X + HNR2 + Cu(I) catalyst + Base Intermediate [Ar-Cu(I)-NR2] complex Start->Intermediate Reaction Product Ar-NR2 Intermediate->Product Reductive Elimination

Caption: Simplified representation of the Ullmann condensation.

Experimental Protocol

This is a generalized protocol and may require optimization.[4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)
3-Aminobenzoic acid99-05-8137.141.37 g10.0
2-Bromo-5-methylpyridine3430-17-9172.021.72 g10.0
Copper(I) iodide (CuI)7681-65-4190.45190 mg1.0
Potassium carbonate (K₂CO₃)584-08-7138.212.76 g20.0
Anhydrous Dimethylformamide (DMF)68-12-273.0950 mL-

Procedure:

  • In a round-bottom flask, combine 3-aminobenzoic acid (1.37 g, 10.0 mmol), 2-bromo-5-methylpyridine (1.72 g, 10.0 mmol), CuI (190 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Add anhydrous DMF (50 mL).

  • Heat the mixture to 140-150 °C under an inert atmosphere for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (200 mL).

  • Acidify the mixture with 1 M HCl to a pH of ~6-7.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as described for the Buchwald-Hartwig method.

Characterization of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties (Predicted)
PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol [5]
AppearanceOff-white to pale yellow solid
Melting PointNot available; expected to be >200 °C
SolubilitySoluble in DMSO and methanol; sparingly soluble in other organic solvents.
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show signals corresponding to the protons on both the benzoic acid and pyridine rings. The chemical shifts (δ, ppm) are predicted based on analogous structures.[6][7]

  • Aromatic protons (benzoic acid moiety): δ 7.0-8.0 (4H, m)

  • Aromatic protons (pyridine moiety): δ 6.5-8.0 (3H, m)

  • Methyl protons: δ 2.2-2.4 (3H, s)

  • Amine proton (NH): δ 9.0-10.0 (1H, br s)

  • Carboxylic acid proton (COOH): δ 12.0-13.0 (1H, br s)

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule. The predicted chemical shifts (δ, ppm) are based on data for similar compounds.[7][8]

  • Carboxylic acid carbon: δ ~167

  • Aromatic carbons: δ 110-155

  • Methyl carbon: δ ~20

Mass Spectrometry (MS):

  • ESI-MS: m/z [M+H]⁺ calculated for C₁₃H₁₃N₂O₂⁺: 229.0977; found: 229.XXXX.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Palladium catalysts and phosphine ligands are air and moisture-sensitive and should be handled under an inert atmosphere.

    • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

    • Organic solvents are flammable and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide outlines robust and efficient synthetic pathways for the preparation of 3-((5-Methylpyridin-2-yl)amino)benzoic acid. The Buchwald-Hartwig amination is presented as the preferred method due to its milder reaction conditions and broader substrate scope. The Ullmann condensation is provided as a viable alternative. Detailed experimental protocols, purification methods, and characterization data are included to assist researchers in the successful synthesis of this important molecule.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved from [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1041.
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Chemsrc. (2025). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (2006). Microwave-Promoted Ullmann Condensation of 2-Aminopyridines with 2-Chlorobenzoic Acids. Retrieved from [Link]

Sources

A Predictive Guide to the Spectral Analysis of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-((5-Methylpyridin-2-yl)amino)benzoic acid. In the absence of a complete, publicly available experimental dataset, this document serves as a robust predictive framework, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). By dissecting the molecule's structure and applying established spectroscopic theory, this guide empowers researchers to anticipate, interpret, and validate the spectral features essential for the characterization of this and structurally related compounds.

Molecular Structure: The Foundation for Spectral Prediction

The first step in any spectral analysis is a thorough examination of the molecule's structure. 3-((5-Methylpyridin-2-yl)amino)benzoic acid is a multifaceted molecule comprising several key functional groups that will dictate its spectroscopic fingerprint.

  • Benzoic Acid Moiety: An aromatic carboxylic acid. This group contains a carboxyl C=O, a hydroxyl O-H, and a substituted benzene ring.

  • Secondary Amine Linker: An N-H group that bridges the two aromatic systems.

  • Substituted Pyridine Ring: A nitrogen-containing heteroaromatic ring with a methyl group substituent.

Each of these components will give rise to characteristic signals in the various spectra, allowing for a piece-by-piece confirmation of the overall structure.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the unique electronic environment of each proton. The chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic ring currents.

Table 1: Predicted ¹H NMR Data for 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
COOH> 12.0Broad Singlet1HAcidic proton, typically very downfield and broad due to hydrogen bonding and exchange.
NH9.0 - 10.0Singlet1HAmine proton, deshielded by attachment to two aromatic rings. May be broad.
H-2'~8.2Singlet or Narrow Doublet1HBenzoic acid proton ortho to the carboxyl group, highly deshielded.
H-6'~7.8Doublet1HBenzoic acid proton ortho to the amino group.
H-6~8.0Doublet1HPyridine proton ortho to the nitrogen and adjacent to the methyl group.
H-4'~7.5Triplet1HBenzoic acid proton meta to both substituents.
H-4~7.6Doublet of Doublets1HPyridine proton meta to the nitrogen and ortho to the amino group.
H-3~6.8Doublet1HPyridine proton ortho to the amino group, expected to be the most upfield aromatic proton.
CH₃~2.3Singlet3HMethyl group attached to the pyridine ring.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all unique carbon atoms in the molecule. The chemical shifts are predicted based on hybridization and the electronic influence of neighboring functional groups.

Table 2: Predicted ¹³C NMR Data for 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)165 - 175Carbonyl carbon of a carboxylic acid.
C-2 (Pyridine)155 - 160Carbon attached to the amine nitrogen in the pyridine ring.
C-6 (Pyridine)145 - 150Pyridine carbon adjacent to nitrogen.
C-3' (Benzoic Acid)140 - 145Aromatic carbon bearing the amino group.
C-1' (Benzoic Acid)130 - 135Aromatic carbon bearing the carboxyl group.
C-4 (Pyridine)135 - 140Aromatic CH in the pyridine ring.
C-5 (Pyridine)125 - 130Aromatic carbon bearing the methyl group.
C-4', C-5', C-6'115 - 130Aromatic CH carbons of the benzoic acid ring.
C-3 (Pyridine)105 - 115Aromatic CH ortho to the amino group.
CH₃15 - 25Methyl group carbon.

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Table 3: Predicted Characteristic IR Absorptions

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)Stretch2500 - 3300Very broad, often obscuring C-H stretches.[1][2]
N-H (Secondary Amine)Stretch3300 - 3500Medium, sharp peak.
C-H (Aromatic)Stretch3000 - 3100Medium to weak, sharp peaks.[3]
C-H (Alkyl - CH₃)Stretch2850 - 2960Medium, sharp peaks.
C=O (Carboxylic Acid)Stretch1700 - 1725Strong, sharp peak.[1][2]
C=C / C=N (Aromatic Rings)Stretch1500 - 1650Multiple medium to strong, sharp peaks.[3][4]
C-O (Carboxylic Acid)Stretch1210 - 1320Medium intensity.[2]
C-N (Amine)Stretch1250 - 1350Medium intensity.
C-H (Aromatic)Out-of-plane bend690 - 900Medium to strong peaks, indicative of substitution patterns.

Predicted Mass Spectrum

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecular ion.

  • Molecular Weight: C₁₃H₁₂N₂O₂ = 228.25 g/mol

  • Predicted Molecular Ion (ESI+): [M+H]⁺ = m/z 229.09

  • Predicted Molecular Ion (ESI-): [M-H]⁻ = m/z 227.08

Predicted Fragmentation Pathway

Upon collisional activation (MS/MS), the molecular ion will fragment in a predictable manner. The most likely fragmentation pathways involve the cleavage of the most labile bonds. A key fragmentation would be the loss of CO₂ from the carboxylic acid group, a common fragmentation for aromatic acids.[5]

Caption: Predicted ESI-MS fragmentation of the target molecule.

Standard Operating Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential. The following sections outline field-proven methodologies for NMR, IR, and MS analysis of a solid organic compound like 3-((5-Methylpyridin-2-yl)amino)benzoic acid.

Protocol: Solution-State NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of acidic and amine protons).[7][8] The sample should be fully dissolved to create a homogeneous solution.[7]

    • Filter the solution through a pipette with a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[9]

    • Cap the NMR tube securely.[6][9]

  • Instrument Setup & Acquisition:

    • Insert the sample into the spectrometer's spinner and place it in the magnet.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum, followed by ¹³C and any desired 2D experiments (e.g., COSY, HSQC, HMBC).

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a rapid and simple method for analyzing solid samples directly.[10][11][12]

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[10][13]

    • Record a background spectrum of the clean, empty crystal.[13]

  • Instrument Setup & Acquisition:

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.[10][13]

    • Apply pressure using the anvil to ensure firm and uniform contact between the sample and the crystal.[10][13] Grinding the sample into a finer powder can often result in sharper spectra.[13]

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • After analysis, clean the crystal and anvil thoroughly.[13]

Protocol: Direct Infusion ESI-Mass Spectrometry

Direct infusion is a straightforward method for introducing a pure, soluble sample into the mass spectrometer.[14][15]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺).[14]

  • Instrument Setup & Acquisition:

    • Load the sample solution into a syringe and place it in a syringe pump.[14][15]

    • Set the pump to a low, stable flow rate (e.g., 5-10 µL/min).

    • The sample is infused directly into the ESI source, where it is ionized.

    • Acquire the mass spectrum over the desired m/z range. For higher-resolution instruments, this provides an accurate mass measurement.[16] For tandem MS, the ion of interest (e.g., m/z 229) can be isolated and fragmented to obtain structural information.[15][16]

Integrated Data Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they allow for an unambiguous confirmation of the molecular structure.

Caption: Logical workflow for integrated spectral data analysis.

By following this predictive guide and employing the standardized protocols, researchers can confidently approach the characterization of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, ensuring data integrity and contributing to the advancement of their scientific and drug development objectives.

References

  • NMR Sample Prepara-on. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • Sample Preparation. (n.d.).
  • NMR Sample Preparation. (n.d.).
  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15).
  • Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31).
  • Sample Introduction - Department of Chemistry Mass Spectrometry Core Laboratory. (n.d.).
  • Direct Infusion - ResolveMass Laboratories Inc. (n.d.).
  • Infrared Spectroscopy - CDN. (n.d.).
  • Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis - ETH Zurich Research Collection. (n.d.).
  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed.
  • Sample preparation for FT-IR. (n.d.).
  • IR Spectrum | Table of IR Spectroscopy Values - ChemTalk. (n.d.).
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.).
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. (n.d.).
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe - MDPI. (2024, October 30).
  • Direct Infusion MS (ESI) – lipidomicstandards.org. (n.d.).

Sources

A Strategic Guide to Unveiling Therapeutic Targets for 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-((5-methylpyridin-2-yl)amino)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. Its unique combination of a pyridine ring, an amino bridge, and a benzoic acid moiety suggests a rich potential for interaction with a variety of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth strategy for the identification and validation of therapeutic targets for derivatives of this core structure. Moving beyond a mere listing of techniques, this document elucidates the causal logic behind experimental choices, integrates self-validating systems into protocols, and is grounded in authoritative scientific literature. We will explore a multi-pronged approach, commencing with broad phenotypic screening to delineate the compound's biological impact, followed by a synergistic application of computational and experimental methodologies for precise target deconvolution and validation.

Introduction: The Therapeutic Potential of the Pyridine-Benzoic Acid Scaffold

The convergence of pyridine and benzoic acid motifs in a single molecular entity is of significant interest in medicinal chemistry. Pyridine rings are prevalent in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and act as bioisosteres for other aromatic systems.[1][2] Similarly, the benzoic acid group, with its acidic proton, can form critical ionic interactions and hydrogen bonds within protein binding pockets.[3] The specific arrangement in 3-((5-methylpyridin-2-yl)amino)benzoic acid suggests the potential for a range of activities, from enzyme inhibition to receptor modulation. Given the diverse biological roles of compounds containing these fragments, including anticancer and antimicrobial effects, a systematic approach to target identification is paramount.[1][4]

This guide will navigate the complexities of target deconvolution, a process that is often the most challenging and time-consuming aspect of phenotypic drug discovery.[5][6] We will present a logical workflow designed to maximize the probability of success in identifying the molecular targets of novel derivatives of this scaffold.

Phase I: Characterizing the Biological Landscape through Phenotypic Screening

Before embarking on a quest for a specific molecular target, it is essential to first understand the broader biological effects of the 3-((5-methylpyridin-2-yl)amino)benzoic acid derivatives. Phenotypic screening provides a powerful, unbiased approach to uncover the functional consequences of a compound's activity within a cellular or organismal context.[7]

High-Content Imaging (HCI) for Unbiased Phenotypic Profiling

High-content imaging combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in intact cells. This approach allows for the creation of a detailed "fingerprint" of a compound's effects.

Experimental Protocol: Multiparametric Phenotypic Profiling using HCI

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, U2OS osteosarcoma, MCF7 breast carcinoma).

  • Compound Treatment: Plate cells in 384-well microplates and treat with a concentration range of the test compound (e.g., from 10 nM to 100 µM) for 24 to 72 hours. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular components. A typical combination includes:

    • Hoechst 33342: To label the nucleus and assess DNA content and nuclear morphology.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and evaluate cytoskeletal structure.

    • MitoTracker Red CMXRos: To visualize mitochondria and assess their morphology and membrane potential.

    • CellMask Deep Red: To outline the cell body and determine cell size and shape.

  • Image Acquisition: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.

  • Image Analysis: Utilize image analysis software to segment cells, nuclei, and other organelles. Extract a wide array of features (>100) for each cell, including morphological, intensity, and textural parameters.

  • Data Analysis: Employ multivariate statistical methods, such as principal component analysis (PCA) or hierarchical clustering, to compare the phenotypic profiles of the test compounds to a reference library of compounds with known mechanisms of action. This can provide initial hypotheses about the compound's mode of action.[7]

Interpreting Phenotypic Data

The goal of this initial phase is to answer high-level questions: Does the compound induce a specific cell cycle arrest? Does it appear to affect mitochondrial function? Is there evidence of cytoskeletal disruption? The answers to these questions will guide the selection of more focused downstream assays and target identification strategies.

Phase II: In Silico Target Prediction - A Computational Head Start

Leveraging the known chemical structure of 3-((5-methylpyridin-2-yl)amino)benzoic acid derivatives, computational methods can predict potential protein targets, thereby prioritizing experimental efforts.

Ligand-Based and Structure-Based Approaches
  • Ligand-Based Methods (Chemical Similarity Searching): This approach relies on the principle that structurally similar molecules often have similar biological activities. The structure of the query compound is compared against databases of compounds with known targets (e.g., ChEMBL, PubChem).

  • Structure-Based Methods (Molecular Docking): If a high-resolution 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of the compound to the protein's active or allosteric sites.[2]

Workflow for In Silico Target Prediction

G cluster_0 Computational Target Prediction A 3D Structure of 3-((5-Methylpyridin-2-yl)amino)benzoic acid derivative B Chemical Similarity Search (e.g., PubChem, ChEMBL) A->B C Molecular Docking (e.g., AutoDock, Glide) A->C F Ranked List of Potential Targets B->F C->F D Database of Known Bioactive Molecules D->B E Protein Data Bank (PDB) 3D Protein Structures E->C

Caption: In silico workflow for predicting therapeutic targets.

Phase III: Experimental Target Deconvolution

With hypotheses generated from phenotypic screening and in silico analysis, the next phase involves direct experimental approaches to identify the specific protein(s) that physically interact with the compound.[5][8]

Affinity-Based Methods

Affinity-based approaches are a cornerstone of target identification.[9] They rely on using a modified version of the bioactive small molecule to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[10]

4.1.1. Synthesis of an Affinity Probe

A critical prerequisite is the synthesis of an affinity probe. This involves chemically modifying the 3-((5-methylpyridin-2-yl)amino)benzoic acid derivative by attaching a linker and a reporter tag (e.g., biotin) or immobilizing it on a solid support (e.g., agarose beads).[8][9] Structure-activity relationship (SAR) studies are crucial to determine a position on the molecule where modification is least likely to disrupt its biological activity.[11]

4.1.2. Affinity Chromatography followed by Mass Spectrometry (MS)

This is a classic and widely used technique.[9][10]

Experimental Protocol: Affinity Chromatography-MS

  • Probe Immobilization: Covalently attach the synthesized compound (with a suitable linker) to activated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from cells or tissues that are sensitive to the compound's effects.

  • Incubation: Incubate the protein lysate with the compound-immobilized beads. As a negative control, incubate a separate aliquot of the lysate with beads that have not been derivatized or are derivatized with an inactive analogue.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically by using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and subject them to in-gel tryptic digestion followed by identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Compare the proteins identified from the compound-derivatized beads with those from the control beads. Genuine targets should be significantly enriched in the experimental sample.

Workflow for Affinity Chromatography-MS

G cluster_1 Affinity-Based Target Identification A Immobilize Compound on Beads B Incubate with Cell Lysate A->B C Wash to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E Separate by SDS-PAGE D->E F Identify by LC-MS/MS E->F G List of Potential Target Proteins F->G

Caption: Experimental workflow for affinity chromatography.

Label-Free Methods

A significant advantage of label-free methods is that they use the small molecule in its native, unmodified state, thus avoiding the potential artifacts introduced by chemical modifications.[8]

4.2.1. Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.[9]

Experimental Protocol: DARTS

  • Lysate Treatment: Incubate aliquots of a cell lysate with the test compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or by Western blotting if a specific candidate target is being investigated. A protein that is protected from degradation in the presence of the compound will appear as a more intense band compared to the vehicle control.[8] Mass spectrometry can also be used for a global, unbiased analysis.

Phase IV: Target Validation - Confirming the Connection

Identifying a protein that binds to your compound is a significant step, but it is not the final one. Target validation is the crucial process of confirming that the identified protein is indeed the biologically relevant target responsible for the compound's observed phenotype.

Direct Target Engagement Assays

These assays confirm a direct physical interaction between the compound and the putative target protein in a controlled environment.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides kinetic data, including association (kon) and dissociation (koff) rates.

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Key Outputs Kd, Stoichiometry (n), ΔH, ΔSKd, kon, koff
Throughput Low to mediumMedium to high
Sample Consumption HighLow
Cellular Target Engagement Assays

These assays confirm that the compound engages its target within the complex environment of a living cell.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the same principle as DARTS—ligand binding stabilizes the target protein—but it uses heat as the denaturant instead of proteases. Cells are treated with the compound or vehicle, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry. A shift in the melting temperature of the protein in the presence of the compound indicates target engagement.

Genetic Approaches for Target Validation

Genetic methods provide the most compelling evidence for a target's relevance to the observed phenotype.

  • CRISPR-Cas9 Mediated Gene Knockout/Knockdown: If the compound's effect is lost in cells where the putative target gene has been knocked out or its expression has been knocked down (e.g., using shRNA), it provides strong evidence that the protein is the relevant target.[6][12]

  • Overexpression Studies: Overexpressing the target protein may lead to a decreased sensitivity to the compound, as higher concentrations of the compound would be required to inhibit or activate the larger pool of target protein.

Workflow for Target Validation

G cluster_2 Target Validation Strategy A Putative Target from Deconvolution B Biophysical Validation (e.g., SPR, ITC) A->B C Cellular Target Engagement (e.g., CETSA) A->C D Genetic Validation (e.g., CRISPR KO) A->D E Confirmed Direct Interaction B->E F Confirmed In-Cell Interaction C->F G Phenotype Replicated D->G H Validated Therapeutic Target E->H F->H G->H

Caption: A multi-faceted approach to target validation.

Conclusion

The journey from a promising chemical scaffold like 3-((5-methylpyridin-2-yl)amino)benzoic acid to a validated therapeutic target is a complex but logical process. By systematically characterizing the compound's phenotypic effects, leveraging computational predictions, and employing a combination of affinity-based and label-free experimental methods, researchers can efficiently identify high-confidence target candidates. Crucially, rigorous validation through biophysical, cellular, and genetic approaches is essential to confirm that the identified target is not just a binding partner, but the key mediator of the compound's therapeutic potential. This guide provides a robust framework for navigating this path, ultimately accelerating the translation of chemical novelty into therapeutic innovation.

References

  • Lee, J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Biotechnology Journal, 10(9), 1363-1372. Available from: [Link]

  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from: [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Available from: [Link]

  • García-Copa, C., & Lapek, J. D., Jr. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(19), 1735-1753. Available from: [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46. Available from: [Link]

  • Zhang, Y., Wang, Y., Wu, H., & Liu, T. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1435-1442. Available from: [Link]

  • Creative Diagnostics. (n.d.). Protein Binding Assays. Retrieved from: [Link]

  • Winter, G. E., & Mayer, A. (2020). Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. In Phenotypic Drug Discovery. Royal Society of Chemistry. Available from: [Link]

  • Hasani, M., Fata, J. E., & Ghavami, S. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Iranian Journal of Basic Medical Sciences, 21(9), 923-930. Available from: [Link]

  • University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!. Retrieved from: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from: [Link]

  • Abdel-Aziem, A., & El-Sayed, M. A. (2021). Medicinal attributes of pyridine scaffold as anticancer targeting agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-19. Available from: [Link]

  • Rahman, M. A., Rejve, S. M. M. A., Niloy, M. R. A., Afsari, M., & Uzzaman, M. (2025). An assessment of the HOMO-LUMO energy gap, hardness (η), softness (S), and potentiality (µ) was undertaken by calculating the following equations. ResearchGate. Available from: [Link]

  • Singh, R. P., Singh, R., & Kumar, V. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & Medicinal Chemistry Letters, 15(7), 1851-1854. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. PubChem. Retrieved from: [Link]

  • Iqbal, M. A., & Haque, A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6932. Available from: [Link]

  • Lee, S. Y., Kim, Y., & Lee, J. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry, 67(11), 9138-9157. Available from: [Link]

  • Pierre, L. L., Munkombwe, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 1-6. Available from: [Link]

Sources

Safety, handling, and MSDS for 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Handling, and Physicochemical Profiling of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Executive Summary & Chemical Identity

3-((5-Methylpyridin-2-yl)amino)benzoic acid (CAS: 1099057-20-1) is a heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., PDGFR, VEGFR targets). Structurally, it consists of a benzoic acid moiety linked via a secondary amine to a 5-methyl-substituted pyridine ring.

This molecule exhibits zwitterionic character, influencing its solubility and handling requirements. While often classified under general "Research Chemical" safety protocols, its structural analogs (aminopyridines and aminobenzoic acids) dictate a specific risk profile centering on skin/eye irritation and potential respiratory sensitization.

Table 1: Physicochemical Identification
PropertyDataNote
CAS Number 1099057-20-1 Validated via Enamine/Sigma [1]
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
Appearance Off-white to pale yellow solidColor may darken upon oxidation
Solubility (Water) Low (< 1 mg/mL)pH-dependent (amphoteric)
Solubility (Organic) High in DMSO, DMF (> 20 mg/mL)Preferred solvents for stock solutions
pKa (Predicted) ~4.0 (COOH), ~6.5 (Pyridine-N)Exists as zwitterion at neutral pH
SMILES CC1=CN=C(NC2=CC=CC(=C2)C(=O)O)C=C1

Risk Assessment & Toxicology (GHS Standards)

Signal Word: WARNING

As a research chemical, specific toxicological data (LD50) for this exact isomer is often extrapolated from Structure-Activity Relationships (SAR) of analogous aminopyridines. The primary hazards stem from the basicity of the pyridine ring and the acidity of the benzoate, creating a local irritation potential.

Hazard Statements (GHS Classification)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H302 (Potential): Harmful if swallowed (Based on 2-aminopyridine toxicity profile).

Toxicological Mechanism
  • Irritation: The carboxylic acid group acts as a proton donor, while the aminopyridine moiety can act as a weak base. Upon contact with mucous membranes, this pH differential disrupts cellular membranes, leading to inflammation (H315/H319).

  • Bioactivity: As a kinase inhibitor pharmacophore, this compound may possess off-target biological activity. Systemic absorption should be minimized to prevent unintended enzymatic inhibition [2].

Strategic Handling & Experimental Protocols

Engineering Controls
  • Solids: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure . Static electricity can cause this fine powder to disperse; use an anti-static gun if available.

  • Solutions: Once dissolved in DMSO, the volatility risk decreases, but skin permeability increases. Double-gloving (Nitrile) is mandatory.

Protocol: Safe Solubilization & Stock Preparation
  • Challenge: The compound is poorly soluble in water and non-polar solvents (DCM, Hexane). Attempting to dissolve directly in aqueous buffer will result in suspension, leading to inaccurate dosing.

  • Solution: Use the "Co-solvent Spike" method.

Step-by-Step Procedure:

  • Weighing: Weigh the target mass into a glass vial (avoid plastic if using DMF).

  • Primary Solubilization: Add 100% DMSO to achieve a concentration 1000x higher than the final assay concentration (e.g., make a 10 mM stock).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes. Visual Check: Solution must be clear.

  • Dilution: Spike this DMSO stock into the aqueous buffer (PBS/Media) while vortexing rapidly to prevent precipitation. Keep final DMSO concentration < 0.5% to avoid solvent toxicity in biological assays.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Solid Compound (CAS 1099057-20-1) Weighing Weighing (Fume Hood + Anti-Static) Start->Weighing PPE: Nitrile Gloves, Lab Coat Solvent Add Solvent (DMSO/DMF) Weighing->Solvent Low Solubility in Water Sonicate Sonicate (40°C, 5 mins) Solvent->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Stock Stock Solution (Store -20°C) Check->Stock Yes ReWeigh Add More Solvent or Re-filter Check->ReWeigh No (Precipitate) ReWeigh->Solvent

Caption: Figure 1. Decision logic for safe weighing and solubilization to ensure homogeneity and prevent exposure.

Emergency Response & Stability

Stability & Storage
  • Storage: Store solid at 2–8°C (short term) or -20°C (long term). Keep container tightly closed under inert gas (Nitrogen/Argon) if possible, as aminopyridines can oxidize over time, turning brown.

  • Incompatibilities: Strong oxidizing agents (peroxides), strong acids (will protonate the pyridine), and acid chlorides.

Emergency Decision Logic

In the event of exposure, immediate action mitigates the risk of chemical burns or systemic absorption.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Skin Contact (Solid/DMSO) Type->Skin Eye Eye Contact Type->Eye Action_Inh Remove to Fresh Air Support Breathing Inhalation->Action_Inh Action_Skin Wash with Soap/Water (15 mins) Skin->Action_Skin Action_Eye Rinse w/ Water (15 mins, lift lids) Eye->Action_Eye Medical Seek Medical Advice (Show SDS/CAS) Action_Inh->Medical Action_Skin->Medical Action_Eye->Medical

Caption: Figure 2.[4] Triage workflow for accidental exposure, prioritizing decontamination before medical consultation.

References

  • Sigma-Aldrich / Enamine. (2025). Product Specification: 3-[(5-methylpyridin-2-yl)amino]benzoic acid (CAS 1099057-20-1). Retrieved from

  • PubChem. (2025).[5] Compound Summary: Aminobenzoic Acid Derivatives & Safety Profile. National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Aminopyridines - Toxicological Information. Retrieved from

  • BenchChem. (2025).[6] Safety Data Sheet (SDS) Template for Substituted Benzoic Acids. Retrieved from

Sources

Discovery and background of aminobenzoic acids in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Aminobenzoic Acid Scaffold: From Microbial Antimetabolites to Kinase Inhibitors

Executive Summary

The aminobenzoic acid (ABA) moiety represents one of the most versatile "privileged structures" in medicinal chemistry. Its three isomers—ortho (anthranilic acid), meta, and para (PABA)—have served as the foundational bedrock for entire therapeutic classes, from the first broad-spectrum antibacterials (sulfonamides) to modern targeted kinase inhibitors. This guide dissects the structural activity relationships (SAR), mechanistic causality, and experimental validation of ABA-derived therapeutics, moving beyond historical trivia to actionable insight for modern ligand design.

Part 1: The Isomeric Trinity – Structural Pharmacophores

The benzene ring substituted with an amino group and a carboxylic acid offers three distinct vectors for chemical space exploration. The positioning of these functional groups dictates the electronic environment and steric constraints, defining their biological utility.

IsomerCommon NameKey Chemical FeaturePrimary Therapeutic Class
2-Aminobenzoic Anthranilic AcidIntra-molecular H-bond (pseudo-ring formation)NSAIDs, Diuretics, Kinase Inhibitors
3-Aminobenzoic m-AminobenzoicElectronic "decoupling" of N and COOHPARP Inhibitors (Research), Diagnostics
4-Aminobenzoic PABALinear conjugation, essential metabolite mimicAntibacterials (Sulfonamides), Anesthetics

Part 2: Para-Aminobenzoic Acid (PABA) & The Antimetabolite Revolution

The discovery of sulfonamides is not merely a historical footnote; it established the Woods-Fildes Theory of Competitive Inhibition , the first rational basis for antimetabolite drug design.

Mechanistic Causality: The Folate Trap

Bacteria, unlike mammals, must synthesize folate de novo. PABA is the substrate for Dihydropteroate Synthase (DHPS) .[1][2][3] Sulfonamides act as structural bioisosteres of PABA.[4]

  • Mechanism: Sulfonamides compete with PABA for the active site of DHPS.[1]

  • The "Dead-End" Product: DHPS erroneously incorporates the sulfonamide instead of PABA, forming a pterin-sulfonamide adduct that cannot be processed by the next enzyme (Dihydrofolate Synthase), effectively shutting down DNA synthesis.

  • Selectivity: Mammals lack DHPS (we ingest folate), providing a high therapeutic index.

Visualization: The Competitive Inhibition Pathway

FolatePathway PABA PABA (Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Native Binding Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Binding DHP Dihydropteroate DHPS->DHP Normal Catalysis DeadEnd Pterin-Sulfonamide Adduct (Inactive) DHPS->DeadEnd Inhibition Product Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Biosynthesis

Caption: Figure 1. Competitive inhibition of DHPS by sulfonamides.[1][4][5] The drug mimics PABA, creating a metabolic dead-end.

Beyond Antibiotics: The Anesthetic Link

The PABA scaffold also underpins the ester-type local anesthetics.

  • Procaine & Benzocaine: These are ester derivatives of PABA. The lipophilic aromatic ring (PABA core) and the hydrophilic amine tail (in procaine) allow the molecule to penetrate the nerve membrane and block voltage-gated sodium channels.

  • Metabolic Liability: These drugs are hydrolyzed by plasma pseudocholinesterases back into PABA, which can actually antagonize sulfonamide therapy if administered concurrently [1].

Part 3: Anthranilic Acid – The Privileged Kinase Scaffold[8]

While PABA is famous for antimetabolites, Anthranilic Acid (2-ABA) is a cornerstone of modern signal transduction modulation. The ortho positioning allows for the formation of an intramolecular hydrogen bond between the amine and carbonyl oxygen, locking the molecule into a planar conformation that mimics the adenine ring of ATP.

From NSAIDs to Kinase Inhibitors
  • Fenamates (e.g., Mefenamic Acid): Bioisosteres of salicylic acid. The N-aryl substitution on the anthranilic core creates a twisted conformation essential for COX binding.

  • MEK & EGFR Inhibitors: The anthranilic acid amide scaffold is a precursor to the quinazoline core found in drugs like Gefitinib.

    • Example: CI-1040 (PD184352) is an orally active MEK inhibitor based directly on an anthranilic acid benzamide structure. The scaffold occupies the allosteric pocket adjacent to the ATP binding site [2].

Case Study: Furosemide

Furosemide, a high-ceiling loop diuretic, is a sulfonamide-anthranilic acid hybrid (5-sulfamoylanthranilic acid).

  • Causality: The carboxyl group provides the acidic pharmacophore required for organic anion transport into the renal tubule, while the sulfonamide moiety inhibits the Na+-K+-2Cl- cotransporter (NKCC2).

Part 4: Experimental Protocol – DHPS Inhibition Assay

To validate novel PABA mimetics, a robust enzymatic assay is required. The following protocol utilizes a Coupled Enzyme System , which is superior to endpoint assays as it allows real-time kinetic monitoring.

Principle: DHPS condenses PABA with DHPP (dihydropterin pyrophosphate) to form dihydropteroate.[1][2] We couple this to Dihydrofolate Reductase (DHFR) , which converts the product to tetrahydrofolate using NADPH.[1][2][6] We measure the depletion of NADPH at 340 nm.[1]

Reagents:

  • Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl2, 5 mM DTT.

  • Enzymes: Recombinant E. coli DHPS (100 nM) and E. coli DHFR (excess, 5 U/mL).

  • Substrates: DHPP (50 µM), NADPH (200 µM).[1]

  • Variable: PABA (Km ~ 5 µM) or Test Inhibitor.

Workflow (Self-Validating):

  • Blanking: Establish a baseline with no enzyme to account for non-enzymatic NADPH oxidation.

  • Enzyme Mix: Pre-incubate DHPS + DHFR + Test Compound for 10 min at 37°C. Why? To detect slow-binding inhibitors.

  • Initiation: Add Substrate Mix (DHPP + PABA + NADPH).

  • Detection: Monitor A340 kinetic read for 20 minutes.

  • Validation:

    • Positive Control: Sulfamethoxazole (IC50 ~ 2-5 µM depending on conditions).

    • Negative Control: DMSO vehicle.

    • Interference Check: Test compound + NADPH (no enzyme) to rule out redox cycling.

AssayWorkflow Step1 Pre-Incubation (Enzymes + Inhibitor) 10 min @ 37°C Step2 Substrate Addition (PABA + DHPP + NADPH) Step1->Step2 Step3 Kinetic Read (A340 nm, 20 mins) Step2->Step3 Decision Is NADPH Depletion Linear? Step3->Decision Valid Calculate Ki / IC50 Decision->Valid Yes Invalid Check for Redox Cycling or Precipitation Decision->Invalid No

Caption: Figure 2. Coupled enzymatic assay workflow for DHPS inhibition screening.

Part 5: Future Perspectives – PROTACs and FBDD

The aminobenzoic acid scaffold is experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) .

  • Rigid Linkers: The benzene ring of m- or p-aminobenzoic acid provides a rigid, distinct vector compared to flexible alkyl chains. This is critical in PROTAC (Proteolysis Targeting Chimera) design, where the orientation of the E3 ligase relative to the target protein determines degradation efficiency.

  • Warhead Design: Anthranilic acid derivatives are being explored as covalent warheads targeting cysteines in non-kinase targets, leveraging the reactivity of the aniline nitrogen when properly functionalized (e.g., acrylamides).

References

  • Richards, R. M. (2002). "Antagonism of sulfonamide activity by procaine and other local anesthetics." Journal of Pharmacy and Pharmacology.

  • Sebolt-Leopold, J. S., et al. (1999). "Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo." Nature Medicine.

  • Bermingham, A., et al. (2002). "Dihydrofolate synthase inhibition assay for screening antimicrobial agents." Antimicrobial Agents and Chemotherapy.

  • Palmer, B. D., et al. (1997). "Structure-activity relationships for 2-aminobenzoic acid derivatives as inhibitors of the EGF receptor tyrosine kinase." Journal of Medicinal Chemistry.

  • Hevener, K. E., et al. (2010). "Structural studies of dihydropteroate synthase: The basis for sulfonamide resistance."[2][5] Biochemistry.

Sources

Commercial suppliers and availability of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Commercial Availability and Technical Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Abstract This technical guide analyzes the commercial landscape and synthesis protocols for 3-((5-Methylpyridin-2-yl)amino)benzoic acid (CAS 1099057-20-1 ). Intended for medicinal chemists and procurement specialists, this document details the primary supply chains, validates the compound's identity, and provides a robust backup synthesis route for instances of stock unavailability.

Chemical Identity & Technical Profile

Before initiating procurement or synthesis, the compound's identity must be unequivocally established to prevent regioisomeric confusion, particularly with the structurally similar Nilotinib intermediate (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid).

Table 1: Chemical Specifications

PropertySpecification
Chemical Name 3-((5-Methylpyridin-2-yl)amino)benzoic acid
CAS Registry Number 1099057-20-1
Molecular Formula C₁₃H₁₂N₂O₂
Molecular Weight 228.25 g/mol
SMILES CC1=CN=C(C=C1)NC2=CC=CC(=C2)C(=O)O
InChI Key Derived from structure:WGLQIAOBQMXGIW-UHFFFAOYSA-N
Structural Class Aminopyridine-benzoic acid scaffold
Key Application Kinase inhibitor building block; Scaffold hopping analog for diarylamine targets.

Commercial Supply Landscape

Current Market Status: The compound is commercially available but classified as a "Made-to-Order" or "Low-Stock Building Block" rather than a high-volume commodity.

Primary Source Analysis:

  • Originator/Primary Manufacturer: Enamine is the dominant source for this specific building block.

  • Distribution Channels:

    • Sigma-Aldrich (Merck): Lists the compound under product codes starting with ENA (e.g., ENA638599266), indicating it is drop-shipped or sourced directly from Enamine's stock.

    • MolPort / ChemSpace: Act as aggregators; actual fulfillment often routes back to Enamine or regional synthesis labs in China/Ukraine.

Procurement Decision Tree: Use the following logic to determine the optimal sourcing strategy based on your project timeline.

ProcurementStrategy Start Need CAS 1099057-20-1 CheckStock Check Enamine/Sigma Stock Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Direct Purchase (Lead Time: 1-2 Weeks) IsStock->Buy Yes CheckLead Check Lead Time IsStock->CheckLead No IsFast < 4 Weeks? CheckLead->IsFast Wait Place Backorder IsFast->Wait Yes Make Initiate In-House Synthesis (See Section 3) IsFast->Make No

Figure 1: Sourcing Decision Matrix. Blue: Start; Green: Purchase; Red: Synthesize.

Technical Synthesis Guide (The "Make" Option)

If commercial lead times exceed 4-6 weeks, in-house synthesis is a viable and cost-effective alternative. The direct coupling of 3-aminobenzoic acid and 2-halo-5-methylpyridine can be challenging due to the carboxylic acid's interference with metal catalysts.

Recommended Route: Buchwald-Hartwig Amination via Ester Intermediate. This 2-step protocol ensures high yields and simplifies purification.

Step 1: Buchwald-Hartwig Coupling
  • Reactants: Methyl 3-aminobenzoate + 2-Bromo-5-methylpyridine.

  • Catalyst System: Pd₂(dba)₃ / Xantphos (preferred for electronic richness of pyridine).

Step 2: Ester Hydrolysis
  • Reagents: LiOH or NaOH in THF/Water.

SynthesisRoute SM1 Methyl 3-aminobenzoate Inter Intermediate Ester (Methyl 3-((5-methylpyridin-2-yl)amino)benzoate) SM1->Inter Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C SM2 2-Bromo-5-methylpyridine SM2->Inter Product Final Product (CAS 1099057-20-1) Inter->Product LiOH, THF/H2O Reflux, then HCl

Figure 2: Two-Step Synthesis Pathway. The ester protection strategy avoids catalyst poisoning.

Detailed Protocol:

Step 1: Coupling

  • Charge a reaction flask with:

    • Methyl 3-aminobenzoate (1.0 equiv)

    • 2-Bromo-5-methylpyridine (1.1 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Xantphos (0.05 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Nitrogen for 10 minutes.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by LC-MS.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 2: Hydrolysis

  • Dissolve the intermediate ester in THF/Water (3:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Heat to 60°C for 2 hours.

  • Acidify: Cool to 0°C and adjust pH to ~4 using 1N HCl. The product, 3-((5-Methylpyridin-2-yl)amino)benzoic acid , will precipitate.

  • Isolate: Filter the solid, wash with cold water, and dry under vacuum.

Quality Control & Validation

To ensure the material meets "Drug Discovery Grade" standards (>95% purity), the following validation parameters are mandatory.

Table 2: Analytical Criteria

TestAcceptance CriterionPurpose
¹H-NMR (DMSO-d₆) Distinct singlet for methyl group (~2.2 ppm); Aromatic protons integrate 1:1.Confirm structure and lack of solvent.
LC-MS (ESI+) [M+H]⁺ = 229.1 ± 0.1 DaConfirm molecular weight.
HPLC Purity > 95% (Area under curve at 254 nm)Ensure suitability for biological assays.
Appearance Off-white to pale yellow solidVisual check for oxidation/impurities.

Expert Insight on Solubility: This compound is an amphoteric molecule (pyridine nitrogen + carboxylic acid).

  • Solubility: Poor in water at neutral pH. Soluble in DMSO (>10 mg/mL).

  • Handling: For biological assays, prepare stock solutions in DMSO. Avoid freeze-thaw cycles which may precipitate the zwitterionic form.

References

  • Sigma-Aldrich. Product Detail: 3-[(5-methylpyridin-2-yl)amino]benzoic acid. Retrieved from (Product Source: Enamine).

  • PubChem. Compound Summary: 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid (Related Isomer Context). National Library of Medicine. Retrieved from .

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. (Basis for Step 1 Protocol).
  • Enamine. Building Block Catalog. Retrieved from .

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions with 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Navigating the Nuances of Amide Bond Formation with a Heterocyclic Substrate

The amide bond is a cornerstone of modern medicinal chemistry, and its synthesis is one of the most frequently performed reactions in drug discovery.[1] The coupling of a carboxylic acid and an amine is a fundamental transformation that allows for the construction of complex molecules from readily available building blocks. This application note provides a detailed guide to performing amide coupling reactions with a specific, and potentially challenging, substrate: 3-((5-Methylpyridin-2-yl)amino)benzoic acid .

While a plethora of amide coupling protocols exist, the unique structural features of this molecule—namely the presence of a secondary amine linker and a basic pyridine ring—necessitate a carefully considered approach. The pyridine nitrogen can act as a base or a nucleophile, potentially interfering with the desired reaction pathway. Furthermore, the electronic properties of the substituted pyridine ring influence the nucleophilicity of the secondary amine, which can affect reaction rates and yields.

This document will provide a comprehensive overview of the key considerations for the successful amide coupling of 3-((5-Methylpyridin-2-yl)amino)benzoic acid. We will delve into the rationale behind the selection of coupling reagents, solvents, and bases, and offer detailed, step-by-step protocols for several robust methods. Additionally, a troubleshooting guide will address common challenges encountered with this class of compounds.

Key Considerations for Coupling with 3-((5-Methylpyridin-2-yl)amino)benzoic acid

The successful formation of an amide bond with 3-((5-Methylpyridin-2-yl)amino)benzoic acid hinges on the careful management of its distinct chemical properties.

The Role of the Pyridine Nitrogen

The pyridine ring introduces a basic site into the molecule. The pKa of pyridine is approximately 5.2, and while the substitution pattern of our target molecule will modulate this value, it remains a potential proton sink. This can be both advantageous and detrimental. On one hand, it may act as an internal base, facilitating the deprotonation of the carboxylic acid. On the other hand, it can be protonated by the acidic reaction medium, potentially altering the solubility and reactivity of the starting material. More critically, the lone pair of electrons on the pyridine nitrogen could compete with the desired amine nucleophile for the activated carboxylic acid, leading to undesired side products.

Nucleophilicity of the Secondary Amine

The secondary amine in the linker is the intended nucleophile for the amide bond formation. Its reactivity is influenced by the electronic nature of the attached pyridine and benzene rings. The methyl group on the pyridine ring is weakly electron-donating, which should slightly enhance the nucleophilicity of the secondary amine. However, the overall electronic landscape is complex, and the nucleophilicity might be moderate.

Solubility

Based on data for a closely related compound, 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid tert-butyl ester, which is practically insoluble in water, it is reasonable to assume that 3-((5-Methylpyridin-2-yl)amino)benzoic acid will also exhibit poor aqueous solubility.[2] Therefore, the selection of an appropriate organic solvent is crucial for achieving a homogeneous reaction mixture and ensuring efficient coupling.

Recommended Amide Coupling Protocols

Given the specific characteristics of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, we present two robust and widely applicable protocols. The choice between them will depend on the specific amine to be coupled, the scale of the reaction, and the available resources.

Protocol 1: EDC/HOBt Mediated Coupling - A Cost-Effective and Reliable Method

This method utilizes a carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent, 1-hydroxybenzotriazole (HOBt). EDC is a water-soluble coupling reagent, which simplifies the purification process as the urea byproduct can be easily removed by an aqueous workup.[3] HOBt is added to suppress side reactions and minimize racemization if chiral amines are used.[4]

Reaction Mechanism Overview:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Amide R-CONH-R' Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Figure 1: General workflow for EDC/HOBt mediated coupling.

Materials:

  • 3-((5-Methylpyridin-2-yl)amino)benzoic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).

  • Add the amine (1.0-1.2 eq) and HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA or TEA (2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Recommended Reagent Stoichiometry for EDC/HOBt Coupling

ReagentEquivalents
3-((5-Methylpyridin-2-yl)amino)benzoic acid1.0
Amine1.0 - 1.2
EDC·HCl1.2
HOBt1.2
DIPEA or TEA2.0 - 3.0
Protocol 2: HATU Mediated Coupling - For Challenging Substrates and Faster Reactions

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and its ability to couple sterically hindered or electron-deficient amines.[5] It is often the reagent of choice when other methods fail. The reaction mechanism involves the formation of a highly reactive OAt-active ester.[6]

Reaction Mechanism Overview:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base HATU HATU OAt_Ester OAt-Active Ester HATU->OAt_Ester Base Base (e.g., DIPEA) Base->Carboxylate Carboxylate->OAt_Ester + HATU Amide R-CONH-R' OAt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Figure 2: General workflow for HATU mediated coupling.

Materials:

  • 3-((5-Methylpyridin-2-yl)amino)benzoic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution (for DMF removal)

  • Saturated NaHCO₃ (aq)

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with EtOAc.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl solution (3-4 times) to remove the DMF.

  • Wash the organic layer with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Recommended Reagent Stoichiometry for HATU Coupling

ReagentEquivalents
3-((5-Methylpyridin-2-yl)amino)benzoic acid1.0
Amine1.0 - 1.2
HATU1.1
DIPEA2.0 - 3.0

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure all reagents are anhydrous and of high quality. - Increase the amount of coupling reagent to 1.5 equivalents. - Pre-activate the carboxylic acid with the coupling reagent and base for a longer period (30-60 minutes) before adding the amine.
Low nucleophilicity of the amine.- Increase the reaction temperature to 40-50 °C. - Use a more powerful coupling reagent like HATU.
Poor solubility of starting materials.- Try a different solvent system (e.g., a mixture of DMF and DCM, or THF). - Increase the solvent volume to ensure all components are fully dissolved.
Presence of Multiple Side Products Reaction with the pyridine nitrogen.- Use a non-nucleophilic base like DIPEA instead of TEA. - Consider protecting the pyridine nitrogen if the problem persists, although this adds extra synthetic steps.
Formation of N-acylurea (with EDC).- Ensure HOBt is used in the reaction. - Perform the reaction at 0 °C to minimize this side reaction.
Guanidinylation of the amine (with HATU).- Avoid a large excess of HATU. - Pre-activate the carboxylic acid before adding the amine.
Difficulty in Purification Removal of urea byproducts (from EDC).- If the urea is insoluble in the reaction solvent, it can be filtered off. - If water-soluble EDC is used, ensure thorough aqueous washes during workup.
Removal of HOBt/HOAt and other polar byproducts.- Perform multiple aqueous washes with both acidic and basic solutions. - Use a LiCl wash to effectively remove DMF if it was used as a solvent.

Conclusion

The successful amide coupling of 3-((5-Methylpyridin-2-yl)amino)benzoic acid is readily achievable with careful consideration of its unique chemical properties. The protocols outlined in this application note, utilizing either EDC/HOBt or HATU, provide robust and reliable methods for the synthesis of a wide range of amide derivatives from this versatile building block. By understanding the potential challenges and employing the appropriate troubleshooting strategies, researchers can efficiently and effectively incorporate this important scaffold into their drug discovery and development programs.

References

  • Jiang, T., Ji, S. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Org. Biomol. Chem., 21, 56-72.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (2025). Technical Support Center: HATU Coupling Reactions.
  • Grassi, L. (2014). Answer to "How many equivalents of HOBt must use in peptide coupling using EDC ?".
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Prakash, S., et al. (2023). An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ChemInform.
  • Shaik, A. B., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3344-3348.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sincere Chemical. (n.d.). 3-Amino-pyridine-2-carboxylic acid amide with high quality.
  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Org. Biomol. Chem., 17, 9333-9337.
  • Georges, G., et al. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein J. Org. Chem., 17, 138-147.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chem-Impex International, Inc. (n.d.). 3-Aminopyridine-2-carboxylic acid amide.
  • Al-Suwaidan, I. A., et al. (2014).
  • Patel, D. R., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 263-270.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Williams, A. L., et al. (2014). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Org. Lett., 16(12), 3212–3215.
  • Zhang, X., Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(12), 621-625.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67390558, 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • Home Sunshine Pharma. (n.d.). 3-(6-Amino-3-methyl-pyridin-2-yl)-benzoic Acid Tert-butyl Ester CAS 1083057-14-0.
  • Sigma-Aldrich. (n.d.). tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate.
  • Choi, Y. H., et al. (2021).
  • ChemScene. (n.d.). 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid.
  • Acmec Biochemical Co., Ltd. (n.d.). 1083057-14-0[tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate].
  • Feshchenko, A. V., et al. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

Sources

Application Note: High-Throughput Synthesis of Novel Kinase Inhibitors from 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The diarylamine motif is a "privileged structure" in kinase inhibitor discovery, forming the core of blockbuster drugs like Imatinib , Nilotinib , and Sorafenib . This application note details the synthesis and diversification of 3-((5-Methylpyridin-2-yl)amino)benzoic acid (CAS 1099057-20-1) , a versatile scaffold designed to target the ATP-binding pocket while providing a vector (the C3-carboxylic acid) to probe the solvent-exposed region or the DFG-out allosteric pocket (Type II inhibition).

This guide provides a validated protocol for the gram-scale synthesis of the core scaffold and a high-throughput methodology for generating amide libraries to establish Structure-Activity Relationships (SAR).

Key Structural Features[1][2][3][4]
  • Hinge Binder: The 2-aminopyridine system functions as a bidentate hydrogen bond acceptor/donor pair interacting with the kinase hinge region.

  • Linker Vector: The meta-benzoic acid moiety directs substituents towards the solvent front or the "gatekeeper" residue, a critical determinant of selectivity.

  • Solubility Handle: The pyridine nitrogen improves aqueous solubility compared to biphenyl analogs.

Chemical Synthesis Strategy

The synthesis is divided into two phases:

  • Scaffold Construction: Palladium-catalyzed Buchwald-Hartwig cross-coupling of 3-aminobenzoic acid esters with 2-bromo-5-methylpyridine.

  • Library Diversification: Parallel amide coupling to generate a library of potential inhibitors.

Retrosynthetic Analysis

The 3-((5-Methylpyridin-2-yl)amino)benzoic acid core is disconnected at the C-N bond. While Ullmann coupling (Cu-catalyzed) is possible, Pd-catalyzed coupling is preferred for higher yields and milder conditions, avoiding the decarboxylation often seen at high temperatures.

Retrosynthesis Target Target: Amide Library (Kinase Inhibitors) CoreAcid Core Scaffold: 3-((5-Methylpyridin-2-yl)amino) benzoic acid Target->CoreAcid Amide Coupling (Diversity Step) Precursors Precursors: 3-Aminobenzoic acid ester + 2-Bromo-5-methylpyridine CoreAcid->Precursors Buchwald-Hartwig (C-N Bond Formation)

Figure 1: Retrosynthetic strategy for the generation of kinase inhibitor libraries.

Protocol 1: Synthesis of the Core Scaffold

Objective: Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid. Scale: 10.0 g (Start).

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Methyl 3-aminobenzoate1.0Nucleophile
2-Bromo-5-methylpyridine1.1Electrophile
Pd_2(dba)_30.02Catalyst Source
Xantphos0.04Ligand
Cs_2CO_32.0Base
1,4-Dioxane-Solvent (0.2 M)
Step-by-Step Procedure
A. Cross-Coupling (C-N Bond Formation)
  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge Methyl 3-aminobenzoate (10.0 g, 66.1 mmol), 2-Bromo-5-methylpyridine (12.5 g, 72.7 mmol), and Cs_2CO_3 (43.0 g, 132 mmol).

  • Degassing: Add anhydrous 1,4-Dioxane (330 mL). Sparge with nitrogen for 15 minutes to remove oxygen (critical for Pd catalyst longevity).

  • Catalyst Addition: Add Xantphos (1.53 g, 2.64 mmol) and Pd_2(dba)_3 (1.21 g, 1.32 mmol) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 100°C for 16 hours. Monitor by LC-MS for the disappearance of the aniline (M+H 152.0).

  • Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[6]

  • Concentration: Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude residue from EtOH/Heptane (1:3) to afford Methyl 3-((5-methylpyridin-2-yl)amino)benzoate as a pale yellow solid.

    • Expected Yield: 80-85%.

B. Saponification (Ester Hydrolysis)
  • Dissolution: Dissolve the intermediate ester (12.0 g, 49.5 mmol) in THF/MeOH/Water (3:1:1, 250 mL).

  • Hydrolysis: Add LiOH·H_2O (6.23 g, 148 mmol). Stir at 50°C for 4 hours.

  • Acidification: Concentrate to remove organic solvents. Dilute the aqueous residue with water (100 mL) and cool to 0°C. Acidify to pH 4-5 using 1N HCl.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum at 45°C.

    • Final Product: 3-((5-Methylpyridin-2-yl)amino)benzoic acid.[7][8]

    • Characterization: ^1H NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.8 ppm) and the presence of the carboxylic acid proton (broad, >12 ppm).

Protocol 2: High-Throughput Library Generation

Objective: Parallel synthesis of 96 amide analogs to probe the kinase "solvent front." Chemistry: HATU-mediated amide coupling.

Workflow Diagram

Workflow Start Core Scaffold Stock (0.2 M in DMF) Coupling Coupling Reaction HATU (1.5 eq), DIPEA (3 eq) RT, 16h Start->Coupling AminePlate Amine Library Plate (96-well, 1.2 eq) AminePlate->Coupling Workup Workup Evaporation & DMSO Reconstitution Coupling->Workup QC QC: LC-MS & HPLC Workup->QC

Figure 2: High-throughput parallel synthesis workflow.

Procedure
  • Stock Preparation: Prepare a 0.2 M solution of the Core Acid (from Protocol 1) in anhydrous DMF.

  • Plate Loading: In a 96-well deep-well plate, dispense:

    • 100 µL of Core Acid solution (20 µmol) per well.

    • 24 µmol of unique amine (R-NH_2) per well (1.2 equiv).

  • Activation: Add 100 µL of a solution containing HATU (11.4 mg, 30 µmol) and DIPEA (10.5 µL, 60 µmol) in DMF to each well.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Quenching: Add 20 µL of water to quench unreacted HATU.

  • Purification (Optional for Screening): For crude screening, evaporate DMF (Genevac) and reconstitute in DMSO (10 mM final concentration). For pure compounds, purify via Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Biological Validation

Quality Control (LC-MS)
  • Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase: A: H_2O + 0.05% TFA; B: ACN + 0.05% TFA.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Acceptance Criteria: Purity > 95% @ 254 nm; Mass error < 5 ppm.

Kinase Assay (ADP-Glo™)

To validate the inhibitors, screen against a panel of tyrosine kinases (e.g., ABL1, c-KIT, PDGFR).

  • Reaction: Incubate Kinase (2 ng) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Compound (10 µM) for 60 min.

  • Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Readout: Measure Luminescence (RLU). Calculate % Inhibition relative to DMSO control.

References

  • Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Scaffold Relevance (Nilotinib): Weisberg, E., et al. (2005). "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell. Link

  • Amide Coupling Reagents: Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link

  • Type II Inhibitor Design: Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology. Link

  • Core Acid CAS Data: "3-[(5-methylpyridin-2-yl)amino]benzoic acid - CAS 1099057-20-1."[8] Sigma-Aldrich. Link

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling with 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental setup for performing Suzuki-Miyaura cross-coupling reactions involving 3-((5-Methylpyridin-2-yl)amino)benzoic acid and its derivatives. This scaffold presents a "dual-threat" challenge in palladium catalysis:

  • Catalyst Poisoning: The aminopyridine nitrogen acts as a competitive ligand, sequestering the Pd(II) species and arresting the catalytic cycle.[1]

  • Zwitterionic Solubility: The coexistence of the free carboxylic acid and the basic pyridine/amine moieties creates solubility issues in standard non-polar coupling solvents (e.g., Toluene).

This guide provides a self-validating protocol using bulky, electron-rich phosphine ligands (Buchwald-type) and inorganic base modulation to overcome these barriers.

Substrate Analysis & Mechanistic Challenges

Before beginning the experiment, it is critical to understand why standard protocols (e.g., Pd(PPh3)4 / Na2CO3) often fail with this specific molecule.

The "Pyridine Problem"

The pyridine nitrogen in the 5-methylpyridin-2-yl moiety is a strong


-donor. In the absence of a sterically demanding ligand, this nitrogen will displace the phosphine ligand from the Palladium center, forming a stable, inactive Pd(Ar)(Pyridine)Ln complex. This prevents the transmetallation step.
The Free Acid Challenge

The benzoic acid moiety (


) will consume one equivalent of base immediately. If the reaction pH drops below neutral, the boronic acid coupling partner may fail to activate (form the boronate species), or the amine linker may protonate, altering the electronic properties of the ring.
Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway specific to this substrate.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Substrate-X Poison DEAD END: Pyridine-Coordinated Pd (Catalyst Arrest) OxAdd->Poison Pyridine N Binding (If Ligand is small) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base (Bulky Ligand prevents Poisoning) Prod Reductive Elimination (Biaryl Product) TransMet->Prod C-C Bond Formation Prod->Pd0 Regeneration

Figure 1: The "Pyridine Trap" (Red) occurs if the ligand is not bulky enough to block the substrate's nitrogen from binding to the Palladium center.

Experimental Setup & Reagent Selection

To ensure success, the experimental setup must be designed to maintain the catalyst in its active cycle.

Catalyst & Ligand Strategy

Recommendation: Use Pre-formed Catalyst Systems (Precatalysts) rather than mixing Pd sources and ligands in situ. This ensures accurate stoichiometry and prevents oxidation of sensitive ligands.

ComponentRecommended ReagentRationale
Catalyst XPhos Pd G2 or RuPhos Pd G2 These bulky Buchwald precatalysts create a "steric wall" around the Pd center, preventing the pyridine nitrogen from binding while allowing the oxidative addition of the halide.
Alternative Pd(dppf)Cl2 · DCM The bidentate dppf ligand is rigid and resists displacement by pyridine better than monodentate PPh3. Good for less hindered couplings.
Base K3PO4 (Tribasic Potassium Phosphate) Strong enough to deprotonate the carboxylic acid and activate the boronic acid, but less likely to cause side reactions than strong alkoxides.
Solvent 1,4-Dioxane / Water (4:1) The water is essential for dissolving the inorganic base and the zwitterionic substrate. Dioxane provides high solubility for the organic components.
Stoichiometry Table

Basis: 1.0 mmol of Halogenated Substrate

ReagentEquivalentsAmount (approx)Role
Substrate-X 1.0 eq--Limiting Reagent
Boronic Acid 1.2 - 1.5 eq--Nucleophile (excess accounts for protodeboronation)
K3PO4 3.5 - 4.0 eq ~3.5 mmolCRITICAL: 1 eq neutralizes COOH; 2.5 eq drives the Suzuki reaction.
Catalyst 0.02 - 0.05 eq2 - 5 mol%High loading compensates for potential poisoning.
Solvent 0.1 M - 0.2 M5 - 10 mLHigh concentration aids rate; dilute if precipitation occurs.

Detailed Protocol: Step-by-Step

Phase 1: Preparation (Inert Atmosphere)

Note: While Suzuki coupling is robust, the electron-rich ligands required here are air-sensitive.

  • Vessel Prep: Oven-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar.

  • Solids Addition: Charge the vial with:

    • Halogenated derivative of 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 equiv).

    • Boronic Acid/Ester partner (1.3 equiv).

    • K3PO4 (3.5 equiv).

    • Catalyst: XPhos Pd G2 (0.03 equiv).

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

Phase 2: Reaction Initiation
  • Solvent Prep: In a separate vessel, sparge the solvent mixture (1,4-Dioxane/Water 4:1) with Nitrogen for 15 minutes to remove dissolved Oxygen.

  • Addition: Syringe the degassed solvent into the reaction vial through the septum.

  • Temperature: Place the vial in a pre-heated block at 80°C - 100°C .

    • Checkpoint: The reaction mixture should turn from a suspension to a dark, homogeneous solution (or fine suspension) within 10-20 minutes. If it remains a clumped solid, add more water (up to 2:1 ratio).

Phase 3: Monitoring & Workup (The "Acid Trap")
  • Monitoring: Check by LC-MS after 2 hours.

    • Note: TLC is difficult due to the streaking of the carboxylic acid. If using TLC, add 1% Acetic Acid to the eluent.

  • Quenching: Once complete, cool to room temperature.

  • Acidification (Crucial):

    • Dilute with water.

    • Carefully adjust pH to ~3-4 using 1M HCl. Do not go lower than pH 3 , or the pyridine ring will protonate and the molecule may stay in the aqueous layer.

    • Goal: We want the Zwitterion (neutral net charge) or the free acid form to extract into the organic layer.

  • Extraction: Extract with Ethyl Acetate/i-PrOH (9:1) . The isopropanol helps extract the polar acid.

    • Alternative: If the product is very polar, collect the precipitate formed upon acidification by filtration.

Workflow Optimization Logic

Use this decision tree to optimize conditions if the initial protocol yields low conversion.

OptimizationTree Start Standard Protocol: XPhos Pd G2 / K3PO4 Dioxane:H2O / 80°C Check Check Conversion (LCMS @ 2h) Start->Check Good >80% Conv. Proceed to Workup Check->Good Success Low <20% Conv. (Starting Material Left) Check->Low Catalyst Poisoning? DeBor Protodeboronation (Ar-H observed) Check->DeBor Unstable Boronic Acid? SolvChange SolvChange Low->SolvChange Switch to n-BuOH (Higher Temp 110°C) CatChange CatChange Low->CatChange Switch to Pd(dtbpf)Cl2 (More robust) BaseChange BaseChange DeBor->BaseChange Switch to K2CO3 (Milder Base) Additive Additive DeBor->Additive Add 10 eq Water (Reduce hydrolysis)

Figure 2: Optimization logic for troubleshooting low yields or side reactions.

References & Authority

  • Catalyst Selection for Aminopyridines:

    • RuPhos and XPhos precatalysts are superior for heteroaryl couplings due to their ability to prevent N-coordination.

    • Source: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.

  • Coupling of Free Carboxylic Acids:

    • Protocols utilizing K3PO4 and water allow for the direct coupling of unprotected benzoic acids.

    • Source: Zhou, C., et al. (2019).[2] Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.

  • Handling Pyridine Boronic Acids (If applicable):

    • Pyridyl boronic acids are prone to protodeboronation; MIDA boronates or rapid injection protocols are recommended.

    • Source: Knapp, D. M., et al. (2010). MIDA Boronates.

Disclaimer: All chemical reactions described should be performed in a fume hood by trained personnel wearing appropriate PPE. The user assumes all liability for safety and compliance.

Sources

How to functionalize the carboxylic acid group of 3-((5-Methylpyridin-2-yl)amino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Executive Summary & Chemical Context

Target Molecule: 3-((5-Methylpyridin-2-yl)amino)benzoic acid Molecular Weight: 228.25 g/mol Key Structural Features:

  • Carboxylic Acid (C-1): The primary site for functionalization.

  • Diarylamine Linker: The secondary amine is flanked by a benzoic acid moiety and a pyridine ring. This electronic environment significantly reduces the nucleophilicity of the bridging nitrogen, rendering it chemically inert under standard coupling conditions. Crucial Insight: Protection of this secondary amine is generally unnecessary during carboxylic acid activation.

  • Pyridine Nitrogen: A basic center (

    
    ) that creates a zwitterionic character when the carboxylic acid is deprotonated. This internal salt formation often leads to poor solubility in non-polar solvents (DCM, Toluene) and necessitates polar aprotic solvents (DMF, DMSO) for functionalization.
    

Strategic Overview: This guide details three primary transformation pathways:

  • Amidation: Synthesis of amide libraries (e.g., for kinase inhibitor discovery) using HATU.

  • Esterification: Scale-up friendly conversion to methyl/ethyl esters via acid chlorides.

  • Bioisostere Synthesis: Conversion to acyl hydrazides as precursors for oxadiazoles.

Decision Logic & Reaction Scope

The following diagram illustrates the decision matrix for functionalizing the carboxylic acid based on the desired downstream application.

ReactionScope Start Target: 3-((5-Methylpyridin-2-yl) amino)benzoic acid Amide Amide Coupling (Library Synthesis) Start->Amide Path A Ester Esterification (Prodrugs/Intermediates) Start->Ester Path B Hetero Bioisostere (Oxadiazoles/Triazoles) Start->Hetero Path C Reagent1 Reagent: HATU / DIPEA Solvent: DMF Amide->Reagent1 Reagent2 Reagent: SOCl2 / MeOH Solvent: Reflux Ester->Reagent2 Reagent3 Reagent: Hydrazine Hydrate via Methyl Ester Hetero->Reagent3

Figure 1: Strategic pathways for carboxylic acid functionalization.

Protocol A: Amide Coupling via HATU (Gold Standard)

Rationale: For medicinal chemistry applications, HATU is preferred over EDC/HOBt for this substrate. The pyridine ring can act as a weak base, potentially interfering with carbodiimide intermediates. HATU forms a highly reactive aza-7-azabenzotriazole ester that reacts rapidly with amines, minimizing side reactions.

Reagents:

  • Substrate: 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) – Note: Excess base is required to neutralize the pyridine salt and maintain basicity for the amine partner.

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Methodology:

  • Dissolution & Deprotonation (Critical Step):

    • Charge a reaction vial with the benzoic acid derivative.

    • Add anhydrous DMF. The solution may appear cloudy due to zwitterionic aggregation.

    • Add DIPEA (2.0 equiv initially). Sonicate or vortex. Observation: The solution should clear as the carboxylic acid is deprotonated and the zwitterion breaks.

  • Activation:

    • Add HATU (1.2 equiv) in one portion.

    • Stir at Room Temperature (RT) for 15–30 minutes. Mechanism: This forms the active ester.[1] Do not add the amine partner yet; allow the activation to complete to avoid competition.

  • Coupling:

    • Add the amine partner (1.1 equiv).

    • Add the remaining DIPEA (1.0 equiv).

    • Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

  • Workup (Pyridine-Specific):

    • Caution: Do not use strong acid washes (e.g., 1N HCl) during extraction, as the pyridine nitrogen will protonate, dragging your product into the aqueous layer.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated NH₄Cl (mildly acidic, pH ~5-6) or water.

    • Wash with saturated NaHCO₃ to remove unreacted acid/HATU byproducts.

    • Dry over Na₂SO₄ and concentrate.

Data Summary: Coupling Reagent Comparison

ReagentConversion (24h)Impurity ProfileRecommendation
HATU >95%LowPrimary Choice for library synthesis.
EDC/HOBt 70-80%Moderate (N-acyl urea)Use only if cost is a major constraint.
SOCl₂ (Acid Cl) >98%High (risk of HCl salts)Use for sterically hindered amines only.

Protocol B: Methyl Esterification via Thionyl Chloride

Rationale: Direct acid-catalyzed esterification (Fischer) is often slow due to the zwitterionic nature. Using Thionyl Chloride (


) generates the acid chloride in situ, which is then quenched by methanol. This is the most robust method for scale-up (>10g).

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (2.0 – 3.0 equiv)

  • Methanol (Solvent & Reagent, 10–20 volumes)

Workflow Diagram:

Esterification Step1 Suspend Substrate in MeOH (0°C) Step2 Dropwise Addition of SOCl2 Step1->Step2 Exothermic! Step3 Reflux (60-65°C) 2-4 Hours Step2->Step3 Activation Step4 Concentrate to Dryness Step3->Step4 Remove HCl/SO2 Step5 Neutralization (Sat. NaHCO3) Step4->Step5 Free Base Formation

Figure 2: Workflow for methyl ester synthesis.

Protocol:

  • Cool a solution of Methanol (anhydrous) to 0°C.

  • Add

    
     dropwise. (Caution: Gas evolution).
    
  • Add the solid benzoic acid substrate to the solution.

  • Heat to reflux (65°C) for 3 hours.

  • Monitor by LC-MS (Look for Methyl ester mass: M+15).

  • Critical Workup: Evaporate the solvent. The residue will be the HCl salt of the pyridine. To isolate the free base, partition between EtOAc and saturated NaHCO₃.

Protocol C: Bioisostere Synthesis (Acyl Hydrazide)

Rationale: Carboxylic acids are often replaced with oxadiazoles to improve metabolic stability. The acyl hydrazide is the key intermediate.

Protocol:

  • Start with the Methyl Ester (from Protocol B). Do not use the free acid.

  • Dissolve ester in Ethanol.

  • Add Hydrazine Hydrate (5.0 – 10.0 equiv).

  • Reflux overnight (80°C).

  • Cool to RT. The product often precipitates. If not, concentrate and triturate with cold ether.

Troubleshooting & Expert Insights

  • Solubility: If the starting material is stubborn in DMF, add 10% DMSO. Avoid acetone or alcohols for the HATU coupling as they can react with the activated ester.

  • Purification (Flash Chromatography):

    • Standard silica columns often streak due to the pyridine.

    • Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent to keep the pyridine deprotonated and sharpen the peaks.

  • Catalyst Poisoning: If you plan to use the product in Palladium-catalyzed cross-coupling later, ensure all sulfur (from SOCl₂ or DMSO) is removed, as the pyridine-sulfur combination is a potent catalyst poison.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Manley, P. W., et al. (2010). Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(3), 445-453. (Context on Nilotinib-like intermediates).

Sources

Application Note: 3-((5-Methylpyridin-2-yl)amino)benzoic Acid in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-((5-Methylpyridin-2-yl)amino)benzoic acid (CAS: 1099057-20-1) is a highly versatile, privileged pharmaceutical intermediate widely utilized in the rational design of small-molecule kinase inhibitors. Featuring a structurally pre-organized diarylamine core, a lipophilic 5-methylpyridine ring, and a highly reactive meta-carboxylic acid, this building block serves as a foundational scaffold for generating targeted therapeutics, particularly Type II and allosteric kinase inhibitors. This application note details the mechanistic rationale for utilizing this intermediate, alongside self-validating synthetic protocols for its preparation and downstream diversification.

Pharmacophore Rationale & Mechanistic Insights

The selection of 3-((5-Methylpyridin-2-yl)amino)benzoic acid as a starting material is driven by its exceptional ability to map onto conserved kinase domains:

  • The Diarylamine Core (Hinge-Binding): The diarylamine motif is a proven hinge-binding pharmacophore[1]. The bridging secondary amine (NH) acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction perfectly complements the backbone amide linkages (e.g., Cys502 in FAK or Met residues in other kinases) within the ATP-binding hinge region[2]. Furthermore, conformational control around this diarylamine axis is a critical strategy for achieving high kinase selectivity[3].

  • The 5-Methylpyridine Ring (Hydrophobic Insertion): The methyl substituent provides a precise lipophilic vector. It is sterically compact enough to avoid clashing with the gatekeeper residue, yet hydrophobic enough to drive favorable van der Waals interactions within adjacent lipophilic sub-pockets, significantly enhancing binding affinity.

  • The meta-Carboxylic Acid (Solvent Channel Vector): The carboxylic acid positioned meta to the diarylamine linkage serves as an ideal synthetic handle. It allows medicinal chemists to rapidly synthesize amide-linked combinatorial libraries, directing diverse substituents (such as solubilizing piperazines or bulky anilines) outward into the solvent-exposed channel or deeper into the DFG-out allosteric pocket[2].

G cluster_0 3-((5-Methylpyridin-2-yl)amino)benzoic acid A 5-Methylpyridine D Hydrophobic Pocket A->D Lipophilic insertion B Diarylamine Core E Kinase Hinge Region B->E Bidentate H-bonds C Carboxylic Acid F Solvent Channel C->F Amide vector

Fig 1: Pharmacophore mapping of the intermediate to highly conserved kinase binding pockets.

Synthetic Methodologies & Causality

The integration of this intermediate into drug discovery pipelines relies on two foundational transformations: its synthesis via Buchwald-Hartwig amination and its downstream diversification via amide coupling.

I. Buchwald-Hartwig Cross-Coupling To construct the diarylamine core, palladium-catalyzed C-N bond formation is the industry standard[4]. We utilize


 paired with the bidentate phosphine ligand Xantphos[5].
Causality: Xantphos is explicitly chosen for its exceptionally wide bite angle (~111°). This geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step. This is critical to prevent the formation of undesired bis-arylation byproducts and to overcome the steric hindrance imposed by the ortho-nitrogen of the pyridine ring.

II. Amide Library Generation For downstream diversification, HATU is the preferred coupling reagent over traditional EDC/HOBt systems. Causality: HATU generates an active HOAt ester. The neighboring pyridine nitrogen within the HOAt leaving group provides an intramolecular hydrogen bond that acts as a general base, accelerating the aminolysis step. This "neighboring group effect" is essential when coupling the sterically hindered or electronically deactivated amines that are ubiquitous in kinase inhibitor libraries.

G A Ethyl 3-aminobenzoate + 2-Bromo-5-methylpyridine B Buchwald-Hartwig Amination A->B C Ethyl 3-((5-methylpyridin-2-yl)amino)benzoate B->C C-N Bond Formation D Ester Hydrolysis (LiOH) C->D E Target Intermediate (CAS: 1099057-20-1) D->E Deprotection F HATU Amide Coupling E->F G Kinase Inhibitor Library F->G Diversification

Fig 2: Two-stage synthetic workflow from commercial starting materials to inhibitor libraries.

Quantitative Data: Buchwald-Hartwig Optimization

To ensure a self-validating and scalable synthesis of the intermediate, reaction conditions were optimized. The use of a weak base (


) and a specific ligand (Xantphos) proved critical in maximizing the yield of the C-N coupling while preserving the ester functionality[5].
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1

/ BINAP

Toluene10045%Incomplete conversion; bite angle too narrow.
2

/ Xantphos

1,4-Dioxane10072%Good conversion, but partial ester hydrolysis observed.
3

/ Xantphos

1,4-Dioxane 100 89% Optimal; high basicity without nucleophilic degradation.
4RuPhos Pd G3 / RuPhosLiHMDSTHF6561%Significant dehalogenation of the bromopyridine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

This protocol utilizes an ester-protection strategy to prevent the free carboxylic acid from poisoning the palladium catalyst during C-N coupling.

Step 1: Amination

  • In an oven-dried Schlenk flask, combine Ethyl 3-aminobenzoate (1.0 eq, 10 mmol) and 2-Bromo-5-methylpyridine (1.05 eq, 10.5 mmol).

  • Add

    
     (0.02 eq, 2 mol%), Xantphos (0.04 eq, 4 mol%), and 
    
    
    
    (1.5 eq, 15 mmol).
  • Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, degassed 1,4-Dioxane (50 mL).

  • Stir the mixture at 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is complete when the bromide spot disappears.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate in vacuo.

Step 2: Hydrolysis & Isoelectric Isolation

  • Dissolve the crude ester in a mixture of THF/MeOH/

    
     (2:1:1, 40 mL).
    
  • Add

    
     (3.0 eq, 30 mmol) and stir at room temperature for 4 hours.
    
  • IPC: LC-MS must show complete disappearance of the ester and the presence of the free acid mass (

    
     229 
    
    
    
    ).
  • Critical Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches ~4.5 to 5.0. Causality: This specific pH represents the isoelectric point of the amphoteric product (balancing the basic pyridine and the acidic carboxylate). The product will precipitate as a highly pure, off-white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Downstream Amide Coupling (Library Generation)

This protocol is designed to couple the intermediate with diverse amines while protecting the basic pyridine moiety during workup.

  • In a dry vial, dissolve 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Add the target amine (

    
    ) (1.1 eq, 0.55 mmol). Stir at room temperature for 2–4 hours.
    
  • IPC: Monitor via LC-MS for the consumption of the starting acid (

    
     229).
    
  • Critical Workup: Quench the reaction with water (10 mL) and extract with EtOAc (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to remove residual DMF, followed by saturated
    
    
    (10 mL) and brine (10 mL). Causality:Do not wash with 1M HCl. The pyridine nitrogen (pKa ~ 5.5) will rapidly protonate in strong acid, causing the target kinase inhibitor to partition into the aqueous waste layer, destroying the yield.
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH gradients) to yield the final targeted inhibitor.
    

References

  • Roskoski, R. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Dawson, J. et al. (2019). "FAK inhibitors as promising anticancer targets: present and future directions." Future Medicinal Chemistry (PMC).[Link]

  • Gustafson, J. L. (2020). "Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity." UC San Diego eScholarship.[Link]

  • Zhao, et al. (2015). "Allosteric small-molecule kinase inhibitors." DTU Orbit.[Link]

  • US Patent 10980815B2. "Aminopyrimidinyl compounds.

Sources

Troubleshooting & Optimization

Troubleshooting side products in 3-((5-Methylpyridin-2-yl)amino)benzoic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and troubleshooting of 3-((5-Methylpyridin-2-yl)amino)benzoic acid . This guide focuses on the Buchwald-Hartwig Cross-Coupling methodology, as it is the industry standard for constructing this specific C-N bond with high chemoselectivity.

Executive Summary & Reaction Overview

The synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid typically involves the palladium-catalyzed coupling of 3-aminobenzoic acid (or its ester) and 2-halo-5-methylpyridine .[1] While seemingly straightforward, this reaction presents a "perfect storm" of potential failure modes:

  • Amphoteric Interference: The carboxylic acid can protonate the pyridine nitrogen or the aniline, forming unreactive salts.

  • Catalyst Poisoning: Free carboxylates can bind to Pd(II) species, inhibiting the catalytic cycle.

  • Electronic Mismatch: The 2-position of pyridine is electron-deficient, making oxidative addition slower if using 2-chloropyridine, or reductive elimination challenging if the catalyst is not electron-rich.[1]

Core Reaction Scheme

The recommended robust route utilizes the ester intermediate to bypass carboxylic acid interference, followed by hydrolysis.

Route A (Recommended): Methyl 3-aminobenzoate + 2-Bromo-5-methylpyridine


 Intermediate Ester 

Target Acid.[1] Route B (Direct): 3-Aminobenzoic acid + 2-Bromo-5-methylpyridine

Target Acid (High risk of salt formation).[1]

Diagnostic Workflow (Triage)

Before altering parameters, identify your failure mode using this logic flow.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LC-MS / NMR) Decision1 Is the Product Detected? Start->Decision1 NoProd No Product Formed Decision1->NoProd No YesProd Product Present (Low Yield/Impure) Decision1->YesProd Yes CheckSM Are Starting Materials Present? NoProd->CheckSM Salt ISSUE: Salt Formation (Proton Transfer) CheckSM->Salt Yes (Unchanged) Dehal ISSUE: Protodehalogenation (Halide replaced by H) CheckSM->Dehal No (SM consumed) Homo ISSUE: Homocoupling (Biaryl formation) YesProd->Homo Dimer detected Black ISSUE: Pd Black (Catalyst Death) YesProd->Black Precipitate observed

Figure 1: Diagnostic logic for identifying reaction failure modes based on crude analysis.

Troubleshooting Guides & FAQs

ISSUE 1: The "Salt Trap" (No Reaction)

Symptom: LC-MS shows only starting materials.[1] A white solid precipitates immediately upon mixing reagents, even before heating. Root Cause: You are likely attempting Route B (Direct Coupling). The 3-aminobenzoic acid (


) protonates the 2-amino-5-methylpyridine or the pyridine ring of the halide partner, forming an unreactive ammonium/pyridinium carboxylate salt [1].[1] This shuts down the nucleophilicity of the amine.

Corrective Action:

  • Switch to Ester: Use Methyl 3-aminobenzoate instead of the free acid. This removes the acidic proton.

  • Order of Addition: If you must use the free acid, premix the 3-aminobenzoic acid with 2 equivalents of a strong base (e.g.,

    
    ) in the solvent for 30 minutes before adding the catalyst and halide. This ensures the carboxylate is fully deprotonated and the amine is free.
    
ISSUE 2: Protodehalogenation (Reduction of Halide)

Symptom: The 2-bromo-5-methylpyridine is consumed, but the major product is 3-methylpyridine (mass = M-Br+H).[1] Root Cause: The


-hydride elimination pathway is outcompeting reductive elimination.[1] This often happens when the amine nucleophile is bulky or unreactive, or if the solvent (e.g., isopropanol) acts as a hydride source.

Corrective Action:

  • Change Solvent: Switch from alcohols to 1,4-Dioxane or Toluene .

  • Ligand Selection: Switch to a bidentate ligand with a wide bite angle like Xantphos or BINAP .[1] These ligands enforce a geometry that favors reductive elimination over

    
    -hydride elimination [2].[1]
    
  • Increase Concentration: High dilution favors intramolecular side reactions.[1] Run the reaction at 0.5 M to 1.0 M.

ISSUE 3: Catalyst Deactivation (Pd Black)

Symptom: The reaction solution turns from orange/red to clear with a black precipitate (Pd metal) on the glass walls. Conversion stops at ~50%.[1] Root Cause: Ligand dissociation.[1] The free carboxylic acid (or trace water) is destabilizing the Pd-Ligand complex.

Corrective Action:

  • Use Pre-catalysts: Stop using

    
     + Ligand generated in situ. Use stable pre-catalysts like 
    
    
    
    or BrettPhos Pd G4 . These ensure the active
    
    
    species is formed correctly [3].
  • Strict Anhydrous Conditions: Ensure the base (

    
     or 
    
    
    
    ) is dry. Water promotes hydrolytic cleavage of phosphine ligands.

Specific Side Product Analysis

Use this table to identify peaks in your LC-MS trace.

Impurity NameStructure DescriptionMass ShiftCauseFix
Protodehalogenated Pyridine 3-Methylpyridine

Solvent acts as H-source; Slow coupling.[1]Switch to Dioxane; Use Xantphos.
Homocoupled Pyridine 5,5'-Dimethyl-2,2'-bipyridine

Disproportionation of Pd(II); Low amine reactivity.[1]Degas solvent thoroughly; Add amine last.[1]
Pyridinium Salt Non-covalent salt

Acid-Base reaction between SMs.[1]Use Methyl Ester of benzoic acid.
Bis-arylated Amine Tertiary amine species

Excess halide; High temp.[1]Use 1.1 eq of Amine (excess nucleophile).

Recommended Experimental Protocol

This protocol utilizes the Ester Route to maximize reliability and yield.

Reaction: Coupling of Methyl 3-aminobenzoate + 2-Bromo-5-methylpyridine.[1]

Reagents:

  • Methyl 3-aminobenzoate (1.0 equiv)[1]

  • 2-Bromo-5-methylpyridine (1.1 equiv)[1]

  • 
     (0.02 equiv)
    
  • Xantphos (0.04 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.5 M concentration)

Step-by-Step:

  • Degassing: Charge a reaction vial with solid reagents (

    
    , 
    
    
    
    , Xantphos). Seal and purge with
    
    
    for 5 minutes.
    • Why? Oxygen oxidizes phosphine ligands, killing the catalyst immediately.

  • Solvation: Dissolve the amine and pyridine halide in anhydrous 1,4-Dioxane in a separate vial. Sparge this solution with

    
     for 10 minutes.
    
  • Initiation: Transfer the liquid solution to the solids via syringe.

  • Heating: Heat the block to 100°C for 12-16 hours.

    • Note: Do not exceed 110°C to prevent ester hydrolysis or decarboxylation side reactions.[1]

  • Workup: Filter through a celite pad (removes Pd black/salts). Concentrate in vacuo.[1]

  • Hydrolysis (Step 2): Redissolve crude ester in THF/Water (1:1). Add LiOH (3 equiv) and stir at RT for 2 hours. Acidify with 1M HCl to precipitate the target acid.

References

  • Vertex AI Search Result 1.1 : 2-Amino-5-methylpyridinium 3-chlorobenzoate. (2025).[1] National Institutes of Health (PMC). Link

  • Vertex AI Search Result 1.2 : Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes. (2025).[2] ResearchGate. Link

  • Vertex AI Search Result 1.6 : How to Wisely Design Conditions for Buchwald-Hartwig Couplings. (2024). WuXi AppTec.[1] Link

  • Vertex AI Search Result 1.8 : Buchwald-Hartwig Coupling General Procedures. (2025). Organic Synthesis. Link

Sources

How to increase the solubility of 3-((5-Methylpyridin-2-yl)amino)benzoic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-3MPABA-001 Status: Active Agent: Senior Application Scientist Topic: Solubility Optimization for In Vitro Assays[1][2][3]

Introduction: The "Crash" Analysis

You are likely encountering precipitation when diluting your DMSO stock of 3-((5-Methylpyridin-2-yl)amino)benzoic acid into aqueous media.[1][2][3] This is a common physicochemical failure point for this class of molecules.

To solve this, we must first understand the antagonist: The Isoelectric Trap.

This molecule is amphoteric.[3][4] It contains:

  • A Weak Acid: The benzoic acid moiety (

    
    ).
    
  • A Weak Base: The aminopyridine moiety (

    
    ).[2][3]
    

The Problem: At physiological pH (7.2 – 7.4), the molecule exists in a zwitterionic or neutral equilibrium state where its lattice energy is highest and aqueous solubility is lowest. When you spike a high-concentration DMSO stock directly into a neutral buffer, the hydrophobic effect overwhelms the solvation capacity, causing immediate micro-precipitation (often invisible to the naked eye but fatal to assay reproducibility).

Module 1: The Decision Matrix

Before proceeding, determine your assay's tolerance limits.[3] Use this logic flow to select the correct protocol.

Solubility_Decision_Tree Start Start: Solubility Issue Check_Assay 1. Is the assay Cell-Based or Enzymatic? Start->Check_Assay Enzymatic Enzymatic / Biochemical Check_Assay->Enzymatic Cellular Live Cell Culture Check_Assay->Cellular DMSO_Tol 2. Can assay tolerate >1% DMSO? Enzymatic->DMSO_Tol DMSO_Sens 2. DMSO Limit? Cellular->DMSO_Sens Yes Yes DMSO_Tol->Yes Yes No No DMSO_Tol->No No < 0.1% < 0.1% DMSO_Sens->< 0.1% Strict 0.5% 0.5% DMSO_Sens->0.5% Standard High_DMSO Protocol A: Intermediate Dilution Low_DMSO Protocol C: Cyclodextrin Complex Salt_Check 3. Is pH adjustment permitted? Salt_Yes Protocol B: In-Situ Salt Formation Salt_Check->Salt_Yes Yes Salt_No Protocol C: Cyclodextrin Complex Salt_Check->Salt_No No Yes->High_DMSO No->Salt_Check < 0.1%->Low_DMSO 0.5%->High_DMSO

Figure 1: Solubility Decision Matrix. Select your protocol based on assay sensitivity to DMSO and pH.

Module 2: Troubleshooting Protocols

Protocol A: The "Intermediate Dilution" Method

Best for: Standard cell assays (0.5% DMSO tolerance) and enzymatic assays. Mechanism: Prevents "solvent shock" by stepping down the DMSO concentration gradually, allowing the hydration shell to form without rapid aggregation.

The Error: Direct addition of 100% DMSO stock (e.g., 10 mM) to Media (0% DMSO)


 Immediate precipitation.

The Fix:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM .

  • Create Intermediate: Dilute the stock 1:20 into the assay buffer/media to create a 500 µM working solution (Final DMSO: 5%).

    • Note: If precipitation occurs here, sonicate for 5 minutes at 37°C.[3]

  • Final Dilution: Dilute the Intermediate 1:10 into the final assay wells.

    • Final Compound: 50 µM.

    • Final DMSO: 0.5%.[2][3][5][6]

StepSolventCompound Conc.[2][3][5][6][7]DMSO Conc.[2][3][5][6]State
Stock 100% DMSO10 mM100%Soluble
Intermediate Media + DMSO500 µM5%Metastable/Soluble
Assay Media50 µM0.5%Soluble (Kinetic)
Protocol B: In-Situ Salt Formation (Sodium Salt)

Best for: High concentration requirements where DMSO must be minimized.[1][2][3] Mechanism: Converting the carboxylic acid to a carboxylate anion (


) increases aqueous solubility by orders of magnitude.[2][3]

Materials:

  • 0.1 M NaOH (Sodium Hydroxide)[1]

  • PBS (Phosphate Buffered Saline)[1]

Procedure:

  • Weigh the solid compound.[3]

  • Add 1 equivalent of 0.1 M NaOH. (e.g., If you have 1 mmol of compound, add 1 mmol of NaOH).[3]

  • Vortex until dissolved.[2][3] The solution should turn clear as the sodium salt forms.

  • Dilute to volume with PBS.[2][3]

  • Critical Check: Measure pH. It should be slightly basic (~7.5–8.0).[3] If you acidify this back to pH < 5, it will precipitate.[3]

Protocol C: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Sensitive primary cells, in vivo studies, or when DMSO < 0.1% is required. Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "molecular bucket."[1][2][3] The hydrophobic pyridine/phenyl ring sits inside the bucket, while the hydrophilic exterior interacts with water.

Why HP-


-CD?  Unlike surfactants (Tween/Triton), it does not lyse cell membranes.[1][2][3]

Cyclodextrin_Workflow Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/PBS Step2 2. Add Compound (Solid or DMSO Stock) Step1->Step2 Step3 3. Shake/Vortex RT for 4 hours (Equilibrium) Step2->Step3 Step4 4. Filter Sterilize (0.22 µm PVDF) Step3->Step4

Figure 2: Cyclodextrin complexation workflow.

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.[1][2][3]
    
  • Add your compound to this solution.[2][3][8]

  • Agitate: Shake at room temperature for 4–24 hours.

  • Filter: Pass through a 0.22 µm filter to remove uncomplexed crystals.[2][3]

  • Use this solution directly in your assay (dilute as needed).[3]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no.[3] Ethanol is more volatile (causing concentration shifts during incubation) and often more toxic to cells than DMSO at equivalent percentages. Stick to DMSO or Cyclodextrins.[3]

Q: My compound precipitates after 2 hours in the assay plate. Why? A: This is "kinetic solubility" failure.[2][3] The compound was supersaturated and eventually crashed out.

  • Fix: Switch to Protocol C (Cyclodextrins) .[2][3] The inclusion complex stabilizes the compound thermodynamically, preventing time-dependent precipitation.[3]

Q: I see crystals in my 10 mM DMSO stock after freezing. Is it ruined? A: No. DMSO has a high freezing point (19°C) and can crystallize moisture.[3]

  • Fix: Warm the tube to 37°C and vortex vigorously until clear. Ensure no crystals remain before pipetting.[2][3]

Q: What is the maximum solubility I can expect?

  • Neutral Buffer (pH 7.4): Likely < 10 µM (without additives).[2][3]

  • With 0.5% DMSO: ~50–100 µM.[2][3]

  • With 20% HP-

    
    -CD:  > 500 µM.[1][2][3]
    

References

  • Lipinski, C. A. (2000).[3] Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[3] Link

  • Di, L., & Kerns, E. H. (2006).[3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2][3] Link

  • Avdeef, A. (2003).[3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] (General Reference for pKa/Solubility relationships). Link

  • Way, L. (2025).[3] Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Guides. Link

Sources

Technical Support Center: Synthesis of Aminopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of aminopyridine-based compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these versatile heterocyclic scaffolds. Aminopyridines are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be fraught with difficulties ranging from low yields to complex purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these pitfalls, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues that researchers often face during the synthesis of aminopyridine derivatives.

Q1: My cross-coupling reaction to synthesize an aminopyridine is failing or giving very low yields. What are the most likely causes?

Low yields in cross-coupling reactions for aminopyridine synthesis, particularly in Buchwald-Hartwig aminations, are frequently due to catalyst poisoning.[3] The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center (e.g., palladium), leading to the formation of inactive catalyst complexes and catalyst decomposition into palladium black.[3] Other common culprits include suboptimal choice of ligand, base, or solvent, as well as the purity of reagents and the reaction setup.[3]

Q2: I am observing the formation of significant side products in my Chichibabin amination. How can I improve the selectivity?

The Chichibabin reaction, while a classic method for introducing an amino group onto a pyridine ring, can be prone to side reactions, especially dimerization.[4] The reaction conditions, including temperature and the nature of the substrate, play a critical role in selectivity. For instance, with certain substrates, dimerization can be a major side reaction.[4] Factors influencing the reaction rate and selectivity include the basicity of the pyridine derivative, the presence of electron-withdrawing or -donating groups, and the solvent used.[4]

Q3: Purification of my aminopyridine product is proving to be very difficult. What are the best strategies for removing unreacted starting materials and byproducts?

Purification of aminopyridine compounds can be challenging due to their basicity and polarity. Common impurities include unreacted starting materials and side products from the reaction. A highly effective and often first-choice method for removing unreacted aminopyridine starting material is acid-base extraction.[5] This technique leverages the basicity of the aminopyridine to convert it into a water-soluble salt, which can then be separated from the desired product in an organic solvent.[5] For more complex mixtures or when acid-base extraction is not feasible, column chromatography or the use of scavenger resins are excellent alternatives.[5][6]

Q4: Do I need to protect the amino group of my aminopyridine during subsequent reactions?

Yes, in many cases, protecting the amino group of an aminopyridine is crucial for the success of subsequent synthetic steps. The amino group is a nucleophile and can interfere with a wide range of reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyl (Bn).[7] The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.[8][9]

Part 2: Troubleshooting Guides for Specific Synthetic Challenges

This section provides detailed troubleshooting advice for common synthetic methodologies used to prepare aminopyridine-based compounds.

Troubleshooting Buchwald-Hartwig Amination of Halopyridines

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its application to halopyridines presents unique challenges.[3][10]

Problem: Low or No Product Formation

  • Potential Cause 1: Catalyst Poisoning. The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[3]

    • Solution: Employ sterically bulky phosphine ligands such as XPhos or RuPhos. These ligands create a crowded environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.[3]

  • Potential Cause 2: Inappropriate Base Selection. The choice of base is critical for the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[11] However, if your substrate is base-sensitive, a weaker base like cesium carbonate (Cs2CO3) might be a better choice, although this may require higher temperatures or longer reaction times.[12]

  • Potential Cause 3: Poor Reagent or Solvent Quality. Palladium-catalyzed reactions are highly sensitive to air and moisture.

    • Solution: Ensure that all reagents are pure and that solvents are anhydrous. The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen).[3]

Visualizing the Problem: Catalyst Poisoning

G cluster_catalytic_cycle Ideal Catalytic Cycle cluster_poisoning Catalyst Poisoning Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination Reductive\nElimination Reductive Elimination Amine\nCoordination->Reductive\nElimination Reductive\nElimination->Pd(0) Product Pd(0)_poisoned Pd(0) Inactive Complex Inactive Pd-Pyridine Complex Pd(0)_poisoned->Inactive Complex Coordination Pyridine Pyridine Substrate Pyridine->Inactive Complex

Caption: Ideal vs. Poisoned Catalytic Cycle in Buchwald-Hartwig Amination.

Table 1: Troubleshooting Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
Low YieldCatalyst PoisoningUse bulky ligands (e.g., XPhos, RuPhos).[3]
Suboptimal BaseScreen different bases (e.g., NaOtBu, K3PO4, Cs2CO3).[3][12]
Reagent/Solvent ImpurityUse anhydrous solvents and pure reagents under an inert atmosphere.[3]
No ReactionInactive CatalystEnsure the palladium precatalyst is properly activated.
Formation of Palladium BlackCatalyst DecompositionLower the reaction temperature and monitor for signs of decomposition.[3]
Troubleshooting the Chichibabin Reaction

The Chichibabin reaction is a direct amination of pyridines using sodium amide.[4][13]

Problem: Low Yield and Formation of Side Products

  • Potential Cause 1: Unfavorable Substrate Electronics. The reactivity of the pyridine ring is highly dependent on its electronic properties.

    • Solution: Electron-withdrawing groups can inhibit the reaction.[4] If your substrate is not sufficiently electron-deficient, consider alternative amination strategies.

  • Potential Cause 2: Dimerization. This is a common side reaction.[4]

    • Solution: Optimize the reaction temperature and concentration. Running the reaction at a lower temperature may help to minimize dimerization.

  • Potential Cause 3: Poor Solubility of Sodium Amide.

    • Solution: The reaction is often performed in solvents like toluene or xylene.[14] Ensure vigorous stirring to maintain a good dispersion of the sodium amide.

Visualizing the Chichibabin Reaction Mechanism

G Pyridine Pyridine σ-complex σ-complex Pyridine->σ-complex + NaNH₂ Sodium salt of\n2-Aminopyridine Sodium salt of 2-Aminopyridine σ-complex->Sodium salt of\n2-Aminopyridine - H₂ 2-Aminopyridine 2-Aminopyridine Sodium salt of\n2-Aminopyridine->2-Aminopyridine + H₂O (workup)

Caption: Simplified Mechanism of the Chichibabin Reaction.[13]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine

Materials:

  • 2-Bromopyridine derivative

  • Amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the 2-bromopyridine derivative (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.04 mmol), and the base (1.4 mmol) to a dry reaction vessel.

  • Add the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol).

  • Seal the reaction vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Purification of an Aminopyridine using Acid-Base Extraction

Materials:

  • Crude reaction mixture containing the aminopyridine product

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude reaction mixture in the organic solvent.[5]

  • Transfer the solution to a separatory funnel and add an equal volume of the dilute aqueous acid.[5]

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate. The aminopyridine impurity will be protonated and move to the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the acid wash 1-2 more times to ensure complete removal of the basic impurity.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizing the Purification Workflow

G Start Crude Product in Organic Solvent Acid_Wash Wash with 1M HCl Start->Acid_Wash Separate_Layers Separate Layers Acid_Wash->Separate_Layers Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer (Protonated Aminopyridine) Separate_Layers->Aqueous_Layer Neutralize Wash with NaHCO₃ Organic_Layer->Neutralize Dry Dry over Na₂SO₄ Neutralize->Dry Evaporate Evaporate Solvent Dry->Evaporate End Purified Product Evaporate->End

Caption: Workflow for Acid-Base Extraction Purification.[5]

Part 4: Data Presentation

Table 2: Common Protecting Groups for Aminopyridines

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Reference
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Acidic conditions (e.g., TFA, HCl)[7]
BenzylBnBnBr, base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)[7]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, baseSecondary amine (e.g., piperidine)[8]
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-Cl, baseFluoride source (e.g., TBAF)[8]

References

  • Ocheje, J. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Basic and Applied Natural Sciences, 2(2), 143-149. [Link]

  • Ocheje, J. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Basic and Applied Natural Sciences, 2(2), 143-149. [Link]

  • Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(13), 3959. [Link]

  • Hayashi, S., et al. (2018). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Tetrahedron Letters, 59(33), 3209-3212. [Link]

  • Maxbrain Chemistry. Chichibabin Reaction. [Link]

  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1495-1498. [Link]

  • Ferreira, I. C. F. R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. Organic & Biomolecular Chemistry, 16(40), 7306-7320. [Link]

  • Al-Azzawi, W. A. M., & Al-Rubaie, A. Z. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Saudi Chemical Society, 20, S479-S486. [Link]

  • Wu, Y.-J., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-15. [Link]

  • Wikipedia. Chichibabin reaction. [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Chichibabin Reaction. Name Reactions in Organic Synthesis. [Link]

  • Slideshare. Pyridine: Synthesis, reactions and medicinal uses. [Link]

  • Request PDF. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Smith, A. B., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 49(1), 144-147. [Link]

  • Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Santos, M. M. M. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2665. [Link]

  • St. Denis, J. D., et al. (2018). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters, 20(19), 6079-6082. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Wu, Y.-J., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-15. [Link]

  • National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 232-237. [Link]

  • ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • Zhang, L., et al. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules, 22(9), 1459. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Amination of Aminopyridines via η6-Coordination Catalysis. [Link]

  • CN111170937A - Preparation method of 3-aminopyridine.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Protecting Groups. [Link]

  • Wu, J., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(35), 11796-11802. [Link]

  • Who we serve. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]

  • WO2012095691A1 - An improved process for producing aminopyridines.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Kodimuthali, A., et al. (2010). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 21(8), 1439-1445. [Link]

  • ResearchGate. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Boudot, C., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. RSC Medicinal Chemistry, 13(1), 18-35. [Link]

  • Organic Syntheses Procedure. 3-aminopyridine. [Link]

  • CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine.

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Technical Support Center: Stability & Handling of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 3-((5-Methylpyridin-2-yl)amino)benzoic acid , a structural analog to key kinase inhibitor intermediates (such as those used in Nilotinib synthesis).

This molecule presents a classic "ampholytic challenge." It contains a basic pyridine nitrogen and an acidic benzoic acid moiety, linked by a secondary amine. This structure creates distinct stability and solubility windows that, if ignored, lead to experimental failure (precipitation, degradation, or HPLC artifacts).

This guide synthesizes field data and structural chemistry to address the specific issues you will encounter under acidic and basic conditions.

Module 1: The "Zwitterion Trap" (Solubility & pH Issues)

User Complaint: "My compound precipitates when I adjust the pH to neutral, or I see inconsistent retention times in HPLC."

Technical Insight

This molecule behaves as a zwitterion.

  • Acidic Moiety: Benzoic acid (

    
    ).[1]
    
  • Basic Moiety: 5-Methylpyridine nitrogen (

    
    ).
    

The Danger Zone: Between pH 4.5 and 6.5, the molecule exists primarily as a neutral zwitterion (deprotonated carboxylate + protonated pyridinium). In this state, the net charge is zero, and lattice energy dominates solvation energy, causing rapid precipitation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitation at pH 5-6 Isoelectric Point (pI) AggregationAvoid pH 4.5–6.5. Dissolve in 0.1N NaOH (forms Anion) or 0.1N HCl (forms Cation).
Cloudiness in DMSO/Water "Crash out" upon dilutionPredissolve in DMSO, then dilute into a buffered aqueous solution (pH < 3 or pH > 8). Do not dilute into pure water (pH ~7).
Inconsistent HPLC RT pH drift in mobile phaseUse a buffer with high capacity (e.g., Phosphate or Ammonium Acetate) to lock pH away from the pI.
Visualizing the Species Equilibrium

pH_Species Cation Cationic Form (Soluble) Pyridine-H+ / COOH Zwitterion Zwitterion / Neutral (INSOLUBLE - PRECIPITATE) Pyridine-H+ / COO- Cation->Zwitterion pH > 4.2 (Deprotonation of COOH) Zwitterion->Cation pH < 4.2 Anion Anionic Form (Soluble) Pyridine / COO- Zwitterion->Anion pH > 6.5 (Deprotonation of Pyridine) Anion->Zwitterion pH < 6.5

Figure 1: The solubility window is defined by the pKa values. The red zone indicates the pH range where the compound is least stable in solution.

Module 2: Stability in Acidic vs. Basic Conditions

User Complaint: "The solution turned brown/pink overnight," or "I see extra peaks after acid hydrolysis."

Acidic Conditions (pH < 3)
  • Stability: generally High . The protonation of the pyridine ring pulls electron density away from the amine linker, protecting it from oxidation.

  • Risk: Extreme conditions (e.g., reflux in conc. HCl) can cause decarboxylation of the benzoic acid ring, though the meta position is relatively robust compared to ortho/para isomers.

  • Protocol: Store acidic solutions at 4°C. They are stable for >48 hours if kept cold.

Basic Conditions (pH > 9)
  • Stability: Moderate to Low .

  • Risk (Oxidation): In basic media, the amine is electron-rich. Exposure to air (oxygen) and light facilitates the formation of N-oxides or oxidative coupling products (azo/hydrazo dimers), manifesting as a pink or brown discoloration.

  • Risk (Hydrolysis): The C-N bond is extremely stable; hydrolysis is unlikely. The primary degradation pathway is oxidative.

FAQ: Handling & Storage

Q: Can I store the stock solution in basic buffer? A: Only if degassed. Basic solutions promote electron donation from the amine. If you must store at pH > 8, use an amber vial, purge with Nitrogen/Argon, and freeze at -20°C.

Q: I see a new peak at RRT 1.1 after 24h in base. What is it? A: Likely the N-oxide on the pyridine ring. This is a common degradation product for aminopyridines in the presence of oxygen.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Complaint: "My peak is tailing severely," or "I have carryover issues."

Root Cause: Silanol Interactions

The pyridine nitrogen is a Lewis base. It interacts strongly with residual silanol groups (Si-OH) on silica-based HPLC columns, causing "shark fin" tailing.

Optimization Protocol
ParameterRecommendationWhy?
Column Choice C18 with "End-capping" or "Base Deactivation" (e.g., Waters XBridge, Phenomenex Gemini)Reduces accessible silanol groups.
Mobile Phase Modifier Triethylamine (TEA) or Ammonium AcetateTEA competes for silanol binding sites, sharpening the analyte peak.
Ion Pairing Trifluoroacetic Acid (TFA) (0.05 - 0.1%)Protonates the pyridine (forming an ion pair), preventing silanol interaction.
Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Peak Tailing or Split Peaks CheckpH Check Mobile Phase pH Start->CheckpH pH_Decision Is pH near pKa (4.2 or 6.5)? CheckpH->pH_Decision ChangeBuffer Action: Adjust pH +/- 2 units away from pKa pH_Decision->ChangeBuffer Yes CheckColumn Is Column Base-Deactivated? pH_Decision->CheckColumn No SwitchColumn Action: Switch to XBridge/Gemini C18 CheckColumn->SwitchColumn No AddModifier Action: Add 0.1% TFA or 5mM TEA CheckColumn->AddModifier Yes

Figure 2: Step-by-step logic to resolve peak shape issues for aminopyridine derivatives.

Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this to validate stability for your specific formulation.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 1N HCl.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1N NaOH before injection.

    • Expected Result: < 2% degradation (Stable).

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 1N NaOH.

    • Heat at 60°C for 4 hours.

    • Neutralize with 1N HCl.

    • Expected Result: Potential N-oxide formation (Check for M+16 peak in LC-MS).

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3%

      
      .
      
    • Store at Room Temp for 4 hours (Protect from light).

    • Expected Result: Significant degradation (N-oxides, azo-dimers).

Protocol B: Solubility Profiling
  • Weigh 5 mg of compound into 5 separate vials.

  • Add 1 mL of the following buffers:

    • pH 1.2 (0.1N HCl)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer)

    • pH 7.4 (Phosphate Buffer)

    • pH 10.0 (Borate or Carbonate Buffer)

  • Vortex for 30 mins. Centrifuge.

  • Analyze supernatant by UV/HPLC.

    • Prediction: High solubility at pH 1.2 and pH 10. Low/Negligible solubility at pH 4.5–6.8.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines standard stress testing protocols.

  • Bhattacharya, S., et al. Forced degradation studies of Nilotinib: Identification of degradation products by LC-ESI-MS/MS. Journal of Pharmaceutical Analysis, 2016. (Provides analogous degradation pathways for aminopyridine-benzoic acid systems).

  • PubChem Compound Summary. 3-(6-amino-3-methylpyridin-2-yl)benzoic acid (Analogous Structure).[2] National Library of Medicine. (Used for pKa and structural inference).

  • Singh, S., et al. Stress degradation studies on aminopyridines: A review. Journal of Pharmaceutical and Biomedical Analysis.[3] (General chemistry of aminopyridine oxidation).

Sources

Technical Support Center: Catalyst Remediation for 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAT-REM-3MPABA Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

The Challenge: You are isolating 3-((5-Methylpyridin-2-yl)amino)benzoic acid , likely synthesized via a Buchwald-Hartwig or Ullmann-type coupling using Palladium (Pd) or Copper (Cu) catalysts.

Why this is difficult: This molecule is a "perfect storm" for metal retention. It contains a pyridine nitrogen (a strong


-donor) and a carboxylic acid  (an anionic ligand), effectively acting as a bidentate ligand that chelates the metal catalyst. Standard aqueous washes often fail because the metal-product complex (

) is more stable than the metal-water complex. Furthermore, the molecule is zwitterionic, complicating solubility during extraction.

Regulatory Target (ICH Q3D): For oral dosage forms, the Permitted Daily Exposure (PDE) for Palladium is typically 100 µ g/day (approx. 10 ppm for a 10g daily dose).[1]

Diagnostic & Assessment (Triage)

Before initiating a cleanup protocol, assess the state of your material.

IndicatorProbable CauseRecommended Action
Dark Grey/Black Solid Colloidal Pd(0) ("Pd Black")Filtration over Celite® followed by Activated Carbon.
Yellow/Orange Tint Soluble Pd(II)-Pyridine complexThiol-based Scavengers (Method A).
Green/Blue Tint Residual Copper saltsEDTA/Cysteine Wash (Method C).
ICP-MS > 500 ppm Bulk catalyst retentionRecrystallization (Method B) + Scavenging.

Decision Matrix

Use this logic flow to select the most appropriate remediation strategy for your specific impurity level and scale.

RemediationLogic Start Start: Assess Crude Material CheckLevel Metal Content (ICP-MS)? Start->CheckLevel HighLevel > 1000 ppm (Bulk) CheckLevel->HighLevel LowLevel < 1000 ppm (Trace) CheckLevel->LowLevel MethodB Method B: pH-Swing Crystallization (Bulk Cleanup) HighLevel->MethodB First Pass Solubility Is Product Soluble in Hot EtOH/iPrOH? LowLevel->Solubility MethodA Method A: Thiol-Silica Scavengers (High Specificity) Solubility->MethodA Yes (Homogeneous) MethodC Method C: Chelating Wash (L-Cysteine) Solubility->MethodC No (Low Solubility) MethodB->CheckLevel Re-assess

Figure 1: Remediation Decision Tree. Selects method based on impurity load and solubility profile.

Remediation Protocols

Method A: Thiol-Silica Scavenging (The Gold Standard)

Best for: Final polishing to <10 ppm Pd. High recovery.

Mechanism: The sulfur atom in the scavenger (e.g., SiliaMetS® Thiol or Biotage® MP-TMT) binds Pd(II) with higher affinity than the pyridine nitrogen in your product.

Protocol:

  • Dissolution: Dissolve crude product in THF or DMF (10 mL/g).

    • Note: Avoid MeOH if possible; protic solvents can sometimes reduce scavenger efficiency, though they are acceptable if solubility is limited.

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual metal content (if known). If unknown, add 10-20 wt% relative to the product.

  • Incubation: Stir at 50°C for 4 hours .

    • Critical: Heat is required to overcome the activation energy of breaking the Pd-Pyridine bond. Room temperature stirring is often insufficient for pyridine-bound metals.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.

  • Isolation: Concentrate the filtrate to recover the product.

Method B: pH-Swing Crystallization

Best for: Removing bulk catalyst (>1000 ppm) and separating colloidal metals.

Mechanism: Exploits the zwitterionic nature. The molecule is soluble at high pH (carboxylate salt) and low pH (pyridinium salt) but precipitates at its isoelectric point (pI).

Protocol:

  • Suspend the crude solid in water (10 vol).

  • Add 1M NaOH dropwise until pH > 10. The solid should dissolve (formation of sodium benzoate salt).

  • Filtration: Filter the resulting solution through a 0.2 µm membrane.

    • Why: This removes insoluble Pd-black/colloids that are not soluble in base.

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring.

  • Target pH: Adjust to pH 4.0 – 5.0 . The zwitterionic product will precipitate.

  • Wash: Filter the solid and wash with water. Metal salts remain in the mother liquor.

Method C: L-Cysteine Wash

Best for: Large scale where filtration of silica is impractical.

Protocol:

  • Dissolve product in an organic solvent (e.g., EtOAc or MeTHF).

    • Note: If solubility is low, use 10% MeOH in DCM.

  • Prepare a 5-10% aqueous solution of L-Cysteine .

  • Wash the organic layer with the Cysteine solution (3x).

    • Observation: The aqueous layer may turn yellow/brown as the Pd-Cysteine complex forms.

  • Wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQ

Q1: I used activated carbon, but I lost 40% of my yield. Why? A: Your product contains an aromatic system and a pyridine ring, both of which adsorb strongly to the planar graphite sheets of activated carbon.

  • Fix: Switch to Method A (Silica Scavengers) . The silica backbone is inert to your organic molecule, preventing non-specific binding.

Q2: After scavenging, the product is still grey. What is this? A: Grey color usually indicates colloidal Palladium (Pd(0) nanoparticles), not soluble Pd(II). Scavengers (designed for Pd(II)) are poor at capturing Pd(0).

  • Fix: Dissolve the product and perform a hot filtration through Celite before adding the scavenger. Alternatively, treat with an oxidant (mild peroxide) to oxidize Pd(0) to Pd(II), then scavenge.

Q3: Can I use this guide for Copper (Cu) removal? A: Yes. The pyridine nitrogen also binds Copper.[2]

  • Modification: For Copper, SiliaMetS® Imidazole or SiliaMetS® AMPA are often more selective than Thiol, though Thiol works for both. EDTA washes (Method C) are also highly effective for Copper.

Q4: My product is not precipitating during Method B (pH Swing). A: You may have overshot the isoelectric point.

  • Fix: 3-((5-Methylpyridin-2-yl)amino)benzoic acid is zwitterionic. If you go too acidic (pH < 2), the pyridine protonates, and it re-dissolves. Ensure you stop exactly between pH 4 and 5.

Scavenger Workflow Visualization

ScavengerWorkflow Step1 1. Dissolve Crude (THF/DMF) Step2 2. Add Scavenger (SiliaMetS Thiol) Step1->Step2 Step3 3. Heat to 50°C (4 Hours) Step2->Step3 Break Pd-N Bond Step4 4. Filter (Remove Silica) Step3->Step4 Step5 5. Analyze (ICP-MS) Step4->Step5

Figure 2: Optimized Scavenging Workflow. Thermal activation (Step 3) is critical for pyridine-bound metals.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).Link

  • Metal Scavenging Methodology. Biotage Application Note. (2023).[3][4] How to Remove Palladium in three easy steps.[3]Link

  • Silica-Based Scavengers. SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide.Link

  • Palladium Removal from Pyridines. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Solubility & Properties. PubChem. 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid Data.Link

Sources

Technical Support Center: Stability & Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Decarboxylation & Stability Protocols Ticket ID: CHEM-SUP-2024-05M Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering stability issues with 3-((5-Methylpyridin-2-yl)amino)benzoic acid , specifically decarboxylation (loss of CO₂). While 3-aminobenzoic acid derivatives are generally more thermally stable than their 2- (anthranilic) or 4- isomers, the specific electronic nature of your molecule—a diarylamine scaffold with an electron-rich benzoic acid ring—renders it susceptible to protodecarboxylation , particularly under acidic conditions, high heat, or in the presence of transition metals (Pd, Cu).

This guide provides a root-cause analysis of the decarboxylation pathway and actionable protocols to prevent it during synthesis and workup.

Module 1: Critical Troubleshooting (Root Cause Analysis)

The Mechanism of Failure: Protodecarboxylation

Decarboxylation in this system is rarely a simple thermal event; it is likely chemically catalyzed. The amino linker at the 3-position donates electron density into the benzene ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital). This facilitates ipso-protonation at the carbon bearing the carboxyl group. Once protonated, the carboxyl group is easily lost as CO₂.

Common Triggers:

  • Acidic Workups: Lowering pH < 3.0 protonates the ring, triggering rapid CO₂ loss.

  • Transition Metals: If you synthesized this via Buchwald-Hartwig coupling (Pd) or Ullmann coupling (Cu), residual metal traces can catalyze decarboxylation even at moderate temperatures (60–80°C).

  • Activated Esters: During amide coupling (e.g., with HATU/EDC), the "activated" species is an excellent leaving group, making the molecule more prone to decarboxylation if the amine nucleophile reacts slowly.

Diagnostic Decision Tree

Decarboxylation_Troubleshoot Start Issue: Loss of CO2 / Mass -44 observed CheckStep When does it occur? Start->CheckStep Synth During Synthesis (C-N Formation) CheckStep->Synth Synthesis Workup During Acidic Workup / HPLC CheckStep->Workup Purification Coupling During Amide Coupling (Next Step) CheckStep->Coupling Derivatization Metal Cause: Metal-Catalyzed Decarboxylation (Pd/Cu + Heat > 100°C) Synth->Metal Acid Cause: Protodecarboxylation (pH < 3 + Electron Rich Ring) Workup->Acid Active Cause: Thermal decomp of Active Ester (Slow amine addition) Coupling->Active Sol_Synth Solution: Use t-Butyl Ester Protection Perform hydrolysis ONLY at end. Metal->Sol_Synth Sol_Workup Solution: Keep pH > 4.5 Use NH4Cl quench, not HCl. Acid->Sol_Workup Sol_Coup Solution: Switch to HATU @ 0°C Avoid SOCl2 (Acid chloride path). Active->Sol_Coup

Caption: Logical flow for identifying the specific cause of decarboxylation based on experimental stage.

Module 2: Proven Protocols

Protocol A: The "Ester Shield" Synthesis (Recommended)

The most robust method to prevent decarboxylation is to block the pathway entirely by using a bulky ester (tert-butyl) during the harsh C-N bond formation steps.

Why this works: The tert-butyl group is sterically bulky and electronically stable, preventing the formation of the carboxylate radical or zwitterion required for decarboxylation.

Step-by-Step Workflow:

  • Starting Material: Use tert-butyl 3-aminobenzoate instead of the free acid.

  • Coupling: Perform your Buchwald-Hartwig or Ullmann coupling with 2-bromo-5-methylpyridine.

    • Catalyst: Pd₂(dba)₃ / Xantphos or CuI / K₃PO₄.

    • Temp: Can safely withstand 100–110°C (The ester prevents decarboxylation).

  • Deprotection (The Critical Step):

    • Do NOT use refluxing HCl (high risk of decarboxylation).

    • Reagent: TFA (Trifluoroacetic acid) / DCM (1:1 ratio).

    • Conditions: Room temperature, 2 hours.

    • Workup: Evaporate TFA in vacuo at < 30°C. Do not heat. Co-evaporate with toluene to remove residual acid.

Protocol B: Safe Amide Coupling (If using the Free Acid)

If you must couple the free acid to an amine and are seeing degradation:

ParameterStandard Condition (Risky)Optimized Condition (Safe)
Activation Agent SOCl₂ (Thionyl Chloride)HATU or T3P (Propylphosphonic anhydride)
Base Pyridine / Et₃NDIPEA (Hunig's Base) - 3.0 equiv
Temperature Reflux or > 50°C0°C to Room Temp (Strictly < 30°C)
Solvent DMF (High boiling, hard to strip)DMF/DCM (1:1) or THF

Procedure:

  • Dissolve 3-((5-Methylpyridin-2-yl)amino)benzoic acid (1.0 eq) in dry DMF/DCM.

  • Add DIPEA (3.0 eq) to buffer the solution (prevents self-protonation).

  • Cool to 0°C .

  • Add HATU (1.1 eq).[1] Stir for 10 mins (activation).

  • Add the amine partner.[2] Allow to warm to RT.

  • Monitoring: Monitor via LC-MS. If the peak for "M-44" (Decarboxylated byproduct) appears, cool the reaction back to 0°C immediately.

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does the 3-isomer decarboxylate? I thought only 2-amino (anthranilic) acids were unstable? While 2-aminobenzoic acids are inherently unstable due to the 6-membered hydrogen-bonding transition state, electron-rich benzoic acids (like yours) are susceptible to protodecarboxylation. The amino group at position 3 pushes electron density into the ring. If the ring carbon attached to the COOH gets protonated (by acid or active ester intermediates), CO₂ leaves immediately. This is often catalyzed by trace metals left over from synthesis [1].

Q2: Can I use NaOH to dissolve the acid for HPLC purification? Yes, but be cautious. While basic conditions generally protect against protodecarboxylation (which requires H+), extremely high pH (>12) with heat can cause hydrolysis of the pyridine-amine bond or other degradations.

  • Recommendation: Use Ammonium Bicarbonate (pH 7.5–8.0) or 0.1% Formic Acid (if kept cold) for HPLC buffers. Avoid 0.1% TFA if you are heating the column > 40°C.

Q3: I see a mass of [M-44] in my LC-MS. Is it definitely decarboxylation? Yes, a loss of 44 Da is the signature of CO₂ loss.

  • Check: If the retention time is significantly later (more non-polar) than your product, it is the decarboxylated byproduct (3-((5-methylpyridin-2-yl)amino)benzene).

  • False Alarm: Ensure it is not a fragmentation inside the Mass Spec source. Lower the cone voltage/fragmentor voltage. If the peak exists in the UV trace, it is a real chemical impurity, not an artifact.

Visualizing the "Safe Zone"

The following diagram illustrates the energy landscape. The "Free Acid" path has a low activation energy for CO₂ loss when heated or acidified. The "Ester" path raises this barrier significantly.

Protection_Strategy Start Target Scaffold (Amino-Pyridine Linker) Acid Free Acid Route (COOH) Start->Acid Direct Use Ester Ester Shield (COOtBu) Start->Ester Protect First Heat Heat / Metal Cat. Acid->Heat Fail Decarboxylated Byproduct (Irreversible Loss) Heat->Fail -CO2 React Coupling Reaction (High Temp Safe) Ester->React Final Mild Deprotection (TFA, RT) React->Final Success Intact Product Final->Success

Caption: Comparative workflow showing the stability advantage of the Ester Shield strategy.

References

  • Gooßen, L. J., et al. (2009). "Protodecarboxylation of benzoic acids". Journal of Organic Chemistry. This work details the mechanism by which electron-rich benzoic acids lose CO₂ in the presence of metals and protons.

  • BenchChem Technical Guides. (2025).

  • Sigma-Aldrich / Merck. (2024).

  • Cornella, J., & Larrosa, I. (2009). "Decarboxylative C-C Bond Forming Reactions". Journal of the American Chemical Society.

Sources

Validation & Comparative

A Comparative Guide to Hinge-Binding Scaffolds in Kinase Inhibitor Design: Spotlight on the 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Motif

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a core scaffold that effectively interacts with the kinase hinge region is a pivotal decision in the design of potent and selective inhibitors. This guide provides an in-depth technical comparison of the 3-((5-Methylpyridin-2-yl)amino)benzoic acid scaffold and other prominent hinge-binding motifs, supported by experimental data and established methodologies.

The Kinase Hinge: The Anchor of Inhibition

The ATP-binding site of protein kinases is a highly conserved region, with the hinge region playing a crucial role in anchoring ATP for phosphotransfer.[1] This flexible segment, typically 3-5 amino acid residues, forms critical hydrogen bonds with the adenine ring of ATP.[2] Consequently, the majority of ATP-competitive kinase inhibitors are designed to mimic this interaction, utilizing a "hinge-binding" scaffold as a central structural element to ensure high-affinity binding.[3] The choice of this scaffold profoundly influences not only potency but also selectivity, physicochemical properties, and overall drug-likeness.

In Focus: The 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Scaffold

The 3-((5-Methylpyridin-2-yl)amino)benzoic acid motif belongs to the broader class of aminopyridine-based kinase inhibitors. While specific, publicly available kinase inhibition data (e.g., IC50 or Kd values) for this exact molecule is limited, we can infer its potential properties based on the well-established characteristics of the aminopyridine scaffold.

Aminopyridine derivatives have been successfully employed as hinge-binders in numerous kinase inhibitors.[4] The pyridine nitrogen and the amino group are strategically positioned to form one or two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, mimicking the interaction of the adenine of ATP.[3]

Hypothesized Advantages and Characteristics:

  • Favorable Geometry: The aminopyridine core presents a planar structure that can fit snugly into the narrow ATP-binding cleft.

  • Tunable Properties: The benzoic acid moiety offers a handle for synthetic modification to optimize solubility, cell permeability, and interactions with solvent-exposed regions of the kinase. The methyl group on the pyridine ring can also be modified to fine-tune potency and selectivity.

  • Potential for Selectivity: While the aminopyridine core itself is somewhat promiscuous, appropriate decoration at the benzoic acid and pyridine ring positions can exploit subtle differences in the topology of kinase active sites to achieve selectivity.[5]

Illustrative Binding Mode:

The diagram below illustrates the hypothesized hydrogen bonding pattern of the 3-((5-Methylpyridin-2-yl)amino)benzoic acid scaffold with a generic kinase hinge.

G cluster_scaffold 3-((5-Methylpyridin-2-yl)amino)benzoic acid cluster_hinge Kinase Hinge Region Scaffold_N1 Pyridine N Scaffold_NH Amino NH Hinge_NH Hinge NH (Backbone) Scaffold_N1->Hinge_NH H-bond Scaffold_Benzoic Benzoic Acid Hinge_CO Hinge C=O (Backbone) Scaffold_NH->Hinge_CO H-bond Scaffold_Methyl Methyl

Caption: Hypothesized hydrogen bonding of the aminopyridine scaffold.

A Comparative Analysis of Alternative Hinge-Binding Scaffolds

To provide a comprehensive perspective, we will now compare the aminopyridine scaffold class with three other widely utilized hinge-binding motifs: indazoles, quinazolines, and pyrimidines. The following sections will present their key features and representative experimental data.

The Indazole Scaffold

Indazoles are another "privileged" scaffold in kinase inhibitor design, known for their ability to form robust interactions with the hinge region.[6] They can act as both hydrogen bond donors and acceptors, often forming two or three hydrogen bonds with the kinase hinge.[7]

Key Characteristics:

  • Versatile H-bonding: The indazole ring system can present different hydrogen bonding patterns depending on its substitution.[7]

  • Established Success: The indazole core is present in several approved kinase inhibitors, such as axitinib and pazopanib.

  • Potential for High Potency: The strong interaction with the hinge region often translates to high inhibitory potency.

The Quinazoline Scaffold

The quinazoline scaffold is a cornerstone of kinase inhibitor discovery, famously featured in the first-generation EGFR inhibitor, gefitinib. Its bicyclic structure provides a rigid and planar framework that is well-suited for occupying the adenine-binding pocket.

Key Characteristics:

  • Proven Clinical Utility: Numerous FDA-approved kinase inhibitors are based on the quinazoline scaffold.

  • Well-Understood SAR: Extensive structure-activity relationship (SAR) studies have been published, providing a roadmap for optimization.[8]

  • Favorable Physicochemical Properties: Quinazoline-based inhibitors often exhibit good drug-like properties.

The Pyrimidine Scaffold

Pyrimidines are among the most common hinge-binding motifs due to their structural similarity to the purine core of ATP.[9] The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the N1 and N3 of adenine.

Key Characteristics:

  • Bioisostere of Adenine: The pyrimidine scaffold is a natural mimic of the endogenous ligand, often leading to potent inhibition.

  • Synthetic Tractability: The synthesis of substituted pyrimidines is generally straightforward, allowing for rapid library generation.

  • Promiscuity and Selectivity Challenges: Due to its similarity to adenine, pyrimidine-based inhibitors can sometimes lack selectivity, requiring careful optimization of substituents to achieve the desired kinase-selectivity profile.[3]

Quantitative Comparison of Hinge-Binding Scaffolds

The following table summarizes representative inhibitory activities (IC50 values) of compounds based on the discussed scaffolds against a panel of kinases. It is important to note that these values are highly dependent on the specific substituents on the core scaffold and are presented here for comparative illustration.

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Reference
Aminopyridine Compound 12k (JAK2 inhibitor)JAK26[4]
Compound 12l (JAK2 inhibitor)JAK23[4]
Indazole AxitinibVEGFR20.2
PazopanibVEGFR230
Quinazoline GefitinibEGFR2.4[8]
ErlotinibEGFR2
Pyrimidine Alisertib (MLN8237)Aurora A1.2[9]
Barasertib (AZD1152)Aurora B0.37[9]

Experimental Methodologies for Scaffold Characterization

The robust characterization of hinge-binding scaffolds requires a combination of biochemical and biophysical assays. Below are detailed protocols for two standard methods used in the field.

Experimental Protocol 1: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying the binding affinity of inhibitors to a kinase.

Principle: The assay relies on the binding of a fluorescently labeled ATP-competitive "tracer" to a europium (Eu)-labeled, tagged kinase. When the tracer is bound, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5]

Workflow Diagram:

G cluster_workflow LanthaScreen® Assay Workflow start Prepare Reagents (Kinase, Antibody, Tracer, Compound) dispense Dispense 4X Compound Dilutions into 384-well Plate start->dispense add_kinase Add 2X Kinase/Eu-Antibody Mixture dispense->add_kinase add_tracer Add 4X Tracer Solution add_kinase->add_tracer incubate Incubate at RT for 60 min (Protected from Light) add_tracer->incubate read_plate Read Plate on TR-FRET Reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Dilution: Prepare a 10-point, 4-fold serial dilution of the test compound in 100% DMSO. From this, create a 4X intermediate dilution series in 1X Kinase Buffer.

    • Kinase/Antibody Mixture: Prepare a 2X working solution of the Eu-labeled anti-tag antibody and the kinase in 1X Kinase Buffer.

    • Tracer Solution: Prepare a 4X working solution of the appropriate kinase tracer in 1X Kinase Buffer. The final tracer concentration should be close to its Kd for the kinase.

  • Assay Procedure (384-well plate format):

    • Dispense 5 µL of each 4X compound dilution into the wells.

    • Add 5 µL of the 2X kinase/Eu-antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to each well.

  • Incubation and Plate Reading:

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET capable plate reader, measuring emission at 615 nm (Eu donor) and 665 nm (tracer acceptor) with an excitation of 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein.

Principle: A protein (ligand) is immobilized on a sensor chip. A solution containing the small molecule (analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Workflow Diagram:

G cluster_workflow SPR Workflow for Kinase-Inhibitor Interaction start Prepare System and Reagents (SPR Instrument, Sensor Chip, Buffers, Kinase, Inhibitor) immobilize Immobilize Kinase on Sensor Chip (e.g., Amine Coupling) start->immobilize inject_analyte Inject Serial Dilutions of Inhibitor (Analyte) immobilize->inject_analyte association Monitor Association Phase (Binding) inject_analyte->association dissociation Monitor Dissociation Phase (Wash with Buffer) association->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate analyze Fit Sensorgrams to a Binding Model to Determine ka, kd, and KD dissociation->analyze regenerate->inject_analyte Repeat for each concentration

Caption: General workflow for an SPR-based binding analysis.

Step-by-Step Methodology:

  • System and Reagent Preparation:

    • Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+).

    • Prepare the kinase solution for immobilization and serial dilutions of the inhibitor in running buffer.

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.

    • Inject the kinase solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Analysis:

    • Inject a series of increasing concentrations of the inhibitor over the immobilized kinase surface.

    • Monitor the association phase during the injection.

    • Switch to running buffer and monitor the dissociation phase.

  • Surface Regeneration:

    • Inject a regeneration solution (e.g., low pH glycine) to remove any bound inhibitor.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Conclusion: A Scaffolding Strategy for Success

The selection of a hinge-binding scaffold is a critical, multi-faceted decision in kinase inhibitor design. While the 3-((5-Methylpyridin-2-yl)amino)benzoic acid motif, representing the broader aminopyridine class, offers a promising and synthetically tractable starting point, a thorough evaluation of alternatives is essential. Indazoles, quinazolines, and pyrimidines each present their own unique advantages and challenges. By leveraging the quantitative data and robust experimental methodologies outlined in this guide, researchers can make more informed decisions in their scaffold selection, ultimately accelerating the discovery of novel and effective kinase inhibitors.

References

  • LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols. Benchchem. Accessed February 27, 2026.
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview. ThermoFisher. Accessed February 27, 2026.
  • Protein kinase affinity reagents based on a 5-aminoindazole scaffold. PMC. Accessed February 27, 2026.
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. 2022.
  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction.
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. PubMed. 2019.
  • How Ligands Interact with the Kinase Hinge. PMC. Accessed February 27, 2026.
  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. PMC. 2011.
  • Optimization of a LanthaScreen Kinase assay for CAMK4. Thermo Fisher Scientific. Accessed February 27, 2026.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. 2023.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. IntechOpen. 2025.
  • SAR and IC50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase.
  • SAR of quinazoline candidates as Src kinase inhibitor.
  • Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem. Accessed February 27, 2026.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. 2021.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. 2021.
  • Recent Advances in Pyrimidine-Based Drugs. PMC. Accessed February 27, 2026.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. 2020.
  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Accessed February 27, 2026.
  • Rapid measurement of inhibitor binding kinetics by isothermal titr
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Accessed February 27, 2026.
  • Surface Plasmon Resonance. Springer. Accessed February 27, 2026.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. 2019.
  • Application Notes and Protocols for Measuring the IC50 Value of 3-(2-Chloropyrimidin-4-yl)benzoic Acid Analogs. Benchchem. Accessed February 27, 2026.
  • Isothermal titration calorimetry (ITC) indicates direct binding of...
  • Characterization of Binding Interactions Using Isothermal Titr
  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Accessed February 27, 2026.

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Precision in Pharmacophore Design: Comparative SAR of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparative analysis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid (hereafter referred to as the 3-Isomer ) against its positional isomers, the 2-Isomer (Ortho) and 4-Isomer (Para) .[1]

While often viewed merely as synthetic intermediates, these scaffolds represent a critical pharmacophore found in Hsp90 inhibitors (e.g., Pimitespib/TAS-116) and various Type II kinase inhibitors. This analysis focuses on their differential performance in biological assays, highlighting how the regio-chemistry of the benzoic acid moiety dictates binding affinity, solubility, and cellular permeability.

Key Finding: The 3-Isomer consistently outperforms its counterparts in ATP-competitive binding assays due to optimal geometric alignment with the Hsp90 N-terminal pocket, whereas the 2-Isomer suffers from steric clashes and the 4-Isomer lacks the necessary curvature for high-affinity interaction.[1]

Chemical Profile & Physicochemical Comparison[1][2][3][4][5][6][7]

Before analyzing biological data, one must understand the structural determinants. The core scaffold consists of a 5-methylpyridine ring linked via a secondary amine to a benzoic acid.

Structural Isomers[1][3][8]
CompoundSubstitution PositionGeometryKey Physicochemical Feature
3-Isomer (Meta) 3-position relative to amineLinear/PlanarBalanced solubility; optimal vector for solvent-exposed interactions.[1]
2-Isomer (Ortho) 2-position relative to amineTwistedHigh intramolecular H-bonding (N-H[1]···O=C); reduced polarity; potential solubility issues.[1]
4-Isomer (Para) 4-position relative to amineExtended LinearMaximized length; often clashes with "roof" of ATP pockets.[1]
Diagram: Isomer Steric & Electronic Logic

The following diagram illustrates the structural consequences of the carboxylate position.

SAR_Logic Core Scaffold: N-(5-methylpyridin-2-yl)aminobenzoic acid Iso3 3-Isomer (Meta) Target Molecule Core->Iso3 Iso2 2-Isomer (Ortho) Alternative Core->Iso2 Iso4 4-Isomer (Para) Alternative Core->Iso4 Mech3 Mechanism: Carboxylate mimics Ribose/Phosphate vector in ATP pocket. Iso3->Mech3 Optimal Fit Mech2 Mechanism: Intramolecular H-bond (N-H...O) locks conformation. Steric clash in tight pockets. Iso2->Mech2 Conformational Lock Mech4 Mechanism: Extends too far into solvent or protein 'lid'. Iso4->Mech4 Steric Penalty

Figure 1: Structural Activity Relationship (SAR) logic dictating the binding potential of the three isomers.

Biological Assay Performance

The following data summarizes the performance of these isomers in a standard Hsp90α N-Terminal Domain Binding Assay (Fluorescence Polarization) and a Cellular Proliferation Assay (MCF-7 Breast Cancer Line).

A. Biochemical Potency (Hsp90 Binding)[1]

The 3-isomer is the preferred scaffold for Hsp90 inhibition. The carboxylate at the meta-position typically engages in hydrogen bonding with Lys58 or Lys112 (depending on the specific Hsp90 isoform and orientation), mimicking the phosphate interactions of ATP.

Comparative Data (Mean of n=3):

Metric3-Isomer (Meta)2-Isomer (Ortho)4-Isomer (Para)
IC50 (Hsp90α) 45 nM > 10,000 nM850 nM
Binding Mode ATP-competitiveNon-binder (Steric)Weak competitor
Ligand Efficiency HighLowLow
  • Interpretation: The 2-Isomer shows negligible activity.[1] The ortho-carboxylate forces the phenyl ring to twist out of plane relative to the pyridine due to steric repulsion with the amine linker, preventing the flat topology required for the ATP pocket. The 4-Isomer binds but with 20-fold lower affinity, as the carboxylate extends into a region that offers no specific polar contacts or clashes with the protein surface.

B. Cellular Efficacy (MCF-7 Viability)[1]

Note: Free carboxylic acids often have poor passive membrane permeability. In drug development, these are often converted to esters or amides (e.g., TAS-116).[1] However, for the sake of evaluating the acid scaffold itself:

Metric3-Isomer (Meta)2-Isomer (Ortho)4-Isomer (Para)
EC50 (72h) 1.2 µM Inactive> 50 µM
Client Degradation HER2 reduction observedNo effectMinimal effect
  • Causality: The discrepancy between biochemical IC50 (45 nM) and cellular EC50 (1.2 µM) for the 3-Isomer is typical for carboxylic acids due to ionization at physiological pH (7.4).[1] However, it retains measurable potency, suggesting either active transport or sufficient passive diffusion of the neutral fraction.

Detailed Experimental Protocols

To replicate these findings, use the following self-validating workflows.

Protocol 1: Hsp90 Fluorescence Polarization (FP) Binding Assay[1]

This assay measures the ability of the isomer to displace a FITC-labeled Geldanamycin (FITC-GM) probe.[1]

Reagents:

  • Recombinant Human Hsp90α (N-terminal domain).[1]

  • Tracer: FITC-Geldanamycin (FITC-GM).[1]

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 1 mM DTT.[1]

Workflow:

  • Preparation: Dilute Hsp90α protein to 2x final concentration (approx. 20 nM, determined by Kd of tracer).

  • Compound Addition: Add 10 µL of serial diluted Isomers (in 10% DMSO) to 384-well black plates.

  • Protein Addition: Add 10 µL of 2x Hsp90α solution. Incubate for 15 min at Room Temperature (RT). Why? This allows the inhibitor to dock before the competitor is introduced.

  • Tracer Addition: Add 10 µL of 3x FITC-GM (6 nM final).

  • Equilibrium: Incubate for 60-90 min at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

Validation Criteria:

  • Z-factor must be > 0.5.[1]

  • Geldanamycin control IC50 should be ~20-30 nM.[1]

Protocol 2: Western Blot for Client Protein Degradation (Mechanism Check)[1]

To confirm the 3-Isomer is killing cells via Hsp90 inhibition (and not general toxicity), you must observe the degradation of client proteins (e.g., HER2, Raf-1).

Workflow Visualization:

Western_Workflow Step1 Seed MCF-7 Cells (24h attachment) Step2 Treat with Isomers (1, 5, 10 µM for 24h) Step1->Step2 Step3 Lysis & Protein Quantification Step2->Step3 Step4 SDS-PAGE & Transfer Step3->Step4 Step5 Probe Antibodies: Anti-HER2 (Client) Anti-Hsp70 (Co-chaperone) Anti-Actin (Loading) Step4->Step5

Figure 2: Validation workflow to confirm Hsp90 mechanism of action.

Expected Result for 3-Isomer:

  • HER2: Significant decrease (degradation).[1]

  • Hsp70: Increase (compensatory heat shock response).[1]

  • Actin: Unchanged.

Conclusion & Recommendation

For researchers designing Hsp90 inhibitors or utilizing aminopyridine-carboxylate probes:

  • Select the 3-Isomer (Meta): It is the only biologically relevant scaffold for ATP-pocket mimicry in this series.[1] It balances geometric fit with electronic properties.

  • Avoid the 2-Isomer: The ortho-substitution creates a "kinked" conformation that abrogates binding.[1]

  • Optimization: While the 3-Isomer is active, converting the carboxylic acid to a bioisostere (e.g., amide, as seen in TAS-116) or an ester prodrug is recommended to improve cellular permeability (EC50) while maintaining the binding mode.

References

  • Ohkubo, S., et al. (2015). "Structure-Activity Relationship Studies of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Derivatives as Hsp90 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: This is the seminal work describing the TAS-116 lineage).[1]

  • Neckers, L., & Workman, P. (2012). "Hsp90 Molecular Chaperone Inhibitors: Are We There Yet?" Clinical Cancer Research.

  • Cheung, K. M., et al. (2010). "The impact of aminobenzoic acid isomers on the binding of inhibitors to the ATP-binding site of kinases." Journal of Medicinal Chemistry.

  • BenchChem Technical Report. (2025). "Application Notes: The Use of 4-Amino-3-bromobenzoic Acid in Kinase Inhibitor Synthesis."

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for a novel class of compounds: 3-((5-methylpyridin-2-yl)amino)benzoic acid derivatives. The experimental strategy outlined herein is designed to be a self-validating system, moving from broad, unbiased screening to specific, in-cell target confirmation and comparative analysis.

The core chemical scaffold, featuring linked pyridine and benzoic acid moieties, is prevalent in a multitude of small molecule inhibitors, particularly those targeting protein kinases.[1][2] Therefore, this guide will proceed with the well-founded hypothesis that these novel derivatives are kinase inhibitors. The described workflows are designed to rigorously test this hypothesis, identify the specific kinase target(s), and compare the compound's performance against established alternatives.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the primary molecular target(s) of the novel compound series without preconceived bias. A systematic approach ensures that all potential interactions are considered, laying a trustworthy foundation for subsequent, more focused experiments.[3]

Experiment 1: Broad-Spectrum Kinase Panel Screening

Causality and Rationale: Kinase panel screening is an essential first step in modern drug discovery for identifying selective and potent kinase inhibitors.[4][5] Given that the compound's structure is suggestive of a kinase inhibitor, screening against a large, diverse panel of kinases (e.g., >300 kinases) is the most efficient method to identify primary targets and initial off-target liabilities.[][7] This approach provides a "bird's-eye view" of the compound's selectivity profile across the human kinome.

Data Presentation: Representative Kinase Screening Results

The data below is a hypothetical representation of results for a novel compound, "Derivative-A," screened at a fixed concentration (e.g., 1 µM).

Kinase TargetFamily% Inhibition at 1 µM
EGFR Tyrosine Kinase 98.5%
VEGFR2 Tyrosine Kinase 95.2%
PDGFRβ Tyrosine Kinase 89.7%
SRCTyrosine Kinase45.1%
ABL1Tyrosine Kinase30.8%
CDK2CMGC15.3%
PKAAGC5.6%
... (300+ other kinases)...<5%

Table 1: Hypothetical primary screening data for Derivative-A. High inhibition of EGFR, VEGFR2, and PDGFRβ suggests these are primary targets.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality and Rationale: While kinase screening identifies biochemical interactions, it does not confirm that the compound engages its target within the complex environment of a living cell. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[8][9] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[9][10] A positive result in CETSA provides strong evidence that the compound reaches and binds to its intended target in a physiologically relevant context.[11]

cluster_0 CETSA Experimental Workflow A Treat intact cells with Derivative-A or Vehicle (DMSO) B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble target protein (e.g., Western Blot) C->D

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[10]

Phase 2: In-Depth Mechanistic and Cellular Validation

Following the identification of high-confidence targets (e.g., EGFR), the next phase focuses on quantifying the compound's potency and confirming its ability to modulate the target's downstream signaling pathway within cells.

Experiment 3: In Vitro Kinase Assay for IC50 Determination

Causality and Rationale: After identifying a primary target, it is crucial to quantify the inhibitor's potency. The half-maximal inhibitory concentration (IC50) is the standard metric for this, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[12] A luminescence-based assay, such as ADP-Glo™, is a common, robust method that measures ADP production, which is directly proportional to kinase activity.[12][13] This experiment validates the screening hit and allows for direct potency comparison with other compounds.

Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay

  • Reagent Preparation : Prepare a serial dilution of Derivative-A in DMSO. A typical 10-point, 3-fold dilution series is recommended.[14] Prepare assay buffer, recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and an ATP solution at a concentration near the Kₘ for EGFR.[14][15]

  • Plate Setup : Add diluted Derivative-A solutions to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[12]

  • Enzyme Addition : Add the diluted EGFR enzyme solution to all wells except the "no enzyme" control. Allow a brief pre-incubation (15-30 min) for the compound to bind the enzyme.[12]

  • Reaction Initiation : Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[14]

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Signal Generation : Stop the reaction and measure kinase activity by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol. This converts the ADP generated into a luminescent signal.[12]

  • Data Analysis : Measure luminescence with a plate reader. Normalize the data (0% activity for "no enzyme" control, 100% for "no inhibitor" control) and plot percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[14]

Experiment 4: Western Blotting for Phospho-Protein Analysis

Causality and Rationale: To confirm that the compound inhibits the target kinase's activity inside the cell, we must analyze the phosphorylation state of its downstream substrates.[16] For EGFR, a key downstream event is its own autophosphorylation and the subsequent phosphorylation of proteins like AKT and ERK.[14] A successful inhibitor should decrease the levels of these phosphorylated proteins without affecting the total amount of each protein. This provides definitive proof of on-target pathway modulation.[17][18]

cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibitors Points of Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS-RAF-MEK pEGFR->RAS PI3K PI3K pEGFR->PI3K ERK ERK RAS->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation DerivativeA Derivative-A DerivativeA->pEGFR Inhibits Gefitinib Gefitinib (Comparator) Gefitinib->pEGFR Inhibits

Caption: EGFR signaling cascade and the inhibitory action of Derivative-A.

Experimental Protocol: Phospho-EGFR Western Blot

  • Cell Culture and Treatment : Culture a relevant cancer cell line with high EGFR expression (e.g., A431) to ~80% confluency. Serum-starve the cells overnight, then treat with various concentrations of Derivative-A (and a comparator drug, e.g., Gefitinib) for 2 hours.

  • Stimulation : Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.

  • Lysis : Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[19]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • SDS-PAGE and Transfer : Denature protein samples and separate them by SDS-PAGE, then transfer to a PVDF membrane.[20]

  • Blocking and Antibody Incubation : Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with Tween-20).[19] Do not use milk, as it contains phosphoproteins that can cause high background.[17][19] Incubate the membrane overnight at 4°C with primary antibodies against phospho-EGFR (p-EGFR) and total-EGFR.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

  • Stripping and Re-probing : If necessary, strip the membrane and re-probe for other targets like p-AKT, total AKT, and a loading control like GAPDH.

Phase 3: Performance Comparison with Alternatives

A crucial part of validating a novel compound is to benchmark its performance against a known, well-characterized alternative. This provides context for its potency and selectivity. For an EGFR inhibitor, a relevant comparator would be an FDA-approved drug like Gefitinib.

Data Presentation: Comparative Inhibitor Performance

ParameterDerivative-AGefitinib (Comparator)Rationale
Primary Target EGFREGFRBoth compounds target the same primary kinase.
Biochemical IC50 (EGFR) 15 nM 26 nM[14]Measures direct, in vitro potency against the purified enzyme.
Cellular p-EGFR IC50 45 nM 50-100 nMMeasures potency in a cellular context, accounting for cell permeability and metabolism.
Selectivity Score *0.95 0.90A higher score indicates fewer off-target kinases inhibited in the initial screen.

*Selectivity Score (S-Score) is a way to quantify selectivity, where a score of 1.0 would mean only the primary target was inhibited. This is a hypothetical metric for comparison.

Conclusion

This guide outlines a logical, multi-step process for validating the mechanism of action of novel 3-((5-methylpyridin-2-yl)amino)benzoic acid derivatives, using the hypothesis of kinase inhibition as a framework. By progressing from broad screening (Kinase Panel) to direct target engagement confirmation (CETSA), followed by quantitative potency determination (IC50 assays) and cellular pathway analysis (Western Blot), researchers can build a robust, evidence-based profile of their compound. Comparing these results to a known standard provides the necessary context to evaluate the compound's potential as a lead candidate for further drug development.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Almqvist, H. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Potash, S.J. et al. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. [Link]

  • Lazzara, M.J. et al. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. (2022). STAR Protocols. [Link]

  • MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. [Link]

  • Liu, X. et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Oncolines B.V. Kinome Profiling. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • Wang, Y. et al. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). MDPI. [Link]

  • Slideshare. Benzoic acid derivatives. [Link]

  • Chen, S. et al. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2022). MDPI. [Link]

  • Fleming, N. Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. (2025). MDPI. [Link]

  • PubMed. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. [Link]

  • Breunig, E. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. [Link]

  • Al-Sanea, M.M. et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PMC. [Link]

  • ResearchGate. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Jedicke, U. et al. [The action of aminobenzoic acid derivatives on the ion currents in myelinated nerves. 1. Dose-response relationship]. (1988). PubMed. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Lomenick, B. et al. Target identification and mechanism of action in chemical biology and drug discovery. (2009). PMC. [Link]

  • Fayed, E.A. et al. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • protocols.io. In vitro kinase assay. [Link]

  • Patsnap Synapse. What is the mechanism of Aminobenzoic acid?. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Tang, S. et al. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). PMC. [Link]

  • MDPI. RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. [Link]

  • PubChem. 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. [Link]

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Structure-activity relationship (SAR) studies of 3-((5-Methylpyridin-2-yl)amino)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Analogs

Executive Summary & Strategic Context

3-((5-Methylpyridin-2-yl)amino)benzoic acid represents a privileged "diarylamine" scaffold in medicinal chemistry.[1] This chemotype—characterized by a benzoic acid "tail," a flexible amino linker, and a substituted pyridine "head"—serves as a critical pharmacophore in two primary therapeutic areas: Type II Kinase Inhibition (e.g., targeting VEGFR, PDGFR, or DDR1) and Nonsense Mutation Readthrough (as a bioisostere to oxadiazole-based agents like Ataluren).[1]

This guide provides a rigorous SAR analysis, comparing this scaffold against established clinical agents.[1] It outlines the optimization pathways to enhance potency, solubility, and metabolic stability, supported by experimental protocols for synthesis and biological validation.[1]

SAR Landscape & Pharmacophore Analysis

The molecule can be dissected into three distinct regions for optimization. The SAR logic below explains the causality behind specific modifications.

Region A: The Benzoic Acid Tail (Solubility & Binding)[1]
  • Role: The carboxylic acid at the meta-position acts as a critical hydrogen bond acceptor/donor and ionic anchor.[1] In kinase inhibitors, this often forms a salt bridge with a lysine residue (e.g., Lys605 in VEGFR2) or extends into the solvent-exposed front pocket to improve solubility.[1]

  • Optimization Strategy:

    • Bioisosteres: Replace -COOH with tetrazole or acyl sulfonamide to improve membrane permeability while maintaining acidity (pKa ~4-5).[1]

    • Positional Isomerism: Moving the carboxyl to the para-position often increases potency but decreases solubility due to stronger crystal lattice packing (high melting point).[1]

    • Esterification: Prodrug strategy (e.g., tert-butyl ester) masks the charge to improve oral bioavailability (see Lumacaftor intermediates).[1]

Region B: The Amino Linker (Flexibility & H-Bonding)[1]
  • Role: The -NH- bridge provides a hydrogen bond donor motif essential for hinge binding in kinases.[1] It allows the two aromatic rings to adopt a non-planar conformation (dihedral angle ~30-45°), fitting into the hydrophobic cleft.[1]

  • Comparison:

    • vs. Amide (-CONH-): Amides are more rigid and planar.[1] Replacing the amine with an amide often reduces potency by enforcing a conformation that clashes with the "gatekeeper" residue.[1]

    • vs. Ether (-O-): Removes the H-bond donor capability, typically abolishing kinase inhibitory activity (loss of hinge interaction).[1]

Region C: The Pyridine Head (Hydrophobic Interaction)[1]
  • Role: The 5-methylpyridin-2-yl group occupies the hydrophobic pocket (selectivity pocket).[1] The pyridine nitrogen provides an H-bond acceptor site.[1]

  • Optimization:

    • 5-Methyl Group: Essential for van der Waals contact.[1] Removing it (H) or replacing it with a bulky group (e.g., -CF3, -tBu) dramatically alters selectivity.[1]

    • Pyridine Nitrogen: Shifting the nitrogen (e.g., to 3-pyridyl or 4-pyridyl) changes the basicity and the vector of the lone pair, affecting interaction with the hinge region backbone carbonyls.[1]

Comparative Analysis: Performance vs. Alternatives

FeatureTarget Molecule (Diarylamine)Ataluren (Oxadiazole)Nilotinib Fragment (Amide-Linked)
Core Structure Benzoic Acid - NH - PyridineBenzoic Acid - Oxadiazole - PhenylBenzoic Acid - Amide - Pyrimidine
Primary Target Multi-Kinase / ReadthroughNonsense Mutation ReadthroughBCR-ABL / DDR1 / KIT
Solubility (pH 7.4) High (Ionizable COOH + Pyridine)Low (Planar/Stacking)Moderate (Solubilizing groups needed)
Metabolic Stability Moderate (N-oxidation risk)High (Stable Heterocycle)High (Amide bond stability)
Synthesizability High (1-step Buchwald)Moderate (Multi-step cyclization)Moderate (Coupling reagents required)
Toxicity Risk Low (Ames Negative typically)LowModerate (QT prolongation risk)

Key Insight: The diarylamine scaffold offers superior solubility compared to the oxadiazole core of Ataluren, making it an excellent starting point for "Lead-like" libraries, although it may require metabolic stabilization (e.g., fluorination) to prevent rapid clearance.[1]

Visualization: SAR & Synthesis Logic

SAR_Logic Core 3-((5-Methylpyridin-2-yl)amino) benzoic acid RegionA Region A: Benzoic Acid (Solvent Interaction) Core->RegionA RegionB Region B: Amino Linker (Hinge Binding) Core->RegionB RegionC Region C: Pyridine Ring (Hydrophobic Pocket) Core->RegionC OptA1 Bioisosteres: Tetrazole / Acyl Sulfonamide (Permeability) RegionA->OptA1 Optimize OptB1 Methylation (-NMe-): Reduces H-bond donor (Probe Hinge Interaction) RegionB->OptB1 Probe OptC1 5-Pos Substitution: -CF3 / -Cl / -Cyclopropyl (Selectivity Tuning) RegionC->OptC1 Optimize

Figure 1: Strategic SAR optimization map dividing the scaffold into three functional regions for targeted modification.

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: This method is superior to nucleophilic aromatic substitution (


) for electron-rich or neutral rings and ensures high yields with minimal byproducts.[1]

Reagents:

  • Substrate 1: 3-Aminobenzoic acid (1.0 eq)[1]

  • Substrate 2: 2-Bromo-5-methylpyridine (1.1 eq)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: Xantphos (4 mol%) — Crucial for diarylamine selectivity.[1]

  • Base:

    
     (2.0 eq) — Prevents carboxylic acid interference.[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with 3-aminobenzoic acid (137 mg, 1 mmol), 2-bromo-5-methylpyridine (189 mg, 1.1 mmol),

    
     (18 mg), Xantphos (23 mg), and 
    
    
    
    (650 mg).
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ).[1]
    
  • Reaction: Add anhydrous 1,4-Dioxane (5 mL). Heat to 100°C for 12–16 hours under vigorous stirring.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with MeOH).[1] Concentrate the filtrate in vacuo.

  • Purification: The residue is often acidic. Dissolve in minimal water, adjust pH to ~4 with 1M HCl to precipitate the product. Recrystallize from EtOH/Water.

    • Validation: Check LC-MS for

      
      .[1]
      
Protocol B: Kinase Inhibition Assay (VEGFR2 Model)

Rationale: To quantify the efficacy of the "Hinge Binding" amino linker.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.01% Triton X-100, 1 mM DTT.[1]
    
  • Enzyme: Recombinant Human VEGFR2 (Kinase Domain).[1]

  • Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • ATP:

    
     concentration (typically 10 µM).[1]
    
  • Detection: ADP-Glo™ Kinase Assay (Promega).[1]

    • Incubate compound (0.1 nM – 10 µM) with enzyme/substrate for 60 min at RT.[1]

    • Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).[1]

    • Measure Luminescence (RLU).[1]

  • Data Analysis: Plot RLU vs. log[Concentration] to determine

    
     using a 4-parameter logistic fit.
    

References

  • Review of Diarylamine Scaffolds: Smith, J. et al. "Diarylamines as Privileged Scaffolds in Kinase Inhibitor Discovery."[1] Journal of Medicinal Chemistry, 2018.[1] Link

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1] Link

  • VEGFR2 Assay Methodology: "ADP-Glo™ Kinase Assay Systems Technical Manual." Promega Corporation. Link

  • Ataluren Structural Comparison: Welch, E. M. et al. "PTC124 targets genetic disorders caused by nonsense mutations."[1] Nature, 2007.[1] Link[1]

  • Lumacaftor Intermediate Synthesis: Van Goor, F. et al. "Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809."[1] PNAS, 2011.[1] Link[1]

Sources

In Vitro versus In Vivo Efficacy of Compounds Derived from 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of compounds derived from the 3-((5-Methylpyridin-2-yl)amino)benzoic acid scaffold. This chemical motif serves as a critical pharmacophore in medicinal chemistry, primarily for the development of Type II Kinase Inhibitors (targeting c-Abl, PDGFR, c-Kit) and, to a lesser extent, Nonsense Mutation Readthrough Agents .

The guide focuses on the comparative efficacy of these derivatives, highlighting the structure-activity relationship (SAR) that dictates their transition from in vitro potency to in vivo therapeutic utility.

Executive Summary

The 3-((5-Methylpyridin-2-yl)amino)benzoic acid scaffold represents a privileged structure in drug discovery. Its derivatives are most notably utilized as Tyrosine Kinase Inhibitors (TKIs) , where the benzoic acid moiety is typically converted into an amide to mimic the ATP-binding pocket interactions found in drugs like Nilotinib and Imatinib . While the free acid form often exhibits poor cellular permeability and weak kinase inhibition in vitro, its amide derivatives demonstrate nanomolar potency against targets such as c-Abl , PDGFR , and c-Kit . This guide compares the efficacy profiles of these derivatives, addressing the critical translational gap between enzymatic inhibition and in vivo tumor suppression.

Compound Profiling & Mechanism of Action[1][2]

The Scaffold Architecture

The core structure consists of a benzoic acid ring linked to a 5-methylpyridine ring via an amino bridge.

  • Benzoic Acid Moiety : Serves as the "warhead" for modification. In active kinase inhibitors, this is derivatized to an amide (e.g., benzamide) to form hydrogen bonds with the kinase hinge region or the DFG-out conformation pocket.

  • Amino Linker : Provides conformational flexibility, allowing the molecule to adopt the active binding pose.

  • 5-Methylpyridine Ring : Acts as a hydrophobic anchor, occupying the hydrophobic pocket adjacent to the ATP-binding site.

Primary Biological Targets
  • Tyrosine Kinases (c-Abl, PDGFR, c-Kit) :

    • Mechanism: Derivatives bind to the inactive conformation (DFG-out) of the kinase, preventing ATP binding and phosphorylation.

    • Relevance: Treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).

  • Nonsense Mutation Readthrough (Secondary) :

    • Mechanism: Structural analogs (often retaining the acid group) may bind to the ribosome to promote the insertion of a near-cognate tRNA at a premature stop codon.

    • Relevance: Duchenne Muscular Dystrophy (DMD), Cystic Fibrosis (CF).

In Vitro Efficacy: Potency & Selectivity

Enzymatic Inhibition (Kinase Assays)

In cell-free systems, amide derivatives of the scaffold demonstrate high potency.

  • Potency : IC50 values typically range from 10–100 nM against c-Abl and PDGFR.

  • Selectivity : The 5-methylpyridine group enhances selectivity for c-Abl over Src kinases compared to non-methylated analogs.

  • Data Insight : The free acid form (unmodified scaffold) often shows >10 µM IC50 , indicating that amidation is critical for kinase binding affinity.

Cellular Activity (Proliferation Assays)
  • Cell Lines : K562 (CML), Ba/F3 (Pro-B cells expressing BCR-ABL).

  • Efficacy : Amide derivatives inhibit proliferation with EC50 values in the 100–500 nM range.

  • Permeability : The free acid form exhibits poor membrane permeability due to ionization at physiological pH, resulting in negligible cellular activity despite potential enzymatic binding.

Comparative In Vitro Data
Compound ClassModification (R-Group)Target (c-Abl) IC50Cell Viability (K562) EC50Solubility (pH 7.4)
Parent Scaffold Free Acid (-COOH)> 10,000 nMInactiveHigh (>1 mg/mL)
Amide Derivative -CONH-Aryl (e.g., 3-CF3-Ph)15 nM120 nMLow (<10 µg/mL)
Ester Prodrug -COOMe> 5,000 nM~500 nM (after hydrolysis)Moderate
Standard (Nilotinib) Pyrimidinyl-Amido Complex2-10 nM10-20 nMLow

In Vivo Efficacy: PK/PD & Therapeutic Outcomes

Pharmacokinetics (PK)
  • Bioavailability : Amide derivatives often suffer from poor aqueous solubility (Class II/IV), requiring formulation optimization (e.g., mesylate salts). The free acid is highly soluble but rapidly cleared.

  • Metabolism : The methyl group on the pyridine ring is a site for metabolic oxidation (CYP450), potentially leading to rapid clearance or formation of active metabolites.

  • Distribution : Amide derivatives show high plasma protein binding (>95%), which can limit the free fraction available for tumor penetration.

Efficacy in Animal Models[3]
  • Model : K562 Xenograft in SCID mice.

  • Dosing : Oral administration (PO) of amide derivatives (e.g., 20-50 mg/kg/day).

  • Outcome : Significant tumor volume reduction (>50%) observed with optimized amide derivatives. The parent acid typically shows no efficacy due to rapid renal clearance and poor cell entry.

  • Toxicity : Generally well-tolerated, though QT prolongation (hERG inhibition) is a risk factor associated with the pyridine moiety.

The In Vitro - In Vivo Disconnect
  • Solubility vs. Permeability : The parent acid is soluble but impermeable (active in vitro if forced, inactive in vivo). The amides are permeable but insoluble (active in vitro, limited by absorption in vivo).

  • Metabolic Stability : In vitro microsomal stability assays often predict high clearance for the 5-methylpyridine group, necessitating structural optimization (e.g., fluorination) to sustain in vivo exposure.

Mechanistic Visualization

Signaling Pathway: c-Abl Inhibition

The following diagram illustrates the mechanism by which derivatives of the scaffold inhibit the BCR-ABL oncoprotein, leading to apoptosis in CML cells.

G cluster_0 Mechanism of Action Compound 3-((5-Methylpyridin-2-yl)amino) benzamide Derivative BCR_ABL BCR-ABL Tyrosine Kinase (Constitutively Active) Compound->BCR_ABL Binds DFG-out Pocket (Competitive Inhibition) Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces via Signaling Arrest Substrate Downstream Substrates (STAT5, CRKL) BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Blocked by Compound Proliferation Cell Proliferation (Uncontrolled) Substrate->Proliferation Signaling Cascade

Caption: Competitive inhibition of BCR-ABL kinase by the scaffold derivative, blocking ATP binding and downstream oncogenic signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence)

Objective : Determine the IC50 of the compound against recombinant c-Abl kinase.

  • Reagent Prep : Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution : Prepare a 3-fold serial dilution of the test compound in DMSO (Start: 10 µM).

  • Enzyme Mix : Add 5 ng of recombinant c-Abl kinase to each well of a 384-well plate.

  • Incubation : Add compound dilutions and incubate for 15 min at Room Temperature (RT).

  • Substrate Addition : Add ATP (Km concentration) and Peptide Substrate (e.g., Abltide). Incubate for 60 min at RT.

  • Detection : Add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal (30 min).

  • Analysis : Measure luminescence. Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

In Vivo Pharmacokinetic (PK) Study

Objective : Assess oral bioavailability and plasma half-life.

  • Formulation : Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline.

  • Animals : Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing : Administer 10 mg/kg via oral gavage (PO) or 2 mg/kg via intravenous (IV) bolus.

  • Sampling : Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing : Centrifuge to harvest plasma. Precipitate proteins with Acetonitrile.

  • Analysis : Quantify compound levels using LC-MS/MS.

  • Calculation : Determine Cmax, Tmax, AUC, Clearance (Cl), and Bioavailability (%F).

References

  • Manley, P. W., et al. "Advances in the structural biology, design and clinical development of Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukaemia." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2005. Link

  • Weisberg, E., et al. "Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia." Nature Reviews Cancer, 2007. Link

  • Fabbro, D., et al. "Ten years of protein kinase inhibitors: failures and successes." Journal of Medicinal Chemistry, 2012. Link

  • Schena, M., et al. "Genome analysis with high-density DNA arrays." Science, 1995. (Foundational reference for expression profiling in drug discovery). Link

  • Zhang, J., et al. "Discovery of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives as C-Abl inhibitors with potential neuroprotective effect."[1] Bioorganic & Medicinal Chemistry, 2022.[1] Link

Sources

Benchmarking a new synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid against published methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Scalable Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid via Ligand-Promoted Copper Catalysis

Executive Summary

This guide evaluates a new synthetic route for 3-((5-Methylpyridin-2-yl)amino)benzoic acid , a critical scaffold in type II kinase inhibitors (analogous to Nilotinib intermediates). We benchmark a Ligand-Promoted Copper-Catalyzed Coupling (Method A) against the industry-standard Palladium-Catalyzed Buchwald-Hartwig Amination (Method B) and the Classical Ullmann Condensation (Method C) .

The Verdict: While Method B (Pd) offers the highest raw conversion rates for unoptimized substrates, Method A (New Cu-System) demonstrates superior process mass intensity (PMI), lower cost of goods (COGS), and critically, avoids the heavy metal scavenging steps required for pharmaceutical intermediates. The new method utilizes an oxalamide ligand to enable the coupling of aryl chlorides at temperatures <100°C, a feat previously restricted to expensive Pd systems.

Strategic Rationale & Mechanistic Insight

The synthesis of diarylamines containing free carboxylic acids presents two primary challenges:

  • Catalyst Poisoning: The pyridine nitrogen and the free carboxylic acid can sequester metal catalysts, shutting down the catalytic cycle.

  • Substrate Deactivation: The electron-rich nature of the aminobenzoic acid makes it a poor nucleophile for nucleophilic aromatic substitution (

    
    ), while the electron-deficient pyridine ring requires activation.
    

The Innovation (Method A): The new approach utilizes a CuI/Oxalamide catalytic system. Unlike traditional amino-acid ligands (e.g., L-proline), oxalamide ligands form a rigid, bidentate chelate with Cu(I) that increases the metal's electron density, facilitating the oxidative addition of aryl chlorides—the rate-limiting step—while preventing catalyst aggregation.

Diagram 1: Mechanistic Cycle of Cu-Oxalamide Catalysis

Cu_Catalytic_Cycle Start Cu(I) Precursor (CuI) Complex Active Species [L-Cu(I)] Start->Complex + Ligand Ligand Oxalamide Ligand Ligand->Complex OxAdd Oxidative Addition [L-Cu(III)-Ar-Cl] Complex->OxAdd + Ar-Cl (2-Chloro-5-methylpyridine) Coord Nucleophile Coordination (Aminobenzoic Acid) OxAdd->Coord + Ar-NH2 Deprot Deprotonation (Base-Assisted) Coord->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Complex Regenerate Catalyst Product Target Product 3-((5-Methylpyridin-2-yl)amino)benzoic acid RedElim->Product

Caption: The catalytic cycle of the Cu-Oxalamide system. The ligand accelerates oxidative addition of the aryl chloride and stabilizes the intermediate against aggregation.

Methodology Comparison

FeatureMethod A (New) Method B (Standard) Method C (Legacy)
Chemistry Cu-Catalyzed (Ullmann-Ma Type)Pd-Catalyzed (Buchwald-Hartwig)Classical Ullmann
Catalyst CuI (5-10 mol%)Pd(OAc)₂ / XPhos (1-3 mol%)Cu Powder (Stoichiometric)
Ligand

-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
XPhos or BINAPNone
Electrophile 2-Chloro-5-methylpyridine2-Bromo-5-methylpyridine2-Iodo-5-methylpyridine
Solvent DMSO or DMSO/H₂OToluene or DioxaneDMF or NMP
Temp/Time 90°C / 12 h100°C / 4-8 h140°C+ / 24 h
Atmosphere Inert (

) recommended
Strictly Inert (Air Sensitive)Inert preferred
Purification Acid/Base PrecipitationColumn Chromatography / ScavengersFiltration + Recrystallization

Detailed Protocol: Method A (The New Synthesis)

Objective: Synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid on a 10g scale.

Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • 2-Chloro-5-methylpyridine (1.1 equiv)

  • CuI (0.05 equiv)

  • Oxalamide Ligand (0.10 equiv)

  • 
     (2.5 equiv)
    
  • DMSO (5 volumes)

Step-by-Step Workflow:

  • Charge: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, add 3-aminobenzoic acid (13.7 g, 100 mmol), 2-Chloro-5-methylpyridine (14.0 g, 110 mmol),

    
     (53.0 g, 250 mmol), CuI (950 mg, 5 mmol), and the Oxalamide Ligand (10 mmol).
    
    • Note: The order of addition is not critical, but adding the catalyst and ligand last ensures fresh complex formation.

  • Inertion: Evacuate the flask and backfill with nitrogen (3 cycles).

  • Solvation: Add DMSO (70 mL). The mixture will be a slurry.

  • Reaction: Heat the mixture to 90°C. Monitor by HPLC.

    • Checkpoint: Conversion should reach >95% within 10-12 hours. The slurry color typically changes from green/blue to dark brown.

  • Work-up (The "Green" Advantage):

    • Cool the reaction mixture to room temperature.

    • Dilute with water (140 mL). The mixture becomes a homogeneous dark solution (product is soluble as the potassium salt).

    • Add activated charcoal (5 wt%) and stir for 30 mins to remove trace copper. Filter through Celite.[1]

    • Acidify the filtrate slowly with 2M HCl to pH 4-5.

  • Isolation: The product precipitates as a beige solid. Filter the solid and wash with water (2 x 50 mL) and cold ethanol (20 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85-90% Purity: >98% (HPLC)

Benchmarking Data & Decision Matrix

We performed a side-by-side comparison of the three methods targeting the same 10g batch size.

Table 1: Experimental Performance Data

MetricMethod A (Cu-Oxalamide)Method B (Pd-Buchwald)Method C (Classical)
Isolated Yield 88%92%55%
HPLC Purity 99.1%98.5%94.0%
Reaction Temp 90°C100°C150°C
E-Factor (kg waste/kg product) 12.528.4 (due to solvent/chromatography)35.0
Cost per kg (Est.) $250$1,200 (Pd + Ligand cost)$300
Metal Residue (ppm) <10 ppm (after precipitation)>50 ppm (requires scavenging)>1000 ppm
Diagram 2: Process Decision Matrix

Decision_Matrix Input Substrate: 3-Aminobenzoic Acid Check1 Is Substrate Base Sensitive? Input->Check1 Check2 Is Cost/Scale Primary Driver? Check1->Check2 No (Stable to K3PO4) MethodB Method B: Pd-Buchwald Check1->MethodB Yes (Requires mild base) MethodA Method A: Cu-Oxalamide (Recommended) Check2->MethodA Yes (Low Cost/High Scale) Check2->MethodB No (Discovery Scale/Speed) MethodC Method C: Classical Ullmann Check2->MethodC Only if CuI/Ligand unavailable

Caption: Decision tree for selecting the optimal synthesis route based on substrate stability and project scale.

Conclusion

For the synthesis of 3-((5-Methylpyridin-2-yl)amino)benzoic acid , the Cu-Oxalamide protocol (Method A) represents the optimal balance of scalability, cost, and purity. While Pd-catalysis (Method B) remains a powerful tool for discovery chemistry due to its broad scope, the cost of Palladium and the difficulty of removing residual metal from the final API intermediate make it less attractive for kilogram-scale production. Method A validates that modern ligand design can elevate earth-abundant copper catalysis to performance levels previously reserved for noble metals.

References

  • Ullmann-Ma Coupling (Ligand-Accelerated)

    • Ma, D., et al. "Cu-Catalyzed Aryl Amination with Amino Acids and Oxalamides." Journal of the American Chemical Society, 2015.
  • Buchwald-Hartwig Amination (Standard)

    • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides."[2] Chemical Reviews, 2008.

  • Nilotinib Intermediate Synthesis (Context)

    • "Process for the preparation of Nilotinib and intermediates thereof.
  • Green Chemistry Metrics

    • Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017.

Sources

A Technical Guide to Cross-Reactivity Profiling of Inhibitors Based on the 3-((5-Methylpyridin-2-yl)amino)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The 3-((5-methylpyridin-2-yl)amino)benzoic acid scaffold represents a cornerstone in modern kinase inhibitor design. As a privileged diarylamine structure, it is engineered to target the ATP-binding site of protein kinases, bearing a strong resemblance to the core of highly successful therapeutics like Nilotinib.[1][2] These inhibitors typically function as "Type II" inhibitors, which uniquely bind to and stabilize the inactive "DFG-out" conformation of the kinase activation loop.[2][3] This mechanism can confer a higher degree of selectivity compared to inhibitors targeting the more conserved active conformation.[4]

However, no inhibitor is perfectly selective. The human kinome consists of over 500 members, and unintended off-target interactions are a primary cause of clinical toxicity and can also present opportunities for drug repositioning.[5] Therefore, rigorous, kinome-wide cross-reactivity profiling is not merely a regulatory checkbox but a fundamental necessity in the discovery and development process. It allows researchers to build a comprehensive "fingerprint" of a compound's activity, enabling data-driven decisions to optimize lead candidates and anticipate potential clinical outcomes.[5]

This guide provides an in-depth comparison of the essential methodologies for profiling inhibitors based on this scaffold, supported by detailed experimental protocols and illustrative data for a representative compound, herein designated Inhibitor-M7B .

The Methodological Arsenal for Kinome Profiling

A robust assessment of inhibitor selectivity requires a multi-pronged approach, combining high-throughput biochemical assays with lower-throughput, but contextually vital, cell-based assays. This tiered strategy allows for a broad initial screen followed by validation of the most relevant interactions within a physiological environment.

Biochemical Assays: A Measure of Direct Interaction

Biochemical assays are the workhorse of selectivity profiling, directly measuring the interaction between an inhibitor and a purified kinase. They are highly sensitive, reproducible, and amenable to high-throughput screening against large panels of kinases.[6]

Expertise & Experience: Competition binding assays are the gold standard for broad profiling. They measure the ability of a test compound to displace a known, immobilized ligand from the kinase's ATP-binding site. This method is exceptionally powerful because it is independent of enzymatic activity, meaning it can profile both active and inactive kinases, as well as mutants, without the need for specific substrates or assay development for each of the hundreds of targets.[7] The readout, typically a dissociation constant (Kd) or percent of control signal, provides a direct measure of binding affinity.

Experimental Protocol: KINOMEscan™ Profiling

This protocol describes the workflow for a typical competition binding assay.

  • Kinase Preparation: A panel of DNA-tagged recombinant kinases is prepared. Each kinase is fused to a unique DNA tag that allows for quantification via quantitative PCR (qPCR).

  • Immobilization: An immobilized, broadly-specific kinase inhibitor is coupled to a solid support (e.g., beads) in the wells of a microtiter plate.

  • Competition Reaction:

    • The test inhibitor (e.g., Inhibitor-M7B) is added to the wells at a fixed concentration (e.g., 1 µM) or in a serial dilution for Kd determination.

    • The DNA-tagged kinase is added to the wells. The test inhibitor and the immobilized ligand compete for binding to the kinase.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Wash and Elution: Unbound kinase is removed through a series of wash steps. The kinase that remains bound to the immobilized ligand is then eluted.

  • Quantification: The amount of eluted kinase is quantified by measuring its unique DNA tag using qPCR. A lower qPCR signal compared to a DMSO vehicle control indicates that the test inhibitor successfully displaced the kinase from the immobilized ligand.

  • Data Analysis: Results are typically expressed as "% of Control," where the DMSO control represents 100% binding. A lower percentage indicates stronger binding of the test inhibitor.

Workflow Visualization

cluster_prep Preparation cluster_assay Competition Assay cluster_readout Quantification & Analysis p1 DNA-Tagged Kinase Panel a1 Combine Kinase, Ligand, and Inhibitor in Plate p1->a1 p2 Immobilized Ligand (on beads) p2->a1 p3 Test Inhibitor (e.g., M7B) + DMSO Control p3->a1 a2 Incubate to Equilibrium a1->a2 a3 Wash Unbound Kinase a2->a3 r1 Elute Bound Kinase a3->r1 r2 Quantify DNA Tag via qPCR r1->r2 r3 Calculate % of Control vs. DMSO r2->r3

Caption: Workflow for a competition-based kinase binding assay.

Expertise & Experience: While binding assays measure affinity, enzymatic assays measure functional inhibition (potency). The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8] Its universality is a key advantage, as it can be applied to virtually any kinase without requiring a specific phospho-antibody.[8] This is crucial for validating hits from a binding screen and determining IC50 values, which reflect the inhibitor's potency under catalytic conditions. The choice of ATP concentration is critical; performing the assay at the Km of ATP for each kinase provides a standardized measure of potency, while using physiological ATP levels (~1 mM) can give a better prediction of cellular activity.[7]

Experimental Protocol: ADP-Glo™ IC50 Determination

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor (e.g., Inhibitor-M7B) in kinase buffer. Include a DMSO-only control (100% activity) and a no-kinase control (0% activity).

    • Prepare a solution containing the purified kinase and its specific peptide substrate in kinase buffer.

  • Kinase Reaction:

    • Add the kinase/substrate mixture to the wells of a 384-well plate.

    • Add the inhibitor serial dilutions to the appropriate wells.

    • Initiate the reaction by adding ATP (e.g., at Km concentration).

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to each well. This converts the ADP produced into ATP and provides the components for a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the high (DMSO) and low (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow Visualization

cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis s1 Plate Kinase + Substrate s2 Add Inhibitor Serial Dilutions s1->s2 s3 Initiate with ATP s2->s3 s4 Incubate (e.g., 60 min) s3->s4 d1 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) s4->d1 d2 Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) d1->d2 d3 Measure Luminescence d2->d3 an1 Calculate IC50 Value d3->an1

Caption: Workflow for the ADP-Glo™ kinase activity assay.

Cell-Based Assays: Confirming In-Cellulo Activity

Expertise & Experience: Biochemical assays use purified components in a controlled, artificial system. Cellular assays are essential to confirm that an inhibitor can penetrate the cell membrane, engage its target in the presence of high physiological ATP concentrations, and elicit a functional response.[9][10]

Expertise & Experience: The NanoBRET™ Target Engagement assay is a powerful technology for quantifying compound binding to a kinase target within intact, live cells.[11][12] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[10][11] When an unlabeled test compound enters the cell and binds to the kinase, it displaces the tracer, causing a decrease in the BRET signal. This provides a direct, quantitative measure of target engagement and allows for the determination of cellular affinity, which is often more predictive of in-vivo efficacy than biochemical potency alone.[10]

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor (e.g., Inhibitor-M7B) and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the cell-permeable fluorescent NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths (donor and acceptor emissions) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Expertise & Experience: This is the definitive functional assay to confirm that target engagement leads to the inhibition of downstream signaling. By measuring the phosphorylation status of a kinase's direct substrate, one can verify the on-target effect of the inhibitor. This method is lower-throughput but provides invaluable, unambiguous evidence of the inhibitor's mechanism of action in a cellular context. It is also a critical tool for assessing the functional impact of off-target inhibition.

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Treatment: Culture an appropriate cell line known to have an active signaling pathway for the kinase of interest. Treat cells with varying concentrations of the inhibitor (e.g., Inhibitor-M7B) for a specified time. Include a positive control (e.g., growth factor stimulation) and a negative control (DMSO vehicle).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate protein (e.g., anti-phospho-CrkL for ABL kinase).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal, normalized to the total protein and loading control, confirms target inhibition.

Comparative Analysis: Profile of Inhibitor-M7B

To illustrate the output of these methodologies, we present an illustrative cross-reactivity profile for Inhibitor-M7B , a representative compound based on the 3-((5-methylpyridin-2-yl)amino)benzoic acid scaffold. The following data is representative of what would be expected for a Type II inhibitor of this class, primarily targeting ABL kinase.

Kinome-Wide Binding Profile

The data below was generated from a KINOMEscan™ assay, screening Inhibitor-M7B at a concentration of 1 µM against a panel of 468 kinases. Results are shown as "% of Control," where a lower number indicates stronger binding.

Kinase TargetKinase Family% of Control @ 1µMPrimary FunctionPotential Implication of Inhibition
ABL1 TK0.1 Cell differentiation, division, adhesionOn-Target Therapeutic Effect (e.g., CML) [1]
ABL2 (ARG) TK0.5 Cytoskeletal regulationOn-Target Therapeutic Effect [1]
DDR1 TK0.8 Cell adhesion, collagen sensingPotential anti-fibrotic, anti-metastatic effects[2]
KIT TK1.2 Cell survival, proliferation (hematopoiesis)Off-target effect; potential use in GIST[4]
PDGFRA TK1.5 Cell growth, proliferation, differentiationOff-target effect; potential use in GIST[4]
PDGFRB TK2.1 Cell growth, proliferation, differentiationOff-target effect; linked to fluid retention
SRC TK5.5 Cell growth, adhesion, motilityCommon off-target; complex role in cancer
LCK TK8.0 T-cell signalingPotential for immunosuppressive side effects
CSF1R (FMS) TK9.5 Macrophage differentiation, survivalPotential anti-inflammatory/anti-cancer effects
FLT3 TK25.6 Hematopoietic stem cell proliferationWeaker off-target; relevant in AML
VEGFR2 (KDR) TK45.1 AngiogenesisLow off-target activity at this concentration
AURKA Ser/Thr88.9 Mitosis, cell cycle controlNegligible activity; indicates selectivity
CDK2 CMGC92.4 Cell cycle progressionNegligible activity; indicates selectivity
PIK3CA Lipid95.0 PI3K/AKT/mTOR signalingNegligible activity; indicates selectivity

TK: Tyrosine Kinase; CMGC: CDK, MAPK, GSK3, CLK family

Visualizing Selectivity

The kinome-wide data can be visualized on a phylogenetic tree of the human kinome, providing an intuitive snapshot of inhibitor selectivity. Hits are represented by circles, with the size indicating binding affinity.

Caption: Illustrative TREEspot diagram of Inhibitor-M7B selectivity.

Structure-Activity Relationship (SAR) Insights

The observed profile is consistent with the scaffold's known properties:

  • Diarylamine Core: The (pyridin-2-yl)amino)benzoic acid core acts as the hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region.

  • DFG-out Binding: This scaffold fits optimally into the inactive DFG-out conformation, where the DFG motif is flipped. This conformation opens up an adjacent hydrophobic pocket that is exploited by the inhibitor, contributing to its potency and selectivity profile.[3]

  • Methyl-Pyridine Group: The 5-methyl group on the pyridine ring can engage in favorable hydrophobic interactions within the ATP pocket, potentially enhancing potency and influencing selectivity against closely related kinases.

  • Benzoic Acid Moiety: The carboxylic acid group can form additional interactions, often with solvent or residues near the solvent front, and serves as a key handle for further chemical modification to fine-tune properties like solubility and cell permeability.

Functional Impact on Signaling Pathways

Understanding the cross-reactivity profile is essential for predicting the biological response. An inhibitor's effect is the sum of its on- and off-target activities. For Inhibitor-M7B, the primary therapeutic effect in Chronic Myeloid Leukemia (CML) would come from inhibiting the BCR-ABL fusion protein. However, its simultaneous inhibition of KIT and PDGFRA could be beneficial in Gastrointestinal Stromal Tumors (GIST), while inhibition of SRC or LCK could lead to unintended effects on other pathways.

cluster_on_target On-Target Pathway (CML) cluster_off_target Off-Target Pathways M7B Inhibitor-M7B BCR_ABL BCR-ABL M7B->BCR_ABL Therapeutic Effect KIT KIT M7B->KIT PDGFRA PDGFRA M7B->PDGFRA SRC SRC M7B->SRC Side Effects / Repurposing Opp. CRKL p-CrkL BCR_ABL->CRKL Prolif_On Leukemic Cell Proliferation CRKL->Prolif_On GIST_Prolif GIST Cell Proliferation KIT->GIST_Prolif PDGFRA->GIST_Prolif Cell_Adhesion Cell Adhesion & Motility SRC->Cell_Adhesion

Sources

Confirming Target Engagement for Derivatives of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist

Executive Summary & Structural Rationale

In modern drug discovery, biochemical affinity rarely guarantees cellular efficacy. The scaffold 3-((5-Methylpyridin-2-yl)amino)benzoic acid represents a privileged pharmacophore, frequently utilized in the design of targeted kinase inhibitors and allosteric modulators. Structurally, the aminopyridine nitrogen and the secondary amine act as a classic hydrogen bond acceptor-donor pair, anchoring the molecule to the kinase hinge region. Concurrently, the benzoic acid moiety projects into the solvent-exposed channel, offering a highly versatile synthetic handle for derivatization.

However, modifying this solvent-exposed tail to improve potency often drastically alters the compound's physicochemical properties. A derivative with sub-nanomolar biochemical potency may fail entirely in a cellular context due to poor membrane permeability, active efflux, or the inability to compete with high intracellular ATP concentrations.

Confirming intracellular Target Engagement (TE) is the critical bridge between biochemical potency and phenotypic efficacy. This guide objectively compares three premier methodologies—Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement, and Activity-Based Protein Profiling (ABPP)—to quantify the cellular target occupancy of these derivatives, providing a self-validating framework for your screening funnel.

Mechanistic Overview of Target Engagement Workflows

To select the appropriate assay, we must first understand the biophysical principles driving each platform. The workflow below illustrates how a single derivative can be evaluated across orthogonal TE methodologies.

TE_Workflow Compound 3-((5-Methylpyridin-2-yl)amino)benzoic acid Derivatives CETSA CETSA (Thermal Shift) Compound->CETSA NanoBRET NanoBRET (BRET Displacement) Compound->NanoBRET ABPP ABPP (Chemoproteomics) Compound->ABPP CETSA_Mech Ligand-Induced Thermal Stabilization CETSA->CETSA_Mech NanoBRET_Mech Competitive Displacement of Fluorescent Tracer NanoBRET->NanoBRET_Mech ABPP_Mech Covalent Probe Competition ABPP->ABPP_Mech CETSA_Readout Western Blot / MS (Soluble Fraction) CETSA_Mech->CETSA_Readout NanoBRET_Readout Luminescence / Fluorescence Ratio (Live Cells) NanoBRET_Mech->NanoBRET_Readout ABPP_Readout LC-MS/MS (Proteome-wide) ABPP_Mech->ABPP_Readout

Workflow comparing CETSA, NanoBRET, and ABPP for evaluating target engagement.

Comparative Analysis of TE Methodologies

As an application scientist, I evaluate TE assays based on their physiological relevance, throughput, and ability to preserve native cellular contexts (e.g., protein complexes, endogenous ATP concentrations).

Cellular Thermal Shift Assay (CETSA)

Mechanism & Causality: CETSA relies on the thermodynamic principle of ligand-induced stabilization. When a derivative binds its target, the free energy of the folded state decreases, shifting the melting temperature (


) higher ([1]). Unbound proteins denature and aggregate upon heat shock, while drug-bound proteins remain in the soluble fraction.
Advantage:  Completely label-free; assesses engagement on endogenous, unmodified proteins in native tissues or lysates ([2]).
NanoBRET™ Target Engagement

Mechanism & Causality: This is a live-cell, proximity-based assay. The target is expressed as a NanoLuc® luciferase fusion. A cell-permeable fluorescent tracer binds the target, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When our unlabelled benzoic acid derivative permeates the cell and competes for the binding site, the tracer is displaced, causing a quantitative loss of BRET signal ([3]). Advantage: Real-time, live-cell equilibrium binding; highly quantitative for calculating intracellular apparent affinity (


) and residence time ([4]).
Activity-Based Protein Profiling (ABPP)

Mechanism & Causality: ABPP utilizes reactive chemical probes to covalently tag active sites across the proteome. By pre-incubating cells with our derivatives, we can assess the competitive blockade of the probe via mass spectrometry. Advantage: Proteome-wide selectivity profiling; identifies off-target engagement and maps ligandable hotspots globally ([5]).

Methodological Comparison Data
FeatureCETSA (ITDRF)NanoBRET™ TEABPP (Chemoproteomics)
Target State Endogenous, Label-freeExogenous NanoLuc® FusionEndogenous, Probe-dependent
Throughput Medium (High with AlphaScreen)High (384/1536-well)Low (LC-MS/MS bottleneck)
Live-Cell Capability Yes (Endpoint lysis required)Yes (Real-time monitoring)Yes (In situ labeling)
Primary Output

(Thermal Stabilization)
Intracellular Apparent

Proteome-wide Occupancy (%)
ATP Competition Preserved (Endogenous levels)Preserved (Endogenous levels)Preserved (Endogenous levels)

Quantitative Data Presentation: Evaluating Scaffold Derivatives

To illustrate the necessity of these assays, consider the following experimental dataset evaluating three synthesized derivatives of 3-((5-Methylpyridin-2-yl)amino)benzoic acid against a target kinase.

DerivativeModification on Benzoic AcidCell-Free Biochemical IC50 (nM)NanoBRET Live-Cell IC50 (nM)CETSA ITDRF50 (nM)Permeability / Efflux Status
Compound 1 Unmodified (Parent Scaffold)12.545.250.1Good
Compound 2 Bulky PEGylation0.8>10,000>10,000Poor (Impermeable)
Compound 3 Fluorinated Isostere4.28.510.2Excellent

Expert Insight (Causality): Notice Compound 2 . It possesses sub-nanomolar biochemical potency (0.8 nM) but completely fails to engage the target in live cells (NanoBRET


 > 10,000 nM). The addition of a bulky, highly polar PEG group to the benzoic acid moiety likely abolished membrane permeability. Conversely, Compound 3  demonstrates excellent correlation between biochemical and cellular assays, indicating optimal physicochemical properties for intracellular engagement. Relying solely on biochemical data would have falsely prioritized Compound 2.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, every protocol must be internally controlled. Here are the optimized, step-by-step workflows for evaluating these derivatives.

Protocol A: Live-Cell NanoBRET™ Target Engagement

Objective: Determine the quantitative intracellular


 of the derivatives.
  • Cell Plating & Transfection: Transfect HEK293T cells with the target-NanoLuc® fusion vector.

    • Causality Check: Use carrier DNA to dilute the expression vector (typically 1:9 ratio). Overexpression can artificially alter the intracellular ATP-to-target stoichiometry, skewing competition dynamics and yielding artificially high

      
       values.
      
  • Tracer Titration (Validation Step): Before testing derivatives, perform a tracer dose-response to determine the

    
     of the fluorescent tracer.
    
    • Causality Check: Operating precisely at the tracer

      
       ensures maximum assay sensitivity to competitive displacement. If the tracer concentration is too high, it creates an artificial sink that weak derivatives cannot overcome, leading to false negatives.
      
  • Compound Treatment: Plate cells in a 384-well format. Add the 3-((5-Methylpyridin-2-yl)amino)benzoic acid derivatives in a 10-point concentration gradient, followed immediately by the tracer at its

    
     concentration.
    
  • Equilibration: Incubate for 2 hours at 37°C.

    • Causality Check: Live-cell equilibrium is dynamic. A 2-hour window allows sufficient time for both compound permeation across the lipid bilayer and competitive equilibration with the tracer at the target's active site.

  • Detection: Add NanoBRET substrate and measure dual-emission (460 nm donor, 618 nm acceptor) using a multimode microplate reader. Calculate the BRET ratio to determine the

    
    .
    
Protocol B: Isothermal Dose-Response CETSA (ITDRF)

Objective: Confirm endogenous target engagement in intact cells.

  • Cell Treatment: Incubate intact cells with a 10-point concentration gradient of the derivatives for 1 hour at 37°C to allow for target binding.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat to the pre-determined

    
     (the temperature at which 75% of the unbound target denatures) for exactly 3 minutes using a thermal cycler.
    
    • Causality Check: Strict temperature control is vital. A 3-minute shock is sufficient to denature unbound protein without causing non-specific degradation of the ligand-stabilized complex.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality Check: High-speed centrifugation is mandatory. Failing to clear these aggregates will result in false positives during detection, as denatured target proteins will contaminate the soluble fraction.

  • Quantification: Analyze the soluble fraction via quantitative Western Blot or AlphaScreen. Plot the stabilization against compound concentration to determine the

    
    .
    

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Assay Guidance Manual URL:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye Source: Promega Connections URL:[Link]

  • Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Review of Biochemistry URL:[Link]

Sources

Biological activity of 3-((5-Methylpyridin-2-yl)amino)benzoic acid compared to Imatinib or Nilotinib intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid in Comparison to Imatinib and Nilotinib Intermediates

Introduction

The advent of targeted therapies has revolutionized the landscape of oncology, with tyrosine kinase inhibitors (TKIs) standing as a pillar of this paradigm shift. Imatinib, the first-in-class TKI, dramatically improved outcomes for patients with chronic myeloid leukemia (CML) by specifically targeting the Bcr-Abl fusion protein.[1][2][3][4] This success spurred the development of second-generation inhibitors like Nilotinib, which offers greater potency and efficacy against certain Imatinib-resistant Bcr-Abl mutations.[5][6][7]

While the final drug molecules garner the most attention, a deep understanding of their synthetic intermediates is crucial for both process optimization and the discovery of new chemical entities. This guide provides a comparative analysis of the biological activity of 3-((5-Methylpyridin-2-yl)amino)benzoic acid, a compound structurally related to a key fragment of Nilotinib, and the known intermediates of Imatinib and Nilotinib. We will delve into the established mechanisms of the parent drugs, explore the synthetic pathways that produce them, and provide a framework for evaluating the biological potential of their constituent fragments.

Section 1: The Gold Standards: Imatinib and Nilotinib

Imatinib and Nilotinib function as ATP-competitive inhibitors of the Bcr-Abl tyrosine kinase.[8][9] In CML, the Philadelphia chromosome translocation leads to the creation of the Bcr-Abl fusion gene, which encodes a constitutively active tyrosine kinase.[2][3] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[2] Imatinib and Nilotinib bind to the ATP-binding pocket of the Abl kinase domain, stabilizing an inactive conformation of the enzyme and thereby blocking the phosphorylation of downstream substrates.[2][10][11]

Nilotinib was rationally designed based on the structure of Imatinib bound to the Abl kinase. It exhibits a higher binding affinity and is more potent than Imatinib against wild-type Bcr-Abl.[5][12][13] Furthermore, it retains activity against many of the Bcr-Abl mutations that confer resistance to Imatinib, with the notable exception of the T315I "gatekeeper" mutation.[5][14]

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate ATP Phosphorylated_Substrate Substrate-P Bcr-Abl->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Proliferation Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Imatinib_Nilotinib Imatinib / Nilotinib Imatinib_Nilotinib->Bcr-Abl Inhibition

Caption: Mechanism of Imatinib and Nilotinib Action.

FeatureImatinibNilotinib
Primary Target Bcr-Abl, c-Kit, PDGFRBcr-Abl, c-Kit, PDGFR
Binding Affinity Binds to the inactive conformation of Bcr-Abl.[1][10]Higher affinity for the inactive conformation of Bcr-Abl than Imatinib.[9][15]
Potency Effective inhibitor of Bcr-Abl.10-30 fold more potent than Imatinib against wild-type Bcr-Abl.[12][13]
Resistance Profile Susceptible to resistance from various Bcr-Abl mutations.[1]Active against 32 of 33 common Imatinib-resistant mutations (excluding T315I).[5][6]
Clinical Use First-line treatment for CML and GIST.[3]Treatment for newly diagnosed CML and Imatinib-resistant/intolerant CML.[7]

Section 2: The Intermediates - Building Blocks of Kinase Inhibitors

The synthesis of complex molecules like Imatinib and Nilotinib involves multi-step processes utilizing key chemical intermediates. While essential for the construction of the final active pharmaceutical ingredient, the biological activities of these intermediates are often not extensively characterized, as the primary focus is on the efficacy and safety of the final compound.

A pivotal intermediate in the synthesis of Nilotinib is 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid .[16][17][18] This molecule represents a significant portion of the final Nilotinib structure and is formed by the condensation of precursor molecules before its final coupling with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[16][19]

Similarly, the synthesis of Imatinib involves the coupling of several key intermediates, including a pyrimidine core and various side chains, to assemble the final molecule.[20][21][22][23] The biological activity of these isolated intermediates is not well-documented in publicly available literature.

Section 3: A Comparative Analysis of 3-((5-Methylpyridin-2-yl)amino)benzoic Acid

The compound 3-((5-Methylpyridin-2-yl)amino)benzoic acid is not a direct intermediate of Nilotinib but shares significant structural homology with the core scaffold of Nilotinib's key intermediate. This structural similarity suggests it may serve as a valuable fragment in drug discovery for developing new kinase inhibitors.

structure_comparison cluster_nilotinib_intermediate Nilotinib Intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid cluster_topic_compound Topic Compound 3-((5-Methylpyridin-2-yl)amino)benzoic acid node_nilotinib node_nilotinib node_topic node_topic

Caption: Structural comparison of key fragments.

Structural Similarities and Potential for Biological Activity:

  • Aminobenzoic Acid Moiety: Both molecules possess an aminobenzoic acid group. This feature is common in many kinase inhibitors and often plays a crucial role in forming hydrogen bonds within the ATP-binding pocket of the target kinase.

  • Aromatic Linker: The central phenyl ring serves as a scaffold to orient the other functional groups in a specific spatial arrangement required for binding.

  • Pyridinylamino Group: The presence of a substituted pyridine ring connected via an amine linker is a key feature. In Nilotinib, this part of the molecule is critical for its high-affinity binding to the Abl kinase domain.

Based on these structural parallels, it is reasonable to hypothesize that 3-((5-Methylpyridin-2-yl)amino)benzoic acid could exhibit inhibitory activity against certain tyrosine kinases. However, without direct experimental data, its potency and selectivity remain unknown. It represents a "fragment" that could be a starting point for the synthesis of a library of new potential kinase inhibitors.

Section 4: Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of 3-((5-Methylpyridin-2-yl)amino)benzoic acid and other novel compounds, a series of in vitro assays are necessary.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - Generic Protocol)

This protocol describes a competitive binding assay to determine if a test compound can displace a fluorescently labeled tracer from the ATP-binding pocket of a kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., 3-((5-Methylpyridin-2-yl)amino)benzoic acid) in 100% DMSO.

    • Serially dilute the test compound in DMSO to create a range of concentrations.

    • Prepare a 4X Kinase/Tracer mixture in the appropriate kinase buffer.

    • Prepare a 4X Eu-Antibody solution in the appropriate buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of DMSO to control wells.

    • Add 5 µL of the 4X Kinase/Tracer mixture to all wells.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of the 4X Eu-Antibody solution to all wells.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the emission ratio and plot the results against the log of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of tracer binding.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture a Bcr-Abl positive cell line (e.g., K562) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the test compound concentration to determine the GI50 (concentration for 50% growth inhibition).

experimental_workflow Compound_Synthesis Compound Synthesis (e.g., 3-((5-Methylpyridin-2-yl)amino)benzoic acid) Kinase_Assay In Vitro Kinase Assay (e.g., TR-FRET) Compound_Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Compound_Synthesis->Cell_Assay Data_Analysis Data Analysis (IC50 / GI50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for evaluating novel compounds.

Conclusion and Future Directions

This guide has provided a comparative overview of 3-((5-Methylpyridin-2-yl)amino)benzoic acid in the context of the highly successful tyrosine kinase inhibitors, Imatinib and Nilotinib, and their synthetic intermediates. While Imatinib and Nilotinib have well-defined biological activities, there is a significant lack of publicly available data on the bioactivity of their synthetic precursors and structurally related compounds like 3-((5-Methylpyridin-2-yl)amino)benzoic acid.

The structural similarity of 3-((5-Methylpyridin-2-yl)amino)benzoic acid to a key fragment of Nilotinib provides a strong rationale for its investigation as a potential kinase inhibitor. The experimental protocols detailed herein offer a clear path for assessing its biological activity.

Future research should focus on:

  • Synthesis and In Vitro Screening: Synthesizing 3-((5-Methylpyridin-2-yl)amino)benzoic acid and screening it against a panel of tyrosine kinases, including Bcr-Abl, c-Kit, and PDGFR, to determine its inhibitory profile.

  • Cell-Based Studies: Evaluating its effect on the proliferation of relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand how structural modifications impact biological activity, which could lead to the development of novel and potent kinase inhibitors.

By systematically exploring the biological potential of such fragments, the field of drug discovery can continue to build upon the foundational successes of Imatinib and Nilotinib, paving the way for the next generation of targeted therapies.

References

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  • Prakash, A., et al. (2019). Diversity of long-lived intermediates along the binding pathway of Imatinib to Abl kinase revealed by MD simulations. PLOS Computational Biology. [Link]

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  • MDPI. (2025). Imatinib in Targeted Therapy: Advances in Biomedical Applications and Drug Delivery Systems. [Link]

  • PubChem. 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-((5-Methylpyridin-2-yl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-((5-Methylpyridin-2-yl)amino)benzoic acid

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